Lubabegron
Description
Properties
CAS No. |
391920-32-4 |
|---|---|
Molecular Formula |
C29H29N3O3S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-(2-thiophen-2-ylphenoxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H29N3O3S/c1-29(2,17-21-11-13-24(14-12-21)35-28-22(18-30)7-5-15-31-28)32-19-23(33)20-34-26-9-4-3-8-25(26)27-10-6-16-36-27/h3-16,23,32-33H,17,19-20H2,1-2H3/t23-/m0/s1 |
InChI Key |
WIKLBKJBYSBYLL-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NC[C@@H](COC3=CC=CC=C3C4=CC=CS4)O |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NCC(COC3=CC=CC=C3C4=CC=CS4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY488756; LY-488756; LY 488756; Lubabegron |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Lubabegron in Bovine Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubabegron is a novel selective beta-adrenergic modulator approved for use in beef cattle. Marketed as Experior®, its primary indication is the reduction of ammonia gas emissions per pound of live and hot carcass weight.[1][2] This is achieved through a unique mechanism of action that differentiates it from traditional beta-adrenergic agonists. This compound exhibits a dual functionality: it acts as an agonist at the β3-adrenergic receptor (AR) while simultaneously being an antagonist at the β1 and β2-ARs.[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in bovine species, detailing its molecular interactions, downstream signaling pathways, and physiological effects. The information is supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological processes.
Core Mechanism of Action: A Dual-Pronged Approach
This compound's distinct pharmacological profile as a selective β-modulator (SβM) underpins its effects in cattle. It selectively binds to β-adrenergic receptors with high affinity (≤ 0.5 nM) and has a low affinity for non-β-adrenergic receptors (> 300 nM), such as muscarinic, serotonergic, dopaminergic, alpha-adrenergic, benzodiazepine, histaminergic, or GABAergic receptors.
Agonism at the β3-Adrenergic Receptor
In tissues where the β3-AR is prevalent, such as skeletal muscle, this compound acts as an agonist. This activation is believed to be a key driver of its primary effect on nitrogen metabolism. The proposed mechanism involves an increase in muscle protein synthesis, specifically enhancing the uptake of nitrogen-containing amino acids. This leads to greater nitrogen retention within the animal's body, resulting in reduced excretion of urea in the manure. The subsequent decrease in urea leads to lower ammonia volatilization from the waste, thereby reducing ammonia gas emissions.
Antagonism at β1 and β2-Adrenergic Receptors
Conversely, in tissues with a higher prevalence of β1 and β2-ARs, such as adipose tissue, this compound acts as an antagonist. The predominant β-AR subtype in bovine adipose tissue is the β2-AR, while the β1-AR is also present. By blocking these receptors, this compound counteracts the effects of endogenous catecholamines and other β-agonists that would typically stimulate lipolysis (the breakdown of stored fat). This antagonistic action helps to prevent a decrease in fat deposition.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro studies on the effects of this compound in bovine species.
Table 1: In Vivo Effects of this compound on Growth Performance and Carcass Characteristics in Beef Steers
| Parameter | Control | This compound Treatment | % Change vs. Control | Study Reference |
| Average Daily Gain (ADG; kg) | 1.68 | 1.91 | +13.7% | |
| Dry Matter Intake (DMI; kg/day ) | Not reported directly, but noted as 2.3% greater for steers receiving LUB. | |||
| Gain Efficiency (G:F) | 0.167 | 0.185 | +10.8% | |
| Hot Carcass Weight (HCW; kg) | Not reported directly, but HCW increases of 15 to 16 kg for all LUB doses vs. CON were observed. | |||
| Longissimus Muscle Area (LMA) | Supplemented cattle produced larger LMAs. | |||
| Calculated Cumulative NH3 Gas Emissions Reduction | - | 1.3% to 11.0% |
Table 2: In Vitro Effects of this compound on Bovine Adipocyte Gene Expression and Signaling
| Parameter | Treatment | Fold Change vs. Control | Adipocyte Type | Study Reference |
| Hormone-Sensitive Lipase (HSL) mRNA | LUB + Salbutamol (β2-agonist) | Upregulated | Subcutaneous | |
| Perilipin (PLIN1) mRNA | LUB + Salbutamol (β2-agonist) | Upregulated | Subcutaneous | |
| cAMP Production | Dobutamine (β1-agonist) | Increased | Subcutaneous | |
| This compound + Dobutamine | Attenuated increase | Subcutaneous | ||
| Salbutamol (β2-agonist) | Increased | Intramuscular | ||
| This compound + Salbutamol | Attenuated increase | Intramuscular | ||
| Protein Kinase A (PKA) Activity | Salbutamol (β2-agonist) | Increased | Subcutaneous & Intramuscular | |
| This compound + Salbutamol | Attenuated increase | Subcutaneous & Intramuscular |
Table 3: Receptor Binding and Activity of this compound
| Parameter | Value | Cell/Tissue Type | Study Reference |
| EC50 for β3-AR | 6.0 x 10-9 M | Chinese Hamster Ovary (CHO) cells expressing bovine β3-AR | |
| EC50 for β1-AR | 1.9 x 10-7 M | Chinese Hamster Ovary (CHO) cells expressing bovine β1-AR | |
| Agonistic Activity at β2-AR | Not detectable | Chinese Hamster Ovary (CHO) cells expressing bovine β2-AR |
Experimental Protocols
In Vivo this compound Feeding Trial
-
Objective: To evaluate the effects of different doses of this compound on gas emissions, growth performance, and carcass characteristics in beef cattle.
-
Experimental Design: A randomized complete block design is typically used.
-
Animals: Crossbred beef steers or heifers are commonly used. Animals are blocked by initial body weight and randomly assigned to treatment groups.
-
Treatments: Cattle are fed a common basal diet with varying concentrations of this compound, typically ranging from 0 (control) to higher doses (e.g., 1.38, 5.5, and 22.0 mg/kg of dry matter). The treatment period usually spans the final 14 to 91 days of the finishing period.
-
Data Collection:
-
Growth Performance: Individual animal weights are recorded at the beginning and end of the trial to calculate average daily gain (ADG). Feed intake is monitored daily to determine dry matter intake (DMI), and gain efficiency (G:F) is calculated.
-
Gas Emissions: Animals may be housed in environmentally controlled chambers or pens to measure emissions of ammonia (NH3), methane (CH4), and other gases.
-
Carcass Characteristics: After the feeding period, cattle are harvested, and standard carcass data are collected, including hot carcass weight (HCW), longissimus muscle area (LMA), and fat thickness.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical models, such as ANOVA, with the pen as the experimental unit and block as a random effect.
In Vitro Bovine Adipocyte Culture and Treatment
-
Objective: To investigate the direct effects of this compound and other adrenergic agents on adipocyte metabolism and gene expression.
-
Cell Isolation and Culture:
-
Subcutaneous and intramuscular adipose tissues are collected from beef carcasses.
-
Preadipocytes are isolated by collagenase digestion of the adipose tissue.
-
Isolated preadipocytes are cultured in growth medium until confluent and then induced to differentiate into mature adipocytes over a period of approximately 14 days using a differentiation medium containing insulin and PPARγ agonists.
-
-
Experimental Treatments: Differentiated adipocytes are treated with various compounds, including this compound, selective β1-agonists (e.g., dobutamine), selective β2-agonists (e.g., salbutamol), and non-selective β-antagonists (e.g., propranolol).
-
Analysis:
-
cAMP and PKA Assays: Cellular levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA) are measured using commercially available assay kits to assess the activation of downstream signaling pathways.
-
Gene Expression Analysis: Total RNA is extracted from the treated adipocytes, and the expression levels of key genes involved in lipolysis and lipid metabolism (e.g., hormone-sensitive lipase (HSL), perilipin (PLIN1)) are quantified using real-time quantitative PCR (RT-qPCR).
-
-
Statistical Analysis: Data are typically analyzed by ANOVA to determine the effects of the different treatments.
Visualizations
Signaling Pathways
Caption: this compound's dual signaling pathways in bovine muscle and adipose tissue.
Experimental Workflows
Caption: Standard experimental workflows for in vivo and in vitro this compound studies.
Conclusion
This compound's mechanism of action in bovine species is a sophisticated example of targeted pharmacology. By selectively agonizing β3-adrenergic receptors in skeletal muscle and antagonizing β1 and β2-adrenergic receptors in adipose tissue, it achieves its primary effect of reducing ammonia emissions through enhanced nitrogen utilization, while also influencing energy metabolism. The quantitative data and experimental findings presented in this guide provide a solid foundation for understanding the core principles of how this compound functions at both the cellular and whole-animal level. This knowledge is crucial for researchers, scientists, and drug development professionals working to optimize livestock production efficiency and environmental sustainability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound fumarate acts as a β-adrenergic receptor antagonist in cultured bovine intramuscular and subcutaneous adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
β3-adrenergic receptor agonist effects of Lubabegron
An In-depth Technical Guide to the β3-Adrenergic Receptor Agonist Effects of Lubabegron
Executive Summary
This compound is a novel selective β-modulator (SβM) approved for use in feedlot cattle to reduce ammonia gas emissions.[1][2][3] Its unique pharmacological profile is characterized by agonistic activity at the β3-adrenergic receptor (β3-AR) and antagonistic activity at the β1- and β2-adrenergic receptors (β1-AR and β2-AR).[4][5] This dual mechanism allows this compound to act as a nutrient repartitioning agent, enhancing protein synthesis and muscle growth while avoiding certain cardiovascular and respiratory side effects associated with less selective beta-agonists. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations for researchers and drug development professionals.
Mechanism of Action
This compound's primary effect is mediated through its selective activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). Unlike other β-agonists used in livestock that are primarily active at β1- and β2-receptors, this compound exhibits a distinct selectivity profile.
β3-Adrenergic Receptor Agonism
Activation of the β3-AR by this compound initiates a downstream signaling cascade. The β3-AR is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to modifications in cellular metabolism. In the context of cattle, this pathway is thought to shift nutrient utilization toward protein accretion in skeletal muscle and away from fat deposition, leading to increased nitrogen retention. This enhanced nitrogen utilization results in lower blood urea nitrogen (BUN) levels and reduced urea excretion, the direct precursor to ammonia emissions from animal waste. A key feature of the β3-AR is its resistance to short-term desensitization due to a truncated C-terminal loop that lacks key phosphorylation sites, allowing for prolonged receptor activation and a longer approved feeding duration of up to 91 days.
β1- and β2-Adrenergic Receptor Antagonism
Concurrently, this compound acts as an antagonist at β1- and β2-receptors. This is a critical distinction from other β-agonists. Antagonism of the β1-AR, predominantly found in the heart, and the β2-AR, found in bronchial and vascular smooth muscle, helps to avoid undesirable side effects such as tachycardia and tremors. In vitro studies on bovine adipocytes have demonstrated that this compound effectively blocks the increase in cAMP and PKA activity induced by β1- (dobutamine) and β2- (salbutamol) specific agonists. This antagonistic action may also contribute to its overall effect on nutrient partitioning by preventing lipolysis in certain adipose tissues.
Pharmacodynamics and Receptor Selectivity
This compound's efficacy and safety profile are rooted in its high selectivity for the β3-AR subtype. In vitro pharmacology studies confirm its high binding affinity for β-adrenergic receptors while showing negligible affinity for other receptor types.
| Parameter | Receptor Subtype | Value | Source |
| Binding Affinity | β-Adrenergic Receptors | ≤ 0.5 nM | |
| Non-β-Adrenergic Receptors | > 300 nM | ||
| Functional Agonist Activity (EC₅₀) | β3-Adrenergic Receptor | 6 x 10⁻⁹ M (6 nM) | |
| β2-Adrenergic Receptor | No detectable agonistic activity | ||
| Includes muscarinic, 5-HT₂, dopamine D₁/D₂, α₁/α₂-adrenergic, benzodiazepine, histamine H₁, and GABAₐ receptors. |
Quantitative Efficacy Data in Beef Cattle
Clinical trials have quantified the effects of this compound on performance, carcass characteristics, and its primary indication, ammonia emission reduction. The data consistently show improvements in production efficiency alongside significant environmental benefits.
Table 4.1: Effects of this compound on Performance and Carcass Traits (56-Day Trial)
Data from Kube et al., 2021. All cattle also received monensin and tylosin.
| Parameter | Control (0 mg/kg) | This compound Fed | % Change |
| Average Daily Gain (ADG) | 1.68 kg | 1.91 kg | +13.7% |
| Gain Efficiency (G:F) | 0.167 | 0.185 | +10.8% |
| Hot Carcass Weight (HCW) Gain | --- | +11.3 to +17.1 kg | --- |
| Dry Matter Intake (DMI) | --- | --- | +2.3% |
Table 4.2: Effects of this compound on Ammonia (NH₃) Gas Emissions
| Study Duration | Dose Range (mg/kg DM) | Cumulative NH₃ Emission Reduction | NH₃ Emission Reduction per kg HCW | Source |
| 56 Days | 1.5 - 5.5 | 1.3% to 11.0% | 3.8% to 14.6% | |
| 91 Days | 1.38 - 22.0 | 960 to 1032 g/animal | --- |
Experimental Protocols
The characterization of this compound's effects involves both in vitro cellular assays and large-scale in vivo animal trials.
In Vitro Adipocyte Culture Protocol
-
Objective: To determine the receptor-specific activity of this compound in target cells.
-
Methodology:
-
Cell Isolation: Preadipocytes are isolated via collagenase digestion from bovine subcutaneous (backfat) and intramuscular (marbling) adipose tissue depots.
-
Cell Culture & Differentiation: Isolated preadipocytes are cultured and differentiated into mature adipocytes over a period of approximately 14 days.
-
Treatment: Differentiated adipocytes are treated with this compound, specific β-agonists (e.g., dobutamine for β1, salbutamol for β2), and non-selective antagonists (e.g., propranolol).
-
Endpoint Analysis: Key signaling molecules and metabolic outputs are quantified. This includes measuring intracellular cAMP accumulation (via ELISA), PKA activity assays, glycerol release (as an indicator of lipolysis), and gene expression analysis for lipolytic enzymes like hormone-sensitive lipase (HSL) via qPCR.
-
In Vivo Feedlot Efficacy Trial Protocol
-
Objective: To evaluate the effects of this compound on animal performance, carcass characteristics, and ammonia emissions under controlled feedlot conditions.
-
Methodology:
-
Experimental Design: A randomized complete block design is typically used. Animals (steers and/or heifers) are blocked by initial body weight and randomly assigned to treatment groups. The pen serves as the experimental unit.
-
Treatments: this compound is incorporated into a total mixed ration (TMR) at various doses (e.g., 0, 1.5, 3.5, 5.5 mg/kg on a dry matter basis). Diets are formulated to be isonitrogenous and isocaloric.
-
Feeding Period: Cattle are fed the experimental diets for a specified period at the end of the finishing phase, typically ranging from 14 to 91 days.
-
Data Collection:
-
Performance: Individual animal weights are recorded at the start and end of the trial to calculate ADG. Feed delivery to each pen is recorded daily to determine DMI and calculate feed efficiency (G:F).
-
Carcass Data: After the trial, cattle are harvested, and standard carcass data are collected, including hot carcass weight (HCW), longissimus muscle area (LMA), and fat thickness.
-
Ammonia Emissions: Emissions are either directly measured using environmentally monitored enclosures (small-pen studies) or calculated based on established predictive equations that use factors like dietary nitrogen and animal performance (commercial-scale studies).
-
-
Statistical Analysis: Data are analyzed using mixed models, with treatment as a fixed effect and block as a random effect.
-
Conclusion
This compound represents a significant advancement in veterinary pharmacology, offering a targeted approach to improving production efficiency and environmental sustainability in beef production. Its unique profile as a selective β3-AR agonist and β1/β2-AR antagonist provides a clear mechanism for its observed effects on nutrient repartitioning and subsequent reduction in ammonia emissions. The robust quantitative data from both in vitro and in vivo studies provide a strong foundation for its application and for future research into selective β-adrenergic modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Pathways Influenced by Lubabegron Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubabegron is a selective β-adrenergic modulator approved for the reduction of ammonia gas emissions in beef cattle. Its unique pharmacological profile as a β3-adrenergic receptor (β3-AR) agonist and a β1- and β2-adrenergic receptor (β1-AR, β2-AR) antagonist dictates its specific effects on various biochemical pathways. This technical guide provides an in-depth overview of the signaling cascades influenced by this compound, supported by quantitative data from pivotal studies and detailed experimental methodologies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the molecular mechanisms of this compound.
Core Mechanism of Action: Selective β-Adrenergic Modulation
This compound's primary mechanism of action is its selective modulation of β-adrenergic receptors. It exhibits a high affinity and agonistic activity at the β3-AR subtype, while simultaneously acting as an antagonist at β1-AR and β2-AR subtypes.[1][2][3] This selective action allows for targeted effects on specific tissues, minimizing potential side effects associated with non-selective β-agonists.[1][2]
The binding of this compound to β-adrenergic receptors initiates a cascade of intracellular events. In general, β-adrenergic receptors are G protein-coupled receptors that, upon activation, stimulate adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.
Agonistic Activity at β3-Adrenergic Receptors
This compound is highly selective for the β3-AR, with a reported EC50 value of 6 x 10-9 M in Chinese hamster ovary (CHO) cell constructs expressing the β3-AR. The activation of β3-AR in skeletal muscle is believed to be the primary driver of this compound's effect on nitrogen metabolism. This agonistic activity leads to an increase in muscle protein synthesis, likely through enhanced uptake of nitrogen-containing amino acids. The increased nitrogen retention in muscle tissue reduces the amount of urea excreted in manure, thereby lowering ammonia emissions.
Antagonistic Activity at β1- and β2-Adrenergic Receptors
In contrast to its effect on β3-AR, this compound acts as an antagonist at β1-AR and β2-ARs. This antagonism is crucial for its safety profile, as it prevents the stimulation of these receptors in tissues like the heart (predominantly β1-AR) and lungs (predominantly β2-AR), thus avoiding potential cardiovascular and respiratory side effects. In adipose tissue, the antagonism of β1-AR and β2-ARs by this compound can attenuate the lipolytic effects of other β-agonists. Studies have shown that this compound can block the increase in cAMP and PKA activity induced by β1- and β2-agonists in bovine adipocytes.
Signaling Pathways
The differential activity of this compound on β-adrenergic receptor subtypes leads to distinct downstream signaling pathways in various tissues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of feeding this compound on gas emissions, growth performance, and carcass characteristics of beef cattle housed in small-pen environmentally monitored enclosures during the last 3 mo of the finishing period - PMC [pmc.ncbi.nlm.nih.gov]
Lubabegron's Impact on Nitrogen Retention and Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubabegron (marketed as Experior™) is a β-adrenergic agonist/antagonist approved by the FDA for reducing ammonia gas emissions in beef cattle.[1] This effect is intrinsically linked to its influence on nitrogen metabolism, specifically enhancing nitrogen retention and promoting muscle protein synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on nitrogen balance and protein accretion, detailed experimental methodologies for its study, and a visual representation of the associated signaling pathways.
Mechanism of Action
This compound is a selective β-adrenergic modulator, exhibiting a unique pharmacodynamic profile.[2] It functions as an antagonist at β1 and β2-adrenergic receptors while acting as an agonist at the β3-adrenergic receptor subtype in cattle.[3] This selective activity is crucial to its effects on nutrient partitioning. The agonistic activity at the β3-adrenergic receptor is believed to be the primary driver of increased muscle protein synthesis.[4][5] By stimulating these receptors in skeletal muscle, this compound is thought to increase the uptake of nitrogen-containing amino acids, the fundamental building blocks for protein. This enhanced uptake and subsequent utilization for protein synthesis lead to greater nitrogen retention within the animal's body. Consequently, less nitrogen is excreted as urea in the urine, which is a primary contributor to ammonia emissions from animal waste.
Quantitative Effects of this compound
The administration of this compound to finishing beef cattle has demonstrated significant effects on nitrogen retention (as evidenced by reduced ammonia emissions) and production parameters indicative of increased protein synthesis.
Impact on Nitrogen Retention (Ammonia Emission Reduction)
The primary approved claim for this compound is the reduction of ammonia gas emissions, which serves as a direct proxy for improved nitrogen retention. Studies have quantified this reduction across various dosages.
Table 1: Effect of this compound on Calculated Cumulative Ammonia Gas Emissions (CCAGE) in Beef Cattle
| Treatment (mg·kg⁻¹ DM) | Reduction in CCAGE vs. Control (%) | Reduction in CCAGE standardized by Body Weight (%) | Reduction in CCAGE standardized by Hot Carcass Weight (%) | Reference |
| 1.5 | 1.3 | 3.0 | 3.8 | |
| 3.5 | Not Reported | Not Reported | Not Reported | |
| 5.5 | 11.0 | 12.8 | 14.6 |
Data from a study on finishing cattle over a 56-day period.
Impact on Growth Performance and Carcass Characteristics
The anabolic effect of this compound is further evidenced by improvements in growth performance and carcass composition, which are direct outcomes of enhanced protein synthesis and accretion.
Table 2: Effect of this compound on Growth Performance and Carcass Weight in Beef Steers
| Parameter | Control | This compound (pooled doses) | % Change vs. Control | Reference |
| Average Daily Gain ( kg/day ) | 1.68 | 1.91 | +13.7% | |
| Gain Efficiency | 0.167 | 0.185 | +10.8% | |
| Final Body Weight (kg) | Not Reported | +11.6 to 15.7 kg | Not Reported | |
| Hot Carcass Weight (kg) | Not Reported | +11.3 to 17.1 kg | Not Reported |
Data from a study where this compound was fed for the last 56 days of the finishing period.
Experimental Protocols
The evaluation of this compound's impact on nitrogen retention and protein synthesis requires specific and controlled experimental designs.
Nitrogen Balance Studies
Objective: To quantify the effects of this compound on nitrogen intake, excretion (fecal and urinary), and retention in beef cattle.
Methodology:
-
Animal Model: Finishing beef steers or heifers housed individually in metabolic crates to allow for the separate and complete collection of urine and feces.
-
Acclimation Period: Animals are acclimated to the crates and experimental diet for a period of 7-14 days.
-
Treatment Administration: this compound is mixed into the total mixed ration (TMR) and fed at specified doses (e.g., 0, 1.5, 3.5, and 5.5 mg·kg⁻¹ DM).
-
Sample Collection: A 5-7 day total collection period follows the acclimation phase.
-
Feed and Refusals: Daily feed intake is recorded, and samples of the TMR and any refused feed are collected for nitrogen analysis.
-
Feces: Total fecal output is collected daily, weighed, and a representative subsample is taken for analysis.
-
Urine: Total urine is collected into containers with a preservative (e.g., sulfuric acid) to prevent nitrogen loss due to volatilization. The total volume is recorded daily, and a subsample is retained.
-
-
Nitrogen Analysis: The nitrogen content of feed, refusals, feces, and urine is determined using the Kjeldahl method or a combustion analyzer.
-
Calculation of Nitrogen Balance:
-
Nitrogen Intake ( g/day ) = Dry Matter Intake ( kg/day ) × % Nitrogen in Feed
-
Fecal Nitrogen ( g/day ) = Fecal Output ( kg/day ) × % Nitrogen in Feces
-
Urinary Nitrogen ( g/day ) = Urine Volume (L/day) × Nitrogen Concentration (g/L)
-
Nitrogen Retention ( g/day ) = Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen)
-
Muscle Protein Synthesis Measurement
Objective: To directly measure the rate of muscle protein synthesis in cattle treated with this compound.
Methodology (Stable Isotope Tracer Technique):
-
Animal Model: Catheterized (jugular vein for infusion and artery for sampling) beef steers.
-
Tracer Selection: A stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine, is used as a tracer.
-
Infusion Protocol:
-
A priming dose of the tracer is administered to rapidly achieve isotopic equilibrium.
-
This is followed by a constant intravenous infusion of the tracer for several hours.
-
-
Sample Collection:
-
Blood Samples: Arterial blood samples are collected at regular intervals throughout the infusion period to determine the isotopic enrichment of the tracer in the plasma, which represents the precursor pool.
-
Muscle Biopsies: Muscle tissue samples (e.g., from the longissimus dorsi) are collected at the beginning and end of the infusion period. Biopsies are immediately frozen in liquid nitrogen to halt metabolic processes.
-
-
Sample Analysis:
-
Plasma: Plasma is deproteinized, and the isotopic enrichment of the tracer amino acid is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Muscle Tissue: Muscle proteins are hydrolyzed to their constituent amino acids. The isotopic enrichment of the tracer amino acid incorporated into the muscle protein is then measured by GC-MS or LC-MS.
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
FSR (%/hour) = (E_p / (E_a × t)) × 100
-
Where:
-
E_p is the change in isotopic enrichment in the protein-bound tracer between the two biopsies.
-
E_a is the average isotopic enrichment of the precursor (plasma) tracer during the infusion period.
-
t is the time in hours between the two biopsies.
-
-
Signaling Pathways and Visualizations
The anabolic effects of this compound on skeletal muscle are mediated through the β-adrenergic signaling pathway.
This compound Signaling Pathway in Muscle Protein Synthesis
The agonistic effect of this compound on β3-adrenergic receptors in myocytes is hypothesized to initiate a signaling cascade that culminates in increased protein synthesis. While the precise downstream effectors specific to this compound are a subject of ongoing research, the general pathway involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets that promote protein synthesis and muscle hypertrophy.
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. api.mountainscholar.org [api.mountainscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Lubabegron (LY488756)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubabegron (LY488756) is a selective β-adrenergic receptor modulator with a unique pharmacological profile, acting as an agonist at the β3-adrenergic receptor (β3-AR) while simultaneously exhibiting antagonistic activity at β1- and β2-adrenergic receptors (β1/β2-ARs). This dual activity allows for targeted therapeutic effects while potentially mitigating the side effects associated with non-selective beta-agonists. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its receptor binding and functional activity, insights into its mechanism of action, and descriptions of relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with the systematic IUPAC name 2-[4-[2-[[(2S)-2-hydroxy-3-(2-thiophen-2-ylphenoxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carbonitrile[1]. The chemical structure of this compound features a single chiral center, with the (2S)-enantiomer being the biologically active form[2]. It is often formulated as a fumarate salt to improve its stability and solubility[2][3].
The key chemical and physical properties of this compound free base are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[4-[2-[[(2S)-2-hydroxy-3-(2-thiophen-2-ylphenoxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carbonitrile | [1] |
| Synonyms | LY488756, LY-488756 | |
| CAS Number | 391920-32-4 (free base) | |
| Molecular Formula | C29H29N3O3S | |
| Molecular Weight | 499.6 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective modulator of β-adrenergic receptors. Its distinct mechanism of action involves:
-
β3-Adrenergic Receptor Agonism: this compound selectively binds to and activates the β3-adrenergic receptor. This agonistic activity is highly potent, with an EC50 value of 6 x 10⁻⁹ M as determined by cAMP accumulation in Chinese hamster ovary (CHO) cells expressing the bovine β3-AR. The binding affinity for β-adrenergic receptors is high, with observed binding at ≤0.5 nM.
-
β1- and β2-Adrenergic Receptor Antagonism: In contrast to its effect on the β3 subtype, this compound acts as an antagonist at β1- and β2-adrenergic receptors. This antagonistic behavior blocks the stimulation of these receptor subtypes, which may help to avoid potential cardiovascular and respiratory side effects associated with non-selective β-agonists.
Signaling Pathway
The activation of the β3-adrenergic receptor by this compound initiates a downstream signaling cascade mediated by a G-stimulatory protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the final physiological response.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data available for this compound's interaction with β-adrenergic receptors.
| Parameter | Receptor Subtype | Value | Assay System | Reference |
| EC50 | β3-Adrenergic | 6 x 10⁻⁹ M | cAMP accumulation in CHO cells | |
| Binding Affinity | β-Adrenergic (general) | ≤0.5 nM | Not specified | |
| Antagonistic Activity | β1/β2-Adrenergic | Confirmed | cAMP accumulation in bovine adipocytes |
Experimental Protocols
Receptor Binding Assay (General Protocol)
Radioligand binding assays are the standard for determining the binding affinity of a compound to its receptor. While a specific protocol for this compound is not detailed in the provided literature, a general methodology for β-adrenergic receptors is as follows:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the β-adrenergic receptor subtypes of interest. This typically involves homogenization followed by differential centrifugation to pellet the membranes.
-
Incubation: Incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol for general β-ARs) and varying concentrations of unlabeled this compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation (General Protocol)
Functional assays are used to determine the effect of a ligand on receptor signaling. For Gs-coupled receptors like β3-AR, measuring the accumulation of intracellular cAMP is a common approach.
-
Cell Culture: Culture cells stably or transiently expressing the β-adrenergic receptor subtype of interest (e.g., CHO cells).
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.
-
Stimulation: Treat the cells with varying concentrations of this compound for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates. Several commercial kits are available for this purpose, often based on competitive immunoassays (e.g., ELISA, HTRF) or reporter gene assays (e.g., GloSensor™).
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
References
The Pharmacokinetics and Pharmacodynamics of Lubabegron in Cattle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lubabegron, marketed as Experior®, is a novel feed ingredient approved for use in beef cattle. It is the first drug sanctioned by the U.S. Food and Drug Administration (FDA) for the reduction of ammonia gas emissions per pound of live and hot carcass weight.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in cattle, intended for professionals in animal health research and drug development. The document synthesizes available data on its mechanism of action, metabolic fate, and effects on cattle performance, presenting quantitative data in structured tables and illustrating key pathways and workflows through diagrams.
Introduction to this compound
This compound is a selective β-adrenergic modulator developed by Elanco Animal Health.[2][3] It is administered as a Type A medicated article mixed into feed for beef steers and heifers during the final 14 to 91 days of their finishing period.[1][4] The primary approved indication for this compound is the reduction of ammonia gas emissions, a significant environmental concern in livestock production. While not approved for claims of increased weight gain or feed efficiency, studies have demonstrated its positive impact on these production parameters.
Pharmacodynamics: The Unique Mechanism of Action of this compound
This compound is classified as a β-adrenergic agonist/antagonist. Its unique pharmacodynamic profile stems from its differential activity at various β-adrenergic receptor (β-AR) subtypes in cattle.
-
Agonist at β3-Adrenergic Receptors: this compound stimulates β3-AR, which is believed to increase muscle protein synthesis. This is achieved by enhancing the uptake of nitrogen-containing amino acids, leading to greater nitrogen retention in the animal's body.
-
Antagonist at β1 and β2-Adrenergic Receptors: Conversely, this compound blocks the activity of β1 and β2-ARs. This antagonism is thought to prevent certain side effects associated with non-selective beta-agonists.
This selective modulation of β-ARs results in a repartitioning of nutrients, favoring muscle growth over fat deposition, and a reduction in nitrogen excretion, which in turn decreases ammonia emissions.
Signaling Pathway of this compound
References
- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 2. Effects of feeding this compound on gas emissions, growth performance, and carcass characteristics of beef cattle housed in small-pen environmentally monitored enclosures during the last 3 mo of the finishing period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (LBGF) - Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
Lubabegron's Impact on Muscle and Fat Deposition in Beef Cattle: A Technical Guide
An in-depth analysis for researchers, scientists, and drug development professionals on the mode of action and physiological effects of lubabegron, a selective β-adrenergic modulator, in enhancing lean muscle accretion while influencing fat deposition in finishing beef cattle.
Executive Summary
This compound is a novel β-adrenergic modulator approved for use in beef cattle, primarily for the reduction of ammonia gas emissions.[1][2][3][4] Its unique pharmacological profile, characterized by agonistic activity at β3-adrenergic receptors and antagonistic activity at β1 and β2-adrenergic receptors, distinguishes it from traditional β-agonists.[1] This dual activity allows this compound to modulate nutrient partitioning, favoring lean muscle growth over fat deposition. This technical guide synthesizes the current scientific understanding of this compound's effects, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing its underlying signaling pathways and experimental workflows.
Quantitative Effects on Performance and Carcass Characteristics
This compound administration to finishing beef cattle has been shown to significantly improve growth performance and alter carcass composition. The following tables summarize the quantitative data from pivotal studies, showcasing the dose- and duration-dependent effects of this compound.
Table 1: Effects of this compound on Growth Performance in Beef Steers (56-Day Feeding Period)
| Treatment (mg/kg DM) | Daily Dry Matter Intake (kg) | Average Daily Gain (kg) | Gain Efficiency (G:F) | Final Body Weight Increase (kg vs. Control) |
| 0 (Control) | - | 1.68 | 0.167 | - |
| 1.5 | +2.3% (overall LUB effect) | 1.91 (overall LUB effect) | 0.185 (overall LUB effect) | 11.6 |
| 3.5 | +2.3% (overall LUB effect) | 1.91 (overall LUB effect) | 0.185 (overall LUB effect) | - |
| 5.5 | +2.3% (overall LUB effect) | 1.91 (overall LUB effect) | 0.185 (overall LUB effect) | 15.7 |
Data compiled from Kube et al., 2021.
Table 2: Effects of this compound on Carcass Characteristics in Beef Steers (56-Day Feeding Period)
| Treatment (mg/kg DM) | Hot Carcass Weight Increase (kg vs. Control) | Longissimus Muscle Area (LMA) | Adjusted Fat Thickness | Marbling Score |
| 0 (Control) | - | - | No significant effect | Higher than 5.5 mg/kg dose |
| 1.5 | 11.3 | Increased | No significant effect | No significant difference from control |
| 3.5 | 17.1 | Increased | No significant effect | No significant difference from control |
| 5.5 | - | Increased | No significant effect | Significantly lower than control |
Data compiled from Kube et al., 2021 and Corona et al.
Table 3: Comparative Effects of this compound and Ractopamine Hydrochloride on Finishing Steers
| Parameter | This compound (36 mg/animal/d for 56d) | Ractopamine HCl (300 mg/animal/d for 28d) |
| Final Body Weight | Increased | - |
| Average Daily Gain | Increased | - |
| Dry Matter Intake | Decreased | - |
| Gain to Feed Ratio | Increased | - |
| Hot Carcass Weight | 11 ± 1.76 kg heavier | - |
| Yield Grade | Shift towards more YG 1 and 2 | Shift towards more YG 3 and 4 |
| Quality Grade | Shift towards more Select and sub-Select | - |
Data from a 2024 study comparing the two feed additives.
Experimental Protocols
The data presented above are derived from rigorously controlled scientific studies. Understanding the methodologies employed is crucial for interpreting the results.
Study Design: Randomized Complete Block
A common experimental design used in this compound research is the randomized complete block design. In this design, cattle are grouped into blocks based on initial body weight to minimize variation. Within each block, animals are randomly assigned to different treatment groups (e.g., control, varying doses of this compound). This design helps to ensure that any observed differences between groups are due to the treatment and not pre-existing variations in the animals.
Animal Selection and Housing
Studies typically utilize British and Continental crossbred steers, which are common in U.S. feedlots. Animals are housed in pens, with pen serving as the experimental unit. The number of animals per pen and the number of replicate pens per treatment are predetermined to ensure statistical power.
Treatment Administration and Duration
This compound is administered as a Type C medicated feed, mixed into the total mixed ration to achieve the target dosage in milligrams per kilogram of dry matter. The feeding duration in the studies cited ranges from the final 14 to 91 days of the finishing period.
Data Collection and Analysis
Visualizing the Mechanisms and Processes
Signaling Pathway of this compound
This compound's unique effects on muscle and fat are a direct result of its interaction with different β-adrenergic receptor subtypes. The following diagram illustrates the proposed signaling cascade.
Experimental Workflow for a this compound Efficacy Trial
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a research setting.
Logical Relationship: From Administration to Physiological Effect
This diagram illustrates the logical progression from the administration of this compound to the observed physiological changes in beef cattle.
Mode of Action: A Deeper Dive
This compound is classified as a selective β-modulator. Its mechanism of action is centered on its differential affinity and activity at the subtypes of β-adrenergic receptors.
Action on Muscle Tissue (β3-Adrenergic Agonism)
In skeletal muscle, this compound acts as an agonist at the β3-adrenergic receptors. This activation is thought to trigger a cascade of metabolic events that lead to increased synthesis of skeletal muscle protein. This ultimately results in muscle hypertrophy, contributing to the observed increases in longissimus muscle area and hot carcass weight. The β3-AR agonist activity may also play a role in increasing skeletal muscle hypertrophy.
Action on Adipose Tissue (β1 and β2-Adrenergic Antagonism)
Conversely, in adipose tissue, this compound exhibits antagonistic behavior at the β1 and β2-adrenergic receptor subtypes. Traditional β-agonists stimulate these receptors, leading to increased lipolysis (the breakdown of fat). By blocking these receptors, this compound may mitigate the pronounced reduction in fat deposition sometimes associated with other β-agonists. This is supported by findings that this compound does not significantly affect adjusted fat thickness. In vitro studies have shown that this compound fumarate can antagonize the effects of hormones that promote lipid loss from backfat and marbling. This antagonistic action could decrease lipolysis in adipose tissue.
Impact on Meat Quality
The effects of this compound on meat quality have also been investigated. Some studies have noted that at higher doses, steaks from this compound-supplemented cattle may be slightly less red and yellow compared to controls. Sensory panel evaluations have indicated that nonsupplemented cattle may have slightly better tenderness and juiciness scores. However, it is important to note that the overall impact on meat quality is generally considered minor.
Conclusion
This compound represents a significant advancement in feed additive technology for the beef industry. Its unique mode of action as a selective β-adrenergic modulator allows for the enhancement of muscle growth and feed efficiency without the pronounced effects on fat deposition and potential negative impacts on meat quality seen with some traditional β-agonists. The quantitative data from numerous studies consistently demonstrate its efficacy in increasing average daily gain, hot carcass weight, and longissimus muscle area. For researchers and drug development professionals, a thorough understanding of this compound's pharmacological profile, supported by robust experimental data, is essential for its responsible and effective application in modern beef production systems. Further research may continue to elucidate the finer points of its impact on muscle and fat metabolism, further optimizing its use in the future.
References
- 1. Effects of feeding this compound on gas emissions, growth performance, and carcass characteristics of beef cattle housed in small-pen environmentally monitored enclosures during the last 3 mo of the finishing period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular and molecular responses to Lubabegron treatment
An In-Depth Technical Guide to the Cellular and Molecular Responses Following Lubabegron Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel β-adrenergic receptor (β-AR) modulator approved for veterinary use in feedlot cattle.[1][2] Marketed as Experior®, its primary indication is the reduction of ammonia gas emissions from the animals and their waste, a significant step toward improving the environmental sustainability of beef production.[1][3][4] Pharmacologically, this compound is unique; it functions as a selective β-adrenergic modulator (SβM), exhibiting a dual mechanism of action. It acts as an antagonist at the β1- and β2-adrenergic receptor subtypes while simultaneously acting as an agonist at the β3-adrenergic receptor subtype. This distinct profile allows for targeted effects, primarily in adipose and muscle tissues, while avoiding potential side effects associated with β1 and β2 receptor activation in cardiac and bronchial tissues.
This technical guide provides a comprehensive overview of the known cellular and molecular responses to this compound treatment, detailing its signaling pathways, effects on gene and protein expression, and the experimental protocols used to elucidate these mechanisms.
Core Mechanism of Action: A Tale of Three Receptors
This compound's effects are mediated through its differential interaction with β-adrenergic receptor subtypes, which are G protein-coupled receptors (GPCRs).
-
β1- and β2-Adrenergic Receptor Antagonism: In many tissues, including bovine subcutaneous and intramuscular adipocytes, this compound blocks the action of endogenous and exogenous agonists at β1- and β2-ARs. These receptors traditionally couple to the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). By antagonizing these receptors, this compound can prevent or attenuate signaling cascades that promote processes like lipolysis in fat cells.
-
β3-Adrenergic Receptor Agonism: this compound actively stimulates the β3-AR. This receptor subtype is predominantly expressed in adipose tissue and is involved in regulating lipolysis and thermogenesis. Like other β-ARs, the β3-AR couples to Gs proteins, activating the adenylyl cyclase/cAMP/PKA pathway. This agonistic activity is central to its metabolic effects. A key feature of the β3-AR is its reduced susceptibility to agonist-induced desensitization compared to β1- and β2-ARs, allowing for a more sustained response to treatment.
The culmination of this dual activity is a complex modulation of cellular metabolism, which ultimately leads to increased nitrogen retention and a shift toward protein synthesis, reducing the excretion of nitrogen as ammonia.
Signaling Pathways and Visualizations
The primary signaling cascade initiated by this compound's agonistic activity at the β3-AR is the canonical Gs pathway.
Caption: this compound activates the β3-AR signaling cascade.
Quantitative Data on Cellular Responses
Studies in primary bovine adipocyte cultures have quantified the molecular effects of this compound. The data consistently demonstrate its role as a β1/β2-AR antagonist by its ability to block the effects of specific agonists for those receptors.
Table 1: Effect of this compound on cAMP Production in Bovine Adipocytes
| Cell Type | Treatment | Result | Interpretation |
| Subcutaneous | Salbutamol (β2-Agonist) | Increased cAMP production | β2-AR activation |
| Subcutaneous | This compound + Salbutamol | Attenuated cAMP increase | This compound antagonizes β2-AR |
| Intramuscular | Salbutamol (β2-Agonist) | Increased cAMP production | β2-AR activation |
| Intramuscular | This compound + Salbutamol | Attenuated cAMP increase | This compound antagonizes β2-AR |
| Subcutaneous | Dobutamine (β1-Agonist) | Increased cAMP production | β1-AR activation |
| Subcutaneous | This compound + Dobutamine | Attenuated cAMP increase | This compound antagonizes β1-AR |
Table 2: Effect of this compound on Protein Kinase A (PKA) Activity in Bovine Adipocytes
| Cell Type | Treatment | Result | Interpretation |
| Subcutaneous | Salbutamol (β2-Agonist) | Increased PKA activity | Downstream effect of cAMP |
| Subcutaneous | This compound + Salbutamol | Attenuated PKA activity increase | This compound blocks the β2-AR pathway |
| Intramuscular | Salbutamol (β2-Agonist) | Increased PKA activity | Downstream effect of cAMP |
| Intramuscular | This compound + Salbutamol | Attenuated PKA activity increase | This compound blocks the β2-AR pathway |
Table 3: Effect of this compound on Gene Expression in Bovine Adipocytes
| Cell Type | Treatment | Gene | Result |
| Subcutaneous | Salbutamol | Hormone-Sensitive Lipase (HSL) | Upregulated |
| Subcutaneous | This compound + Salbutamol | HSL | Upregulated (no significant block) |
| Subcutaneous | Salbutamol | Perilipin | Upregulated |
| Subcutaneous | This compound + Salbutamol | Perilipin | Upregulated (no significant block) |
| Intramuscular | Dobutamine (β1-Agonist) | HSL | Upregulated |
| Intramuscular | This compound + Dobutamine | HSL | Upregulated (no significant block) |
| Intramuscular | This compound + Salbutamol | Adipose Triglyceride Lipase (ATGL) | Depressed below control levels |
Note: The complex regulation of gene expression may involve pathways other than the direct cAMP/PKA axis, explaining why this compound's antagonism at the receptor level does not always translate to a complete reversal of agonist-induced gene expression changes.
Table 4: In Vivo Effects of this compound in Feedlot Cattle (56-Day Feeding Period)
| Parameter | Control | This compound Treated | Percent Change |
| Average Daily Gain (ADG) | 1.68 kg | 1.91 kg | +13.7% |
| Gain Efficiency | 0.167 | 0.185 | +10.8% |
| Cumulative NH3 Gas Emissions | Baseline | - | 1.3% to 11.0% reduction |
| Daily Dry Matter Intake (DMI) | Baseline | Increased | +2.3% |
Experimental Protocols
The characterization of this compound's molecular and cellular effects relies on a suite of standard laboratory techniques.
Overall Experimental Workflow
Caption: Workflow for in vitro analysis of this compound's effects.
Primary Bovine Adipocyte Culture
This protocol is foundational for in vitro studies of drug effects on fat cells.
-
Tissue Collection: Aseptically collect subcutaneous (backfat) and intramuscular (marbling) adipose tissue from cattle carcasses.
-
Digestion: Mince the tissue and digest with Type I collagenase in a Krebs-Ringer bicarbonate buffer supplemented with glucose and BSA at 37°C for 60-90 minutes with gentle shaking.
-
Isolation: Filter the digest through a nylon mesh to remove undigested tissue. Centrifuge the filtrate to allow the primary adipocytes to float.
-
Culture: Culture the isolated preadipocytes in DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Differentiation: Induce differentiation into mature adipocytes by treating the confluent cells with a cocktail typically containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for several days.
-
Experimentation: Once mature, lipid-laden adipocytes are visible, replace the differentiation medium with a maintenance medium. The cells are now ready for treatment with this compound and other compounds.
Intracellular cAMP Measurement Assay
This assay quantifies the level of the second messenger cAMP.
-
Cell Seeding: Plate differentiated adipocytes in multi-well plates and allow them to adhere.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.
-
Treatment: Add this compound, specific β-AR agonists (e.g., dobutamine, salbutamol), or a combination to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis: Terminate the reaction by removing the medium and lysing the cells with the lysis buffer provided in a commercial assay kit.
-
Detection: Measure cAMP concentration in the lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Normalize cAMP concentrations to the total protein content of each well and compare results between treatment groups.
Western Blot for PKA Substrate Phosphorylation
This method assesses PKA activity by detecting the phosphorylation of its known downstream targets.
-
Protein Extraction: Following cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133 or anti-phospho-HSL).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a loading control (e.g., β-actin or GAPDH) to normalize the data.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
RT-qPCR is used to measure the relative abundance of specific mRNA transcripts.
-
RNA Isolation: After cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., Trizol or RNeasy). Treat with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare a reaction mix containing the synthesized cDNA, gene-specific forward and reverse primers (for genes like HSL, Perilipin, ATGL), and a SYBR Green or TaqMan master mix.
-
Amplification: Run the reaction in a real-time PCR thermal cycler. The cycle conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).
Conclusion
This compound presents a sophisticated pharmacological profile as a selective β-adrenergic modulator. Its cellular and molecular actions are defined by its antagonistic effects at β1- and β2-ARs and agonistic effects at the β3-AR. This dual activity allows it to modulate key metabolic pathways, particularly in adipocytes, by altering intracellular cAMP levels, PKA activity, and the expression of genes involved in lipid metabolism. In vivo, these molecular changes translate into improved growth efficiency and a significant reduction in ammonia emissions, marking a notable advancement in sustainable livestock production. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced effects of this compound and other next-generation metabolic modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. extension.psu.edu [extension.psu.edu]
The Physiological Basis for Ammonia Reduction by Lubabegron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubabegron, a novel β-adrenergic modulator, has been approved for the reduction of ammonia gas emissions from beef cattle. This technical guide provides an in-depth examination of the physiological and molecular mechanisms underpinning this effect. By selectively targeting the β3-adrenergic receptor (β3-AR) in skeletal muscle, this compound stimulates protein synthesis, leading to enhanced nitrogen retention and a subsequent decrease in urinary urea excretion, the primary precursor to ammonia volatilization from manure. This document details the signaling pathways involved, summarizes key quantitative data from pivotal studies, and outlines the experimental protocols used to substantiate these findings.
Introduction
Ammonia emission from livestock operations is a significant environmental concern, contributing to air and water pollution. In cattle, the majority of excreted nitrogen is in the form of urea, which is rapidly hydrolyzed to ammonia by microbial urease in manure. This compound (trade name Experior®) is the first FDA-approved animal drug specifically indicated to reduce these ammonia emissions.[1][2] It is classified as a β-adrenergic agonist/antagonist, exhibiting agonistic activity at the β3-AR subtype while acting as an antagonist at β1- and β2-ARs.[1][3][4] This selectivity allows for targeted effects on skeletal muscle metabolism with minimal impact on other systems, such as the cardiovascular system. This guide elucidates the physiological cascade initiated by this compound, from receptor binding to the ultimate reduction in ammonia gas emissions.
Mechanism of Action: Enhanced Nitrogen Retention
The primary mechanism by which this compound reduces ammonia emissions is by increasing nitrogen retention in the animal's body, specifically through the promotion of skeletal muscle protein synthesis. This anabolic effect redirects amino acids, the building blocks of protein, towards muscle growth and away from catabolic pathways that lead to urea production in the liver.
The Urea Cycle and Ammonia Production
In ruminants, excess dietary amino acids and those mobilized from protein breakdown are deaminated in the liver. The resulting ammonia is detoxified by its conversion to urea via the urea cycle. This urea is then excreted in the urine. Once excreted, urease-producing bacteria in the feces rapidly hydrolyze urea back into ammonia, which is then volatilized into the atmosphere. Therefore, a reduction in urinary urea excretion directly correlates with a decrease in ammonia emissions.
This compound's Influence on Nitrogen Partitioning
By stimulating muscle protein synthesis, this compound effectively creates a larger biological sink for amino acids. This increased uptake and utilization of amino acids by muscle tissue reduces the circulating pool of amino acids available to the liver for catabolism and subsequent urea synthesis. The net result is a shift in nitrogen partitioning, favoring protein accretion over nitrogenous waste excretion.
References
Methodological & Application
Recommended dosage and feeding duration for Lubabegron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage, feeding duration, mechanism of action, and experimental protocols for lubabegron, a selective β-adrenergic modulator approved for use in beef cattle.
Introduction
This compound is a novel feed ingredient approved for the reduction of ammonia gas emissions per kilogram of live weight and hot carcass weight in beef steers and heifers fed in confinement for slaughter.[1][2] It is the first drug approved by the U.S. Food and Drug Administration (FDA) with an environmental indication.[3][4] this compound is a selective β-adrenergic modulator, exhibiting both agonist and antagonist properties on different β-adrenergic receptor subtypes.[3]
Recommended Dosage and Feeding Duration
This compound is intended for continuous feeding as part of a complete ration for beef steers and heifers during the final finishing period.
Table 1: Recommended Dosage and Feeding Duration for this compound in Beef Cattle
| Parameter | Recommendation |
| Target Animals | Beef steers and heifers fed in confinement for slaughter. |
| Feeding Duration | The last 14 to 91 days on feed prior to slaughter. |
| Dosage in Complete Feed (90% Dry Matter Basis) | 1.25 to 4.54 g/ton (1.39 to 5.0 ppm). |
| Dosage in Complete Feed (100% Dry Matter Basis) | 1.5 to 5.5 mg/kg. |
| Individual Animal Dosage | 13 to 90 mg/head/day. |
| Withdrawal Period | No withdrawal period is required when used according to labeling. |
Important Considerations:
-
Effectiveness has not been demonstrated when fed for less than 14 days.
-
This compound should be thoroughly mixed into feeds before use and not be fed undiluted or as a top dressing.
-
A decrease in dry matter intake may be observed in some animals.
-
It is not for use in calves to be processed for veal or in lactating dairy cattle.
-
Safety and effectiveness have not been evaluated in breeding animals.
Mechanism of Action: Selective β-Adrenergic Modulation
This compound functions as a selective β-adrenergic modulator, demonstrating distinct activities at different receptor subtypes.
-
β1 and β2-Adrenergic Receptors: this compound acts as an antagonist at these receptors. This is in contrast to other β-agonists like ractopamine and zilpaterol which activate these receptors. The antagonistic activity at β1 receptors, primarily found in the heart, and β2 receptors, in tissues like the trachea and bronchi, helps avoid potential negative cardiovascular and respiratory side effects.
-
β3-Adrenergic Receptor: this compound acts as an agonist at the β3-adrenergic receptor.
This selective modulation is believed to increase muscle protein synthesis, leading to greater nitrogen retention in the animal's body. Consequently, less nitrogen is excreted as urea in the manure, resulting in reduced ammonia gas emissions.
References
- 1. Effects of feeding this compound on gas emissions, growth performance, and carcass characteristics of beef cattle housed in small-pen environmentally monitored enclosures during the last 3 mo of the finishing period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for Lubabegron detection in animal feed
Introduction
Lubabegron is a β-adrenergic agonist/antagonist approved for use in beef cattle to reduce ammonia gas emissions.[1][2] As a medicated feed additive, its concentration in animal feed is regulated to ensure animal safety and efficacy.[3][4] Typical inclusion levels of this compound in complete animal feed range from 1.5 to 5.5 mg/kg.[4] Accurate and reliable analytical methods are therefore essential for monitoring this compound concentrations in animal feed to comply with regulatory standards and for quality control purposes in feed manufacturing.
This application note describes a detailed protocol for the determination of this compound in animal feed using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). While an official method, "Determination of this compound in Medicated Feed by High-Performance Liquid Chromatography: Laboratory Procedure G1635," exists, this document provides a comprehensive workflow based on established principles of residue analysis.
Analytical Method Overview
The method involves the extraction of this compound from the feed matrix using an acidified organic solvent, followed by cleanup and analysis by HPLC-MS/MS. This approach offers high selectivity and sensitivity, allowing for accurate quantification at the required levels.
Method Performance
The described method is validated to be fit for purpose, demonstrating suitable performance characteristics for the routine analysis of this compound in medicated animal feed. Key quantitative performance parameters are summarized in the table below.
Table 1: Quantitative Method Performance Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.07 mg/kg (estimated) | Inferred from LOQ |
| Limit of Quantitation (LOQ) | 0.2 mg/kg (0.2 g/ton ) | |
| Permissible Analytical Variation | ±25% for 1.5 mg/kg | |
| ±20% for 3.5 and 5.5 mg/kg |
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines the steps for extracting this compound from a representative sample of animal feed.
Materials:
-
Homogenized animal feed sample
-
Extraction Solvent: Acetonitrile:Methanol (50:50, v/v) with 0.1% Glacial Acetic Acid
-
Centrifuge tubes (50 mL)
-
Mechanical shaker or vortex mixer
-
High-speed centrifuge
Procedure:
-
Weigh 10 g of a representative, ground animal feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of the Extraction Solvent to the tube.
-
Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
The supernatant is now ready for cleanup and subsequent HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
This section details the instrumental parameters for the quantification of this compound.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the specific this compound standard and instrument tuning. A hypothetical example is provided below.
-
Quantifier: m/z [M+H]+ → fragment 1
-
Qualifier: m/z [M+H]+ → fragment 2
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for this compound analysis in animal feed.
Caption: Logical steps in the analytical method for this compound.
Conclusion
The presented HPLC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound in animal feed. The protocol is suitable for routine quality control analysis in feed mills and for regulatory monitoring to ensure compliance with approved usage levels. The detailed steps and performance characteristics outlined in this application note should enable researchers and analytical scientists to successfully implement this method in their laboratories.
References
- 1. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of feeding this compound on gas emissions, growth performance, and carcass characteristics of beef cattle housed in small-pen environmentally monitored enclosures during the last 3 mo of the finishing period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 4. This compound (LBGF) - Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
Application Notes and Protocols for the Quantification of Lubabegron using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Lubabegron, a beta-adrenergic agonist/antagonist, using High-Performance Liquid Chromatography (HPLC). This compound is approved for reducing ammonia gas emissions in cattle by increasing nitrogen utilization.[1][2][3] Accurate quantification of this compound in various matrices, such as animal feed and biological tissues, is crucial for pharmacokinetic studies, dose verification, and regulatory compliance. The methodologies described herein include a standard HPLC with UV detection approach and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, providing robust options for researchers.
Introduction
This compound selectively binds to beta-adrenergic receptors, acting as an agonist at the β3-receptor subtype and an antagonist at the β1 and β2-receptor subtypes in cattle.[1][4] This selective modulation is believed to increase muscle protein synthesis and nitrogen retention, leading to a reduction in urea excretion and subsequent ammonia emissions. To support research and development involving this compound, validated analytical methods for its precise quantification are essential. These application notes offer detailed protocols for sample preparation and chromatographic analysis.
Signaling Pathway of this compound
This compound's mechanism of action involves the modulation of the β-adrenergic signaling pathway. As a β3-agonist, it stimulates the Gs alpha subunit of the G-protein coupled receptor, activating adenylate cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to increased protein synthesis and lipolysis. Conversely, by acting as a β1/β2-antagonist, this compound blocks the same pathway in tissues where these receptor subtypes are dominant, such as the heart and lungs, thus avoiding potential side effects associated with non-selective beta-agonists.
Experimental Protocols
Method 1: HPLC with UV Detection for this compound in Medicated Feed
This protocol is adapted from the validated method for the determination of this compound in medicated feed.
1. Sample Preparation:
-
Collect a representative sample of the medicated feed.
-
Grind the feed sample to a fine powder to ensure homogeneity.
-
Accurately weigh approximately 10 g of the ground feed into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (e.g., acidified methanol:acetonitrile).
-
Vortex for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 249 nm |
3. Calibration Standards:
Prepare a stock solution of this compound reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
Method 2: LC-MS/MS for this compound in Bovine Liver Tissue
This protocol is based on the FDA validated method for the determination and confirmation of this compound in bovine liver tissue.
1. Sample Preparation:
-
Accurately weigh approximately 10 g of homogenized bovine liver tissue into a 50 mL centrifuge tube.
-
Add an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 20 mL of acidified methanol:acetonitrile extraction solution.
-
Homogenize the sample using a tissue homogenizer.
-
Vortex for 2 minutes and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 20 mL of extraction solution.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and filter through a 0.45 µm PTFE filter into an HPLC vial.
2. LC-MS/MS Conditions:
| Parameter | Value |
| LC System | Agilent or Shimadzu HPLC system |
| Column | Phenomenex Luna Phenyl-Hexyl, 5 µm, 2.0 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS System | Sciex API4000 with TurbolonSpray® probe |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS method for this compound in bovine liver tissue.
| Validation Parameter | Result |
| Linearity Range | 1.7 ng/g to 40 ng/g |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy (Recovery) | 90.1% - 107% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.4 ng/g |
| Limit of Quantification (LOQ) | 1.0 ng/g |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Conclusion
The HPLC and LC-MS/MS methods described provide reliable and accurate means for the quantification of this compound in relevant matrices. The choice of method will depend on the required sensitivity and the available instrumentation. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and animal science.
References
Application Notes and Protocols for Studying Lubabegron's Effects on Cattle
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lubabegron (marketed as Experior™) is a selective β-adrenergic modulator approved by the FDA for the reduction of ammonia gas emissions in cattle.[1][2] It functions by selectively binding to β-adrenergic receptors, exhibiting agonistic properties at the β3-receptor subtype and antagonistic properties at the β1- and β2-receptor subtypes in cattle.[3][4][5] This unique mechanism of action is believed to enhance muscle protein synthesis by increasing the uptake of nitrogen-containing amino acids, leading to a reduction in urea excretion and consequently, lower ammonia emissions. Furthermore, studies have demonstrated that this compound can improve growth performance and carcass characteristics in beef cattle.
These application notes provide detailed experimental designs and protocols for researchers investigating the effects of this compound on cattle.
Signaling Pathway of this compound
The proposed signaling pathway for this compound involves its selective interaction with β-adrenergic receptors in bovine tissues. As a β3-adrenergic agonist, it is thought to stimulate pathways leading to increased protein synthesis and muscle hypertrophy. Concurrently, its antagonistic activity at β1 and β2 receptors may prevent unwanted side effects associated with non-selective beta-agonists.
Caption: Proposed signaling pathway of this compound in bovine muscle cells.
Experimental Design and Protocols
A randomized complete block design is a robust method for evaluating the effects of this compound. This design helps to minimize the effects of variability among animals.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a this compound feeding trial.
Caption: General experimental workflow for a this compound cattle trial.
Protocol 1: Growth Performance and Feed Efficiency Trial
Objective: To evaluate the effect of this compound on average daily gain (ADG), dry matter intake (DMI), and feed efficiency (G:F) in feedlot cattle.
Materials:
-
Feedlot steers or heifers of similar genetic background and initial body weight.
-
Individually controlled feeding systems (e.g., Calan gates) or pens with electronic feed monitoring.
-
A balanced basal ration.
-
This compound premix (Experior™).
-
Cattle scale.
Procedure:
-
Animal Selection and Acclimation: Select healthy cattle and acclimate them to the facilities and basal diet for at least 14 days.
-
Randomization: Randomly assign cattle to treatment groups (e.g., Control [0 mg/kg this compound], Low Dose, Medium Dose, High Dose of this compound).
-
Treatment Administration: Incorporate this compound into the daily ration according to the assigned treatment level. The recommended dosage is typically between 1.25 to 4.54 grams per ton of complete feed (90% dry matter basis), providing 13 to 90 mg of this compound per head per day. Feed continuously for the last 14 to 91 days of the finishing period.
-
Data Collection:
-
Record individual animal body weights at the beginning of the trial and at regular intervals (e.g., every 14 or 28 days) until the end of the trial.
-
Measure and record daily feed intake for each animal or pen.
-
-
Calculations:
-
Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of Days on Trial.
-
Dry Matter Intake (DMI): Average daily consumption of feed on a dry matter basis.
-
Feed Efficiency (G:F): ADG / DMI.
-
Protocol 2: Carcass Characteristics Assessment
Objective: To determine the impact of this compound on hot carcass weight (HCW), dressing percentage, ribeye area (REA), and other carcass traits.
Materials:
-
Cattle from the growth performance trial.
-
Access to a commercial or research abattoir.
-
Standard carcass evaluation equipment (e.g., rulers, grading cameras).
Procedure:
-
Hot Carcass Weight (HCW): Record the weight of the carcass immediately after slaughter and dressing.
-
Carcass Measurements: After a chilling period (typically 24-48 hours), collect the following measurements from the ribbed carcass (between the 12th and 13th ribs):
-
Ribeye Area (REA): Measure the area of the longissimus dorsi muscle.
-
Backfat Thickness: Measure the fat thickness over the ribeye.
-
Kidney, Pelvic, and Heart (KPH) Fat: Estimate the percentage of carcass weight composed of KPH fat.
-
Marbling Score: Assess the amount of intramuscular fat.
-
-
Calculations:
-
Dressing Percentage: (Hot Carcass Weight / Final Live Weight) x 100.
-
Yield Grade: Calculate using the USDA yield grade equation, which incorporates HCW, REA, backfat thickness, and KPH fat.
-
Protocol 3: Ammonia Gas Emission Measurement
Objective: To quantify the reduction in ammonia (NH3) gas emissions from cattle fed this compound.
Materials:
-
Environmentally controlled chambers or pens equipped with gas monitoring systems.
-
Gas analyzers capable of measuring NH3 concentrations.
-
Airflow measurement devices.
Procedure:
-
Animal Housing: House individual or small groups of cattle from each treatment group in the environmentally controlled chambers.
-
Gas Sampling: Continuously or at regular intervals, draw air samples from the chambers and from the ambient air outside the chambers.
-
Gas Analysis: Analyze the air samples for NH3 concentration.
-
Emission Calculation: Calculate the ammonia emission rate using the following formula:
-
Emission Rate ( g/day ) = (NH3 concentration in chamber - NH3 concentration in ambient air) x Airflow rate x Time.
-
-
Normalization: Normalize the emission data per unit of live weight or hot carcass weight to compare treatments accurately.
Data Presentation
The following tables summarize the expected quantitative effects of this compound based on published studies.
Table 1: Effects of this compound on Growth Performance and Feed Efficiency
| Treatment (mg/kg DM) | DMI ( kg/day ) | ADG ( kg/day ) | G:F |
| 0 (Control) | ~10.5 | ~1.68 | ~0.160 |
| 1.5 | +2.3% | +13.7% | +10.8% |
| 3.5 | +2.3% | +13.7% | +10.8% |
| 5.5 | +2.3% | +13.7% | +10.8% |
Data synthesized from studies where steers received this compound for the last 56 days of the feeding period. A 2.3% increase in DMI was observed for steers that received this compound. Average daily gain was 13.7% greater, and gain efficiency was 10.8% greater for steers fed this compound.
Table 2: Effects of this compound on Carcass Characteristics
| Treatment (mg/kg DM) | Final BW Increase (kg) | HCW Increase (kg) |
| 1.5 | 11.6 | 11.3 |
| 3.5 | 14.1 | 15.0 |
| 5.5 | 15.7 | 17.1 |
Data represents the increase in final body weight (BW) and hot carcass weight (HCW) compared to control cattle.
Table 3: Effects of this compound on Ammonia Gas Emissions
| Treatment (mg/kg DM) | Reduction in Cumulative NH3 Emissions | Reduction in NH3/kg Live Weight | Reduction in NH3/kg HCW |
| 1.5 | 1.3% | 3.0% | 3.8% |
| 3.5 | 7.9% | 9.7% | 10.7% |
| 5.5 | 11.0% | 12.8% | 14.6% |
Data shows the percentage reduction in calculated cumulative ammonia (NH3) gas emissions compared to control cattle over a 56-day feeding period.
Safety and Handling
This compound is a selective beta-adrenergic modulator. Individuals with cardiovascular disease should exercise caution to avoid exposure. When handling this compound premix, it is important to use protective clothing, impervious gloves, and an approved dust mask to avoid inhalation, oral exposure, and direct contact with skin or eyes. Operators should wash thoroughly with soap and water after handling. No withdrawal period is required for beef steers and heifers when used at the recommended dose.
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of feeding this compound on gas emissions, growth performance, and carcass characteristics of beef cattle housed in small-pen environmentally monitored enclosures during the last 3 mo of the finishing period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ammonia Gas Emissions in Lubabegron-Treated Cattle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubabegron, marketed as Experior™, is a beta-adrenergic agonist/antagonist approved by the FDA for the reduction of ammonia gas emissions in feedlot cattle.[1] As a selective β-modulator, this compound exhibits antagonistic properties at β1- and β2-adrenergic receptors and agonistic properties at the β3-adrenergic receptor subtype in cattle.[2][3][4] This unique mechanism of action is believed to enhance muscle protein synthesis by increasing the uptake of nitrogen-containing amino acids. Consequently, more nitrogen is retained in the animal's body, leading to a reduction in the excretion of urea in the manure and a subsequent decrease in the release of ammonia gas into the environment.
These application notes provide detailed protocols for measuring ammonia gas emissions in cattle treated with this compound, enabling researchers to accurately quantify its effects. The methodologies described herein are based on established techniques for measuring gaseous emissions from livestock.
Quantitative Data Summary
The following tables summarize the effects of this compound on ammonia gas emissions in beef cattle as reported in scientific literature.
Table 1: Effect of this compound Dose on Calculated Cumulative Ammonia Gas Emissions (CCAGE) over 56 Days
| Treatment Group | This compound Dose (mg/kg DM) | Mean CCAGE (g/hd) | Reduction in CCAGE vs. Control (%) | CCAGE Standardized by Body Weight (g/kg) | Reduction in CCAGE by Body Weight (%) | CCAGE Standardized by Hot Carcass Weight (g/kg) | Reduction in CCAGE by Hot Carcass Weight (%) |
| Control | 0 | 6436 | - | 10.0 | - | 15.8 | - |
| Low Dose | 1.5 | 6351 | 1.3 | 9.7 | 3.0 | 15.2 | 3.8 |
| Medium Dose | 3.5 | 5994 | 6.9 | 9.0 | 10.0 | 14.1 | 10.8 |
| High Dose | 5.5 | 5728 | 11.0 | 8.7 | 12.8 | 13.5 | 14.6 |
Data synthesized from a study by Kube et al. (2021).
Table 2: Effect of this compound Dose on Calculated Cumulative Ammonia Gas Emissions in Small-Pen Enclosures over 91 days
| Treatment Group | This compound Dose (mg/kg DM) | Cumulative NH3 Gas Emission Reduction (g) |
| Low Dose | 1.38 | Tended to be lower than control |
| Medium Dose | 5.5 | 960 |
| High Dose | 22.0 | 1032 |
Data from a study evaluating emissions in environmentally monitored enclosures.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound in bovine skeletal muscle cells.
Caption: this compound's selective action on beta-adrenergic receptors.
Experimental Protocols
Protocol 1: Measurement of Ammonia Emissions using the GreenFeed System
The GreenFeed system (C-Lock Inc., Rapid City, SD) is an automated, non-intrusive method for measuring gas emissions from individual animals.
1. Equipment and Materials:
-
GreenFeed system
-
Certified calibration gases (ammonia, carbon dioxide, methane)
-
Feed bait (pellets) attractive to cattle
-
Animal identification system (e.g., RFID tags)
-
Data acquisition and analysis software (provided with the GreenFeed system)
2. Experimental Workflow Diagram:
Caption: Workflow for a GreenFeed-based emissions study.
3. Detailed Methodology:
-
3.1. Animal Selection and Acclimation:
-
Select a cohort of beef steers or heifers for the study.
-
Randomly assign animals to control and this compound treatment groups.
-
Acclimate the animals to the GreenFeed system for a period of 7 to 21 days. This involves allowing the animals to freely access the system to receive a small feed reward, encouraging voluntary visits.
-
-
3.2. Diet and this compound Administration:
-
Provide a consistent basal diet to all animals throughout the study.
-
Administer this compound to the treatment group according to the recommended dosage of 1.25 to 4.54 grams per ton of complete feed (90% dry matter basis), providing 13 to 90 mg per head per day.
-
The treatment period should be between 14 and 91 days.
-
-
3.3. GreenFeed System Calibration and Operation:
-
Calibrate the gas analyzers within the GreenFeed system using certified standard gases before and during the experimental period to ensure accuracy.
-
Program the system to dispense a small amount of palatable feed to attract the animals and encourage them to keep their head in the collection hood for the required measurement period (typically 3-5 minutes per visit).
-
The system will automatically record the concentration of ammonia, methane, and carbon dioxide in the animal's breath, along with the airflow rate.
-
-
3.4. Data Collection and Analysis:
-
The GreenFeed system will collect data from multiple short-term measurements throughout the day for each animal.
-
The system's software will process the data, correcting for background gas concentrations, to calculate the emission rate for each gas.
-
Daily emission rates for each animal are calculated from the average of all valid measurements.
-
Statistically analyze the data to compare ammonia emissions between the control and this compound-treated groups.
-
Protocol 2: Measurement of Ammonia Emissions using the Integrated Horizontal Flux (IHF) Method
The IHF method is a micrometeorological technique used to measure emissions from a defined area, such as a pen or small pasture.
1. Equipment and Materials:
-
Anemometers (for measuring wind speed at multiple heights)
-
Ammonia gas samplers (e.g., passive diffusion tubes or active air sampling pumps with acid traps)
-
Meteorological station (to measure wind direction, temperature, and humidity)
-
Mast or tower for mounting instruments
-
Laboratory equipment for ammonia analysis (e.g., spectrophotometer)
2. Detailed Methodology:
-
2.1. Site Setup:
-
Select a level, open area with a uniform surface.
-
Place a mast at the downwind edge of the experimental area (e.g., a pen with this compound-treated cattle).
-
Mount anemometers and ammonia samplers at multiple heights on the mast (e.g., 0.5, 1, 2, and 4 meters).
-
Place a background air sampling station upwind of the experimental area.
-
-
2.2. Data Collection:
-
Continuously measure wind speed and direction, temperature, and humidity.
-
Collect air samples for ammonia concentration analysis at regular intervals (e.g., hourly or every few hours) for both the downwind mast and the upwind background station.
-
The sampling duration will depend on the type of sampler used.
-
-
2.3. Sample Analysis:
-
Analyze the collected air samples to determine the ammonia concentration. For acid traps, this typically involves colorimetric analysis.
-
-
2.4. Emission Calculation:
-
Calculate the net horizontal flux of ammonia at each measurement height by subtracting the upwind background concentration from the downwind concentration and multiplying by the wind speed at that height.
-
Integrate the net horizontal flux over the height of the measurement profile to determine the total ammonia emission rate per unit width of the source.
-
Calculate the total emission from the experimental area by multiplying the emission rate per unit width by the width of the area perpendicular to the wind direction.
-
Protocol 3: Measurement of Ammonia Emissions using the Tracer Ratio Method
This method involves releasing a known amount of an inert tracer gas (e.g., sulfur hexafluoride, SF6) and measuring the ratio of ammonia to the tracer gas downwind of the source.
1. Equipment and Materials:
-
Tracer gas (e.g., SF6) with a calibrated release system (e.g., permeation tubes or mass flow controller)
-
Air sampling devices (e.g., evacuated canisters or sampling bags)
-
Gas chromatograph (for SF6 analysis)
-
Ammonia analyzer or collection traps
2. Detailed Methodology:
-
2.1. Tracer Gas Release:
-
Release the tracer gas at a known, constant rate from a location representative of the ammonia source (e.g., from multiple points across the floor of a cattle pen).
-
-
2.2. Air Sampling:
-
Collect air samples at one or more locations downwind of the source. The sampling should be done at a height where the plumes of ammonia and the tracer gas are well-mixed.
-
-
2.3. Sample Analysis:
-
Analyze the collected air samples for the concentrations of both ammonia and the tracer gas.
-
Also, measure the background concentrations of both gases upwind of the source.
-
-
2.4. Emission Calculation:
-
Calculate the ammonia emission rate using the following equation:
-
Ammonia Emission Rate = (Tracer Gas Release Rate) x ([Ammonia]downwind - [Ammonia]background) / ([Tracer]downwind - [Tracer]background)
-
Where [ ] denotes concentration.
-
-
Safety Precautions
-
When handling this compound, follow all safety guidelines provided by the manufacturer. It is a beta-adrenergic agonist/antagonist, and individuals with cardiovascular disease should be particularly cautious.
-
Use appropriate personal protective equipment (PPE), including gloves and eye protection, when handling chemicals for sample analysis.
-
Ensure that all gas cylinders are handled and stored securely.
Conclusion
The protocols outlined in these application notes provide a framework for conducting robust studies to measure the effect of this compound on ammonia gas emissions from cattle. The choice of methodology will depend on the specific research objectives, available resources, and the scale of the experiment. Accurate and consistent application of these methods will contribute to a better understanding of the environmental benefits of this compound in modern cattle production systems.
References
- 1. Beta-adrenergic receptor gene expression in bovine skeletal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of feeding this compound on gas emissions, growth performance, and carcass characteristics of beef cattle housed in small-pen environmentally monitored enclosures during the last 3 mo of the finishing period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. wtamu-ir.tdl.org [wtamu-ir.tdl.org]
Assessing Carcass Characteristics After Lubabegron Supplementation: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Lubabegron supplementation on beef cattle carcass characteristics. This compound, marketed as Experior™, is a selective β-adrenergic modulator approved by the U.S. Food and Drug Administration (FDA) for reducing ammonia gas emissions from beef cattle.[1][2][3] While its primary claim is environmental, its mode of action as a repartitioning agent that shifts metabolism from fat deposition to muscle accretion warrants a thorough evaluation of its impact on carcass traits.[1][4]
Introduction to this compound
This compound is a β-adrenergic agonist/antagonist. It selectively binds to β-adrenergic receptors, exhibiting agonistic (activating) properties at the β3-receptor subtype and antagonistic (blocking) properties at the β1- and β2-receptor subtypes in cattle. This unique pharmacodynamic profile differentiates it from other β-agonists like ractopamine and zilpaterol, which are primarily β1 and β2 agonists. The agonistic activity at the β3-receptor is thought to increase skeletal muscle hypertrophy, while the antagonistic activity at β1 and β2 receptors may decrease lipolysis in adipose tissue. This mechanism is believed to increase muscle protein synthesis by enhancing the uptake of nitrogen-containing amino acids, thereby reducing nitrogen excretion and ammonia emissions.
Expected Effects on Carcass Characteristics
Supplementation with this compound has been shown to influence several key carcass characteristics. Researchers can anticipate the following effects, which should be quantified in their studies:
-
Increased Hot Carcass Weight (HCW): Studies consistently report an increase in HCW in cattle supplemented with this compound compared to control groups.
-
Increased Ribeye Area (REA): As a result of increased muscle deposition, an increase in the longissimus dorsi muscle area, or ribeye area, is expected.
-
Variable Effects on Fat Deposition: The impact on backfat thickness can be variable. Some studies have reported less backfat.
-
Potential Impact on Meat Quality: While this compound can increase muscle mass, it's crucial to assess its effects on meat quality attributes such as marbling and tenderness. Some studies have noted a tendency for decreased marbling scores. It is also important to evaluate Warner-Bratzler shear force (WBSF) to objectively measure tenderness, as some β-agonists have been associated with increased shear force values.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound on feedlot performance and carcass characteristics.
Table 1: Effects of this compound on Feedlot Performance
| Parameter | Control | This compound (1.5-5.5 mg/kg DM) | Percent Change | Reference |
| Average Daily Gain (ADG; kg) | 1.68 | 1.91 | +13.7% | |
| Dry Matter Intake (DMI; kg) | - | - | +2.3% | |
| Gain Efficiency (G:F) | 0.167 | 0.185 | +10.8% |
Table 2: Effects of this compound on Carcass Characteristics
| Parameter | Control | This compound (1.5-5.5 mg/kg DM) | Absolute Increase | Reference |
| Final Body Weight (BW; kg) | - | - | 11.6 to 15.7 kg | |
| Hot Carcass Weight (HCW; kg) | - | - | 11.3 to 17.1 kg | |
| Dressing Percentage | - | Increased | - | |
| Ribeye Area (cm²) | - | Increased | - | |
| Backfat Thickness | - | Decreased | - | |
| Marbling Score | - | Tended to decrease | - |
Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed studies. They provide a framework for conducting research on this compound's effects on carcass characteristics.
Animal Selection and Acclimation
-
Animal Model: Utilize beef steers or heifers of similar genetic background, age, and initial body weight. A common choice is cross-bred beef steers.
-
Health Status: Ensure all animals are healthy and free from disease. Implement a standard vaccination and parasite control program upon arrival at the research facility.
-
Acclimation Period: Allow for an acclimation period of at least 14 days to the facilities and basal diet before the start of the experimental period. This helps to minimize stress and ensure stable feed intake.
-
Randomization: Randomly assign animals to treatment groups, blocking by initial body weight to reduce variability.
Diet Formulation and this compound Administration
-
Basal Diet: Formulate a nutritionally complete finishing diet typical for feedlot cattle. The diet should be consistent across all treatment groups, with the only difference being the inclusion of this compound. It is common for these diets to also contain monensin and tylosin.
-
Treatment Groups:
-
Control: Basal diet with no this compound.
-
This compound Treatment(s): Basal diet with this compound added at the desired concentration(s). Approved dosages range from 1.25 to 4.54 grams per ton of complete feed (90% dry matter basis), providing 13 to 90 mg of this compound per head per day. Research studies have evaluated doses such as 1.5, 3.5, and 5.5 mg/kg of dry matter.
-
-
Supplementation Period: Administer the treatment diets for a period ranging from the final 14 to 91 days of the finishing period, as per the FDA approval. Many studies have utilized a 56-day feeding period.
-
Feed Delivery and Monitoring: Deliver feed to animals at the same time each day. Accurately record feed offered and any refusals to determine individual or pen-based dry matter intake.
Live Animal Performance Monitoring
-
Body Weight: Measure and record the body weight of each animal at the beginning of the trial, at regular intervals (e.g., every 14 or 28 days), and at the end of the experimental period.
-
Average Daily Gain (ADG): Calculate ADG for each animal or pen.
-
Feed Efficiency (G:F): Calculate the gain-to-feed ratio.
Carcass Data Collection and Analysis
-
Hot Carcass Weight (HCW): Record the HCW immediately after dressing.
-
Chilling: Chill the carcasses at a controlled temperature (e.g., 2-4°C) for a minimum of 24 hours before grading.
-
Carcass Measurements: After chilling, collect the following measurements from the ribbed carcass (typically between the 12th and 13th ribs):
-
Ribeye Area (REA): Measure the cross-sectional area of the longissimus dorsi muscle. This can be done using a grid system or digital imaging.
-
Backfat Thickness: Measure the fat thickness over the ribeye.
-
Marbling Score: Assess the amount of intramuscular fat using the USDA grading scale.
-
Yield Grade: Calculate the USDA yield grade based on HCW, REA, backfat thickness, and kidney, pelvic, and heart (KPH) fat.
-
-
Meat Quality Analysis:
-
Warner-Bratzler Shear Force (WBSF): Collect steak samples (e.g., from the longissimus lumborum) and age them for a specified period (e.g., 14 days). Cook the steaks to a consistent internal temperature, cool them, and then remove cores for shear force analysis using a WBSF instrument.
-
Sensory Panel Evaluation (Optional): Trained sensory panelists can evaluate cooked steak samples for tenderness, juiciness, and flavor.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and the experimental workflow.
Caption: this compound's signaling pathway in muscle and fat cells.
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early reports of feedlot performance and carcass quality of cattle when feeding Experior - Beef [canr.msu.edu]
Application Notes and Protocols: In Vitro Models for Studying Lubabegron's Effects on Bovine Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing in vitro models to investigate the cellular and molecular effects of Lubabegron on bovine adipocytes and muscle cells. The following sections offer step-by-step methodologies for cell isolation, culture, and key functional assays, enabling researchers to assess the impact of this compound on critical physiological processes such as lipolysis, gene expression, and muscle cell development.
In Vitro Model: Primary Bovine Adipocytes
Primary cultures of bovine adipocytes serve as a valuable in vitro model to study the direct effects of this compound on fat metabolism. This compound has been shown to act as a β-adrenergic receptor (β-AR) antagonist at the β1-AR and β2-AR subtypes in subcutaneous adipocytes.[1][2][3][4][5] This antagonism can lead to a decrease in cyclic AMP (cAMP) production and Protein Kinase A (PKA) activity, which are key mediators of lipolysis.
Signaling Pathway in Bovine Adipocytes
The activation of β-adrenergic receptors by agonists typically initiates a signaling cascade that promotes the breakdown of triglycerides. This compound is understood to interfere with this pathway at the receptor level for β1-AR and β2-AR.
Experimental Protocols
This protocol describes the isolation of preadipocytes from bovine adipose tissue, which can then be differentiated into mature adipocytes for experimentation.
Materials:
-
Fresh bovine subcutaneous adipose tissue
-
Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Collagenase Type II
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), Insulin, Rosiglitazone
-
Sterile PBS, cell strainers (100 µm), centrifuge tubes, culture plates
Protocol:
-
Aseptically collect fresh subcutaneous adipose tissue from bovine carcasses.
-
Wash the tissue extensively with sterile PBS containing penicillin-streptomycin.
-
Mince the tissue into fine pieces in a sterile petri dish.
-
Digest the minced tissue with 1 mg/mL Collagenase Type II in DMEM/F12 at 37°C for 60-90 minutes with gentle agitation.
-
Terminate the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 10 minutes to pellet the stromal-vascular fraction containing preadipocytes.
-
Resuspend the cell pellet in growth medium (DMEM/F12 with 10% FBS and penicillin-streptomycin) and plate in culture flasks.
-
After reaching confluence, induce differentiation by treating the cells with a differentiation cocktail (e.g., DMEM/F12 with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 5 µg/mL insulin, and 1 µM rosiglitazone) for 2-3 days.
-
Maintain the cells in adipocyte maintenance medium (DMEM/F12 with 10% FBS and 5 µg/mL insulin), changing the medium every 2-3 days. Mature, lipid-laden adipocytes should be visible within 7-14 days.
This assay measures the release of glycerol into the culture medium, an indicator of triglyceride breakdown (lipolysis).
Protocol:
-
Plate differentiated bovine adipocytes in 24-well plates.
-
Wash the cells with warm, serum-free medium.
-
Pre-incubate the cells with this compound at various concentrations for 30 minutes.
-
Stimulate lipolysis by adding a β-agonist (e.g., 10 µM isoproterenol, dobutamine, or salbutamol) and incubate for 1-2 hours at 37°C.
-
Collect the culture medium for glycerol measurement.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit, following the manufacturer's instructions.
Data Presentation
| Treatment | cAMP Production (pmol/mg protein) | PKA Activity (U/mg protein) | Glycerol Release (nmol/mg protein) |
| Control | Baseline | Baseline | Baseline |
| β-agonist (e.g., Dobutamine) | Increased | Increased | Increased |
| This compound + β-agonist | Attenuated Increase | Attenuated Increase | Attenuated Increase |
| This compound alone | No significant change | No significant change | No significant change |
Note: The values in this table are illustrative. Actual results will vary depending on experimental conditions.
In Vitro Model: Primary Bovine Myocytes
Bovine satellite cells, the stem cells of skeletal muscle, can be isolated and differentiated in vitro into myotubes. This model is ideal for studying the effects of compounds like this compound on muscle growth and metabolism. While direct in vitro studies of this compound on bovine muscle cells are limited, research on other β-agonists like Ractopamine HCl and Zilpaterol HCl shows they can enhance mitochondrial function.
Signaling Pathway in Bovine Myocytes
Similar to adipocytes, β-adrenergic agonists are expected to signal through cAMP in muscle cells. The downstream effects in myocytes, however, are geared towards anabolic processes rather than catabolic lipolysis.
Experimental Protocols
This protocol outlines the isolation of satellite cells from bovine skeletal muscle.
Materials:
-
Fresh bovine skeletal muscle
-
DMEM
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Pronase, Collagenase Type II
-
Penicillin-Streptomycin
-
Coated culture plates (e.g., with fibronectin or gelatin)
Protocol:
-
Aseptically obtain a fresh bovine skeletal muscle sample.
-
Remove connective tissue and fat, and mince the muscle tissue.
-
Digest the tissue with Pronase (1 mg/mL in DMEM) followed by Collagenase Type II (1 mg/mL in DMEM).
-
Filter the digest through sterile gauze and then a cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in growth medium (DMEM with 10% FBS, 10% HS, and penicillin-streptomycin).
-
Pre-plate the cells on an uncoated culture dish for 1-2 hours to allow fibroblasts to adhere.
-
Collect the supernatant containing the non-adherent myoblasts and transfer to a coated culture dish.
-
Culture the myoblasts in growth medium until they reach 70-80% confluency.
-
To induce differentiation, switch to a low-serum differentiation medium (e.g., DMEM with 2% HS). Myotubes should form over the next 2-7 days.
This method measures the rate of newly synthesized proteins.
Protocol:
-
Culture differentiated myotubes in multi-well plates.
-
Treat the myotubes with this compound at desired concentrations for a specified period.
-
Add puromycin (a protein synthesis inhibitor that gets incorporated into nascent polypeptide chains) to the culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse the cells.
-
Perform a Western blot using an anti-puromycin antibody to detect the puromycin-labeled peptides.
-
Quantify the band intensity, which is proportional to the rate of protein synthesis.
This protocol is for measuring changes in the expression of genes related to muscle development and metabolism.
Protocol:
-
Treat myotubes with this compound.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., MyoD, myogenin, myosin heavy chain isoforms) and a reference gene (e.g., GAPDH, β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
| Treatment | Protein Synthesis Rate (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) | Mitochondrial Respiration (OCR, % of Basal) |
| Control | 1.0 | 1.0 | 100% |
| β-agonist (e.g., Ractopamine) | Increased | Increased | Increased Maximal Respiration |
| This compound | To be determined | To be determined | To be determined |
Note: The values in this table are illustrative. Actual results will vary depending on experimental conditions.
General Laboratory Protocols
The following are general protocols for Western Blotting and qPCR that are applicable to both adipocyte and myocyte in vitro models.
Western Blotting Protocol
Quantitative PCR (qPCR) Protocol
By utilizing these in vitro models and protocols, researchers can effectively dissect the mechanisms of action of this compound on bovine cellular function, contributing to a deeper understanding of its physiological effects in cattle.
References
- 1. 271 Beta-adrenergic agonists increase maximal output of oxidative phosphorylation in bovine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic agonists increase maximal output of oxidative phosphorylation in bovine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fumarate acts as a β-adrenergic receptor antagonist in cultured bovine intramuscular and subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound fumarate acts as a β-adrenergic receptor antagonist in cultured bovine intramuscular and subcutaneous adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Stability of Lubabegron in Feed Mixtures
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide the evaluation of the stability of lubabegron in animal feed mixtures. The methodologies outlined below are based on established regulatory guidelines and analytical practices to ensure data integrity and compliance for product development and registration.
Introduction
This compound is a beta-adrenergic agonist/antagonist approved for use in feedlot cattle to reduce ammonia gas emissions.[1][2][3] Ensuring the stability of this compound in various feed matrices is critical for maintaining its efficacy and safety throughout the product's shelf life. These protocols provide a framework for conducting robust stability studies, including the development of a stability-indicating analytical method and performing long-term and accelerated stability testing.
Mechanism of Action: this compound exhibits a unique mode of action by acting as an antagonist at β1 and β2 adrenergic receptors while being an agonist at the β3 adrenergic receptor.[1][4] This selective modulation is thought to increase muscle protein synthesis and reduce the excretion of nitrogenous waste, thereby lowering ammonia emissions. The stimulation of the β-adrenergic receptor activates the adenylate cyclase-cAMP-protein kinase A (PKA) signaling cascade.
Signaling Pathway
dot graph Lubabegron_Signaling_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta1_2_AR [label="β1/β2-Adrenergic\nReceptors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta3_AR [label="β3-Adrenergic\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC_inhibited [label="Adenylate Cyclase\n(Inhibited)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC_activated [label="Adenylate Cyclase\n(Activated)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP_decreased [label="↓ cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP_increased [label="↑ cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA_decreased [label="↓ PKA Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA_activated [label="↑ PKA Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipolysis [label="Lipolysis in\nAdipose Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\nin Muscle", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges this compound -> Beta1_2_AR [label="Antagonist", color="#EA4335"]; this compound -> Beta3_AR [label="Agonist", color="#34A853"]; Beta1_2_AR -> AC_inhibited [label="Blocks\nStimulation", style=dashed, color="#EA4335"]; Beta3_AR -> AC_activated [label="Stimulates", color="#34A853"]; AC_inhibited -> cAMP_decreased; AC_activated -> cAMP_increased; cAMP_decreased -> PKA_decreased; cAMP_increased -> PKA_activated; PKA_decreased -> Lipolysis [label="Decreased\nStimulation", style=dashed, color="#EA4335"]; PKA_activated -> Protein_Synthesis [label="Increased\nStimulation", color="#34A853"]; } dot Caption: this compound's dual-action signaling pathway.
Experimental Protocols
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for accurately measuring the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or other components in the feed matrix. An HPLC or UHPLC-MS/MS method is recommended for the quantification of this compound.
3.1.1. Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the this compound stock solution and a sample of the medicated feed to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug and medicated feed at 80°C for 48 hours.
-
Photostability: Expose the drug and medicated feed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per VICH GL5 guidelines).
-
-
Sample Analysis: After exposure, neutralize the acid and base-stressed samples. Extract this compound from the feed samples. Analyze all stressed samples by the proposed analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Evaluation: Assess the peak purity of this compound in the presence of degradation products using a photodiode array (PDA) detector or by mass spectrometry to ensure no co-elution. A significant degradation of 10-20% is desirable for method validation.
3.1.2. Analytical Method (Adapted from FDA Method G1886 for Tissue)
This protocol adapts an existing LC-MS/MS method for this compound in bovine liver for the analysis of feed samples.
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer (e.g., Sciex API4000 or equivalent).
-
Analytical Column: Phenyl-Hexyl, 5 µm, 2.0 x 50 mm (e.g., Phenomenex Luna) or equivalent.
Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
-
Water, deionized
Procedure:
-
Sample Extraction:
-
Weigh 10 g of a representative ground feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (e.g., Acetonitrile:Water 80:20 v/v with 0.1% Formic Acid).
-
Vortex for 2 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Sample Clean-up (if necessary):
-
If the matrix is complex, a Solid-Phase Extraction (SPE) step may be required. A cation exchange cartridge could be suitable.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Monitor at least two MRM (Multiple Reaction Monitoring) transitions for this compound for quantification and confirmation.
-
Optimize MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound.
-
Method Validation: Validate the method according to VICH GL1 and GL2 guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Stability Study Protocol
This protocol is based on the VICH GL8 "Stability Testing for Medicated Premixes" guidelines.
3.2.1. Experimental Workflow
// Nodes Start [label="Start: Prepare 3 Batches\nof Medicated Feed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Packaging [label="Package in Proposed\nMarketing Container", fillcolor="#F1F3F4", fontcolor="#202124"]; Storage [label="Place Samples in\nStability Chambers", fillcolor="#F1F3F4", fontcolor="#202124"]; LongTerm [label="Long-Term Storage\n(25°C/60% RH or 30°C/65% RH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Accelerated [label="Accelerated Storage\n(40°C/75% RH)", fillcolor="#FBBC05", fontcolor="#202124"]; PullSamples [label="Pull Samples at\nDefined Time Points", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Samples using\nValidated Stability-\nIndicating Method", fillcolor="#F1F3F4", fontcolor="#202124"]; DataEval [label="Evaluate Data:\n- Assay of this compound\n- Degradation Products\n- Physical Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; ShelfLife [label="Determine Shelf Life", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Packaging; Packaging -> Storage; Storage -> LongTerm; Storage -> Accelerated; LongTerm -> PullSamples; Accelerated -> PullSamples; PullSamples -> Analysis; Analysis -> DataEval; DataEval -> ShelfLife; } dot Caption: Workflow for conducting stability studies.
3.2.2. Protocol Details
-
Batches: Use at least three primary batches of the medicated feed manufactured under conditions equivalent to routine production.
-
Packaging: Samples should be stored in the container closure system proposed for marketing.
-
Storage Conditions and Testing Frequency:
-
Long-Term Stability:
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
-
Accelerated Stability:
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Testing Frequency: 0, 3, and 6 months.
-
-
-
Parameters to be Tested:
-
Assay: Quantification of this compound.
-
Degradation Products: Quantification of any significant degradation products identified during forced degradation studies.
-
Physical Characteristics: Appearance, color, odor.
-
Moisture Content: As applicable.
-
-
Specifications: The acceptance criteria for this compound content should be established. A typical specification is 90-110% of the labeled amount.
Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Long-Term Stability Data (Example) Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Batch 1 (% Label Claim) | Batch 2 (% Label Claim) | Batch 3 (% Label Claim) | Mean (% Label Claim) | Known Degradant A (%) |
| 0 | 101.2 | 100.8 | 101.5 | 101.2 | < LOQ |
| 3 | 100.9 | 100.5 | 101.1 | 100.8 | < LOQ |
| 6 | 100.5 | 100.1 | 100.8 | 100.5 | 0.1 |
| 12 | 99.8 | 99.5 | 100.2 | 99.8 | 0.2 |
| 18 | 99.1 | 98.9 | 99.5 | 99.2 | 0.3 |
| 24 | 98.5 | 98.2 | 98.9 | 98.5 | 0.4 |
Table 2: Accelerated Stability Data (Example) Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH
| Time Point (Months) | Batch 1 (% Label Claim) | Batch 2 (% Label Claim) | Batch 3 (% Label Claim) | Mean (% Label Claim) | Known Degradant A (%) |
| 0 | 101.2 | 100.8 | 101.5 | 101.2 | < LOQ |
| 3 | 99.5 | 99.1 | 99.8 | 99.5 | 0.4 |
| 6 | 97.8 | 97.5 | 98.1 | 97.8 | 0.8 |
Conclusion
These protocols provide a detailed framework for evaluating the stability of this compound in feed mixtures, aligning with international regulatory expectations. The development of a robust, validated stability-indicating method is the cornerstone of this process. Careful execution of forced degradation and formal stability studies will ensure the generation of high-quality data to establish an appropriate shelf life for the medicated feed product, ultimately ensuring its safety and effectiveness in the target animal population.
References
Troubleshooting & Optimization
Optimizing Lubabegron dosage for maximal ammonia reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lubabegron to optimize ammonia reduction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in reducing ammonia?
A1: this compound is a selective beta-3 adrenergic receptor (β3-AR) agonist and a beta-1 and beta-2 adrenergic receptor (β1-AR and β2-AR) antagonist.[1][2][3] Its primary mechanism for reducing ammonia is believed to be through the activation of β3-AR, which increases muscle protein synthesis.[4] This enhanced synthesis increases the uptake of nitrogen-containing amino acids by the muscle tissue, thereby reducing the amount of urea excreted in waste.[4] As urea is a primary precursor to ammonia, this reduction in excreted urea leads to lower ammonia gas emissions.
Q2: What is the approved dosage range for this compound for ammonia reduction in cattle?
A2: The FDA-approved dosage for this compound (marketed as Experior™) in beef cattle is 1.25 to 4.54 grams per ton of complete feed (on a 90% dry matter basis). This dosage provides approximately 13 to 90 mg of this compound per head per day and is administered continuously during the last 14 to 91 days on feed.
Q3: Is there a dose-dependent relationship between this compound and ammonia reduction?
A3: Yes, studies in beef cattle have demonstrated a dose-dependent reduction in ammonia gas emissions with increasing doses of this compound. As the dosage of this compound increases, a greater reduction in cumulative ammonia gas emissions has been observed.
Q4: What are the known side effects or production impacts of this compound administration?
A4: In some animals, a decrease in dry matter intake may be observed. However, studies have also shown that this compound can lead to increased average daily gain and improved feed efficiency. There have been no significant adverse health effects reported in the target animals when used as directed. It is not approved for use in breeding animals as its safety and effectiveness have not been evaluated in this population.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected ammonia reduction in our experimental model.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage Calculation | Verify that the dosage is calculated correctly based on the dry matter intake of the experimental subjects. Ensure accurate mixing of the this compound into the feed to achieve a homogenous distribution. |
| Assay Variability | If possible, perform feed assays to confirm the concentration of this compound in the final ration. |
| Duration of Administration | Ensure that this compound is administered for a sufficient duration. The approved feeding period in cattle is between 14 and 91 days. Shorter durations may not yield significant ammonia reduction. |
| Dietary Factors | The crude protein content of the diet can influence nitrogen excretion. Ensure that the basal diet is consistent across all experimental groups. |
| Animal Health Status | Underlying health issues can affect metabolism and nutrient utilization. Monitor the health of the experimental animals closely. |
Problem: Observed decrease in feed intake in the treatment group.
| Possible Cause | Troubleshooting Step |
| Palatability of the Medicated Feed | While not a widely reported issue, a decrease in dry matter intake has been noted as a possibility. Monitor feed intake closely. If the decrease is significant, consider if the formulation of the medicated feed is impacting palatability. |
| Dosage Level | Higher doses may be more likely to cause a reduction in feed intake. If the reduction is impacting the health or performance of the animals, a lower dose within the therapeutic range may need to be considered. |
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effect of this compound dosage on ammonia reduction and animal performance in beef cattle.
Table 1: Effect of this compound Dose on Calculated Cumulative Ammonia Gas Emissions (CCAGE) over 56 Days
| This compound Dose (mg/kg DM) | Reduction in CCAGE vs. Control (%) | Reduction in CCAGE per kg Final Body Weight (%) | Reduction in CCAGE per kg Hot Carcass Weight (%) |
| 1.5 | 1.3 | 3.0 | 3.8 |
| 3.5 | Not explicitly stated | Greater than 1.5 mg/kg | Greater than 1.5 mg/kg |
| 5.5 | 11.0 | 12.8 | 14.6 |
Data adapted from a study on beef cattle fed for 56 days.
Table 2: Effect of this compound Dose on Growth Performance over 56 Days
| Metric | Control (0 mg/kg DM) | This compound Treated (Average of 1.5, 3.5, 5.5 mg/kg DM) | Percentage Change |
| Average Daily Gain (kg) | 1.68 | 1.91 | +13.7% |
| Gain Efficiency | 0.167 | 0.185 | +10.8% |
| Daily Dry Matter Intake | Not explicitly stated | 2.3% greater than control | +2.3% |
Data adapted from a study on beef cattle fed for 56 days.
Experimental Protocols
Key Experiment: Dose-Response Study of this compound on Ammonia Emissions in Feedlot Steers
-
Objective: To evaluate the effect of different doses of this compound on calculated ammonia gas emissions and growth performance in feedlot steers.
-
Experimental Design: A randomized complete block design was utilized.
-
Animals: Crossbred beef steers were used in the study.
-
Treatments: Steers were assigned to one of four treatment groups receiving different doses of this compound mixed into their feed: 0 (control), 1.5, 3.5, and 5.5 mg of this compound per kg of dry matter (DM) of the feed.
-
Administration: this compound was administered continuously for the final 56 days of the finishing period.
-
Data Collection:
-
Feed intake was recorded daily.
-
Body weights were measured at the beginning and end of the treatment period.
-
Ammonia gas emissions were calculated using an established equation that considers factors such as nitrogen intake and ambient temperature.
-
Carcass characteristics were evaluated after slaughter.
-
-
Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) appropriate for a randomized complete block design. Contrasts were used to compare the control group to each this compound-treated group.
Visualizations
Caption: Proposed signaling pathway of this compound in muscle cells leading to reduced ammonia emissions.
Caption: General experimental workflow for a this compound dose-response study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extension.psu.edu [extension.psu.edu]
Lubabegron in Beef Cattle: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Lubabegron in beef cattle experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary approved indication for this compound (Experior™) in beef cattle?
A1: this compound is the first U.S. Food and Drug Administration (FDA) and Health Canada-approved product labeled to reduce ammonia gas emissions per kilogram of live weight and hot carcass weight in beef steers and heifers fed in confinement for slaughter.[1][2][3] It is typically administered during the last 14 to 91 days on feed.[1][2]
Q2: What is the established mechanism of action for this compound?
A2: this compound is a selective β-adrenergic modulator. It functions as an agonist at the β3-adrenergic receptor subtype while acting as an antagonist at the β1 and β2-adrenergic receptor subtypes. This selective action is thought to increase the uptake of nitrogen-containing amino acids, leading to increased muscle protein synthesis and greater nitrogen retention in the animal's body. By reducing the amount of excreted urea, ammonia emissions are consequently lowered.
Q3: What are the known effects of this compound on animal performance?
A3: Studies have demonstrated that cattle supplemented with this compound can exhibit increased final body weight, average daily gain (ADG), and improved feed efficiency. A potential decrease in dry matter intake has been noted in some animals.
Q4: Have any adverse effects on animal health or mobility been reported in clinical trials?
A4: According to multiple studies and FDA documentation, this compound has been deemed safe for use in beef steers and heifers when administered according to the label directions. Animal and human safety analyses have shown no negative impact on animal health or food safety. Specifically, studies have reported no significant differences in morbidity, mortality, or animal mobility between cattle treated with this compound and control groups.
Q5: Are there any known contraindications for the use of this compound?
A5: Yes, this compound should not be used concurrently with other beta-adrenergic agonists like ractopamine hydrochloride or zilpaterol hydrochloride. It is also not approved for use in animals intended for breeding, as its safety and effectiveness have not been evaluated in this population.
Troubleshooting Guide
Issue 1: Observed Decrease in Feed Intake
-
Question: My experimental group receiving this compound is showing a slight decrease in dry matter intake compared to the control group. Is this a known side effect?
-
Answer: Yes, a decrease in dry matter intake may be observed in some animals receiving this compound. This is a recognized potential effect and is noted on the product's label. Monitor the animals to ensure the decrease is not clinically significant and does not lead to other health issues.
Issue 2: Unexpected Changes in Carcass Characteristics
-
Question: We are observing lower marbling scores and a slight increase in shear force (decreased tenderness) in the meat from our this compound-treated group. Is this consistent with existing data?
-
Answer: Yes, these findings are consistent with published research. While this compound can increase hot carcass weight and ribeye area, some studies have reported a corresponding decrease in marbling scores. Sensory panel evaluations have also indicated that steaks from supplemented cattle may be slightly less tender and juicy compared to non-supplemented cattle.
Issue 3: No Significant Change in Methane or Other Greenhouse Gas Emissions
-
Question: Our study is measuring a panel of greenhouse gases, but we are only seeing a reduction in ammonia. Is this compound expected to affect other gases like methane (CH4) or nitrous oxide (N2O)?
-
Answer: No, the approved claim for this compound is specific to the reduction of ammonia (NH3) gas emissions. Studies have shown that this compound does not significantly affect emissions of methane (CH4), nitrous oxide (N2O), hydrogen sulfide (H2S), or carbon dioxide (CO2).
Data Summaries
Table 1: Effects of this compound on Growth Performance in Beef Steers
| Parameter | Control | This compound-Treated | Percentage Change | Citations |
| Average Daily Gain (kg) | 1.68 | 1.91 | +13.7% | |
| Gain Efficiency | 0.167 | 0.185 | +10.8% | |
| Daily Dry Matter Intake | Not specified | Not specified | +2.3% (in one study) | |
| Final Body Weight (kg increase) | Baseline | +11.6 to 15.7 | Not Applicable |
Table 2: Effects of this compound on Carcass Characteristics
| Parameter | Control | This compound-Treated | Change | Citations |
| Hot Carcass Weight (kg increase) | Baseline | +11.3 to 17.1 | Increased | |
| Ribeye Area (cm²) | Baseline | +3.3 to 5.7 | Increased | |
| Marbling Score (units) | Baseline | -13 to -27 | Decreased | |
| USDA Yield Grade | Shift toward YG 3, 4, 5 | Shift toward YG 1 and 2 | Decreased | |
| Warner-Bratzler Shear Force | Lower | Slightly Higher | Increased (less tender) | |
| Sensory Panel Tenderness | Higher | Slightly Lower | Decreased | |
| Sensory Panel Juiciness | Higher | Slightly Lower | Decreased |
Methodologies and Visualizations
Experimental Protocol: Evaluating this compound Effects on Performance and Carcass Quality
-
Animal Selection: Utilize crossbred beef steers or heifers of similar age and genetic background.
-
Acclimation: Acclimate animals to the research facility and individual or pen-based feeding systems.
-
Randomization: Randomly assign animals to treatment groups (e.g., Control, varying doses of this compound).
-
Diet Formulation: Formulate a complete feed diet (90% dry matter basis). The treatment group diets will be supplemented with this compound at the specified concentrations (e.g., 1.25 to 4.54 grams per ton).
-
Feeding Period: Administer the respective diets continuously for a predetermined period, typically within the last 14 to 91 days on feed before slaughter.
-
Data Collection (Live Animal):
-
Monitor and record daily dry matter intake.
-
Measure body weight at the start and end of the trial to calculate average daily gain (ADG) and feed efficiency (G:F).
-
Conduct regular health and mobility scoring.
-
-
Slaughter and Carcass Evaluation:
-
Transport animals to a commercial abattoir for slaughter.
-
Collect hot carcass weight (HCW).
-
After a standard chilling period, collect carcass quality and yield grade data, including ribeye area, 12th rib fat thickness, and marbling score.
-
-
Meat Quality Analysis:
-
Collect muscle samples (e.g., Longissimus lumborum).
-
Perform Warner-Bratzler shear force (WBSF) testing on cooked steaks after a specified aging period (e.g., 14 days) to objectively measure tenderness.
-
Conduct sensory panel evaluations for tenderness, juiciness, and flavor.
-
-
Statistical Analysis: Analyze collected data using appropriate statistical models (e.g., linear mixed models) with the pen or animal as the experimental unit.
Experimental Workflow Diagram
Signaling Pathway: this compound's Mechanism of Action
This compound selectively interacts with beta-adrenergic receptors (β-AR) in cattle. Its unique profile involves agonistic (activating) effects on β3-AR, primarily in muscle tissue, and antagonistic (blocking) effects on β1-AR and β2-AR, which are more prevalent in other tissues like the heart. This targeted action promotes muscle growth without the broader systemic effects associated with non-selective beta-agonists.
This compound's Selective β-Receptor Action
References
Technical Support Center: Managing Decreased Marbling Scores with Lubabegron Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing decreased marbling scores observed with the use of Lubabegron in beef cattle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a β-adrenergic modulator approved for reducing ammonia gas emissions in feedlot cattle.[1][2] It acts as an antagonist at β1 and β2-adrenergic receptors and an agonist at the β3-adrenergic receptor.[2] This selective action leads to increased muscle growth and feed efficiency.[3]
Q2: Why does this compound administration lead to decreased marbling scores?
A2: The decrease in marbling scores associated with this compound use is thought to be a dilution effect.[4] this compound promotes an increase in the size of the longissimus muscle (ribeye area), which can lead to a lower concentration of intramuscular fat, or marbling, within the muscle, even if the total amount of marbling fat is not significantly reduced. Studies have also shown that intramuscular (marbling) fat cells are less responsive to β-adrenergic agonists compared to subcutaneous fat cells.
Q3: Is the reduction in marbling score dose-dependent?
A3: Yes, research indicates a dose-dependent relationship between this compound and marbling scores. Higher doses of this compound have been associated with a greater reduction in marbling.
Q4: Does the duration of this compound administration affect marbling?
A4: The duration of this compound feeding does play a role in the impact on marbling. While longer feeding durations can lead to increased carcass weights, some studies suggest that shorter durations may help mitigate the reduction in marbling scores.
Q5: Are there any strategies to counteract the negative effect of this compound on marbling?
A5: While research is ongoing, potential strategies to manage marbling scores when using this compound include optimizing the dose and duration of administration. Exploring nutritional strategies that promote marbling, such as feeding higher energy diets earlier in the finishing period, may also be beneficial, though specific research on this in conjunction with this compound is limited.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant decrease in marbling scores below desired levels. | High dosage of this compound. | Review and consider adjusting the this compound dosage to the lower end of the effective range for emission reduction while minimizing the impact on marbling. |
| Prolonged feeding duration. | Evaluate the feeding duration. Shorter administration periods, within the approved label guidelines, may lessen the reduction in marbling. | |
| Inconsistent marbling scores across a cohort of animals. | Variability in individual animal response to this compound. | Ensure uniform administration of the feed additive. Consider genetic factors, as some cattle may be more predisposed to higher marbling. |
| Negative impact on overall carcass quality grade. | Reduction in marbling is a primary factor in lower quality grades. | Focus on management practices that enhance marbling throughout the entire feeding period, not just during this compound administration. This includes early-life nutrition and genetics. |
Quantitative Data Summary
Table 1: Effect of this compound Dose on Marbling Score and Carcass Traits
| Dose (mg/kg DM) | Marbling Score | Hot Carcass Weight (kg) | Longissimus Muscle Area (cm²) |
| 0 (Control) | 550 | 400 | 85 |
| 1.5 | 530 | 410 | 88 |
| 3.5 | 515 | 415 | 90 |
| 5.5 | 500 | 418 | 92 |
Note: Data are representative values synthesized from multiple studies and are for illustrative purposes. Actual results may vary.
Table 2: Effect of this compound Feeding Duration on Marbling Score
| Feeding Duration (days) | Marbling Score |
| 0 (Control) | 560 |
| 28 | 545 |
| 56 | 530 |
| 84 | 520 |
Note: Data are representative values synthesized from multiple studies and are for illustrative purposes. Actual results may vary.
Experimental Protocols
1. In Vivo Study: Dose-Response Effect of this compound on Carcass Traits
-
Animals: Crossbred beef steers (n=2,160) were utilized in a randomized complete block design.
-
Treatments: Steers were assigned to one of four dietary treatments: 0 (control), 1.5, 3.5, or 5.5 mg of this compound per kg of dry matter.
-
Feeding: this compound was incorporated into the total mixed ration and fed for the final 56 days of the finishing period.
-
Statistical Analysis: Data were analyzed using mixed models with treatment as a fixed effect and block as a random effect.
2. In Vitro Study: this compound's Effect on Bovine Adipocyte Gene Expression
-
Cell Culture: Primary bovine intramuscular and subcutaneous preadipocytes were isolated from the longissimus muscle and overlying backfat of cattle. These cells were then differentiated into mature adipocytes in culture.
-
Treatments: Differentiated adipocytes were treated with this compound alone or in combination with β-adrenergic agonists (e.g., isoproterenol) or antagonists.
-
Gene Expression Analysis: After treatment, RNA was extracted from the adipocytes. The expression levels of genes involved in adipogenesis (e.g., PPARG, CEBPA) and lipolysis (e.g., HSL, ATGL) were quantified using real-time quantitative PCR (RT-qPCR).
-
Signaling Pathway Analysis: The activation of downstream signaling molecules, such as cyclic AMP (cAMP) and protein kinase A (PKA), was measured using commercially available assay kits.
Visualizations
Caption: this compound's dual-action signaling pathway in bovine adipocytes.
Caption: General experimental workflow for in vivo this compound studies.
Caption: The logical relationship leading to decreased marbling scores.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [iastatedigitalpress.com]
- 3. Characterization of β-adrenergic receptors in bovine intramuscular and subcutaneous adipose tissue: comparison of this compound fumarate with β-adrenergic receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Unexpected Animal Responses to Lubabegron
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lubabegron in animal experiments. The information is presented in a clear question-and-answer format to directly address specific issues that may arise during your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective β3-adrenergic receptor agonist and a β1/β2-adrenergic receptor antagonist.[1][2] Its primary approved use in veterinary medicine is to reduce ammonia gas emissions from feedlot cattle.[1][3] It achieves this by increasing nitrogen retention and muscle protein synthesis.[4]
Q2: What are the expected effects of this compound on animal performance?
In feedlot cattle, this compound has been shown to increase final body weight, average daily gain (ADG), and feed efficiency. It can also lead to heavier hot carcass weights.
Q3: Are there any known side effects of this compound?
The most commonly noted side effect is a potential decrease in dry matter intake in some animals. However, large-scale studies have generally found no significant negative impacts on animal health or mobility.
Q4: Can this compound be used in combination with other feed additives?
This compound has been studied in combination with monensin and tylosin. However, it is not recommended for concurrent use with other beta-adrenergic agonists like ractopamine hydrochloride or zilpaterol hydrochloride.
Troubleshooting Guide for Unexpected Responses
This guide addresses potential unexpected outcomes during your experiments with this compound and provides actionable steps to investigate and mitigate these issues.
Issue 1: Greater than Expected Variability in Animal Growth Response
Symptoms:
-
High standard deviation in body weight gain among animals in the this compound-treated group.
-
Inconsistent feed efficiency improvements.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigative Steps |
| Inadequate Mixing of Medicated Feed | - Verify the proper mixing of the Type A medicated article into the complete feed to ensure a homogenous distribution of this compound.- Collect feed samples from multiple locations in the feeder for analysis to confirm uniform drug concentration. |
| Variable Feed Intake | - Monitor individual animal feed intake patterns. A decrease in dry matter intake has been noted in some animals.- Ensure ad libitum access to fresh feed and water.- Consider if diet composition is affecting palatability. |
| Underlying Health Issues | - Conduct thorough health checks to rule out subclinical illnesses that may affect appetite and growth.- Review animal health records for any pre-existing conditions. |
| Genetic Variation | - Consider the genetic background of the animals, as this can influence their response to β-agonists. |
Issue 2: Unexpected Decrease in Feed Intake
Symptoms:
-
A noticeable drop in daily dry matter intake after the introduction of this compound.
-
Feed refusal by some animals.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigative Steps |
| Known Side Effect | - A decrease in dry matter intake is a recognized potential side effect of this compound.- Introduce the medicated feed gradually over a few days to allow for adaptation. |
| Diet Palatability | - Evaluate the overall taste and texture of the basal diet. The addition of any new substance can alter palatability.- Ensure the feed is fresh and free from spoilage. |
| Interaction with Other Feed Components | - Review the complete diet formulation for any ingredients that might interact with this compound to create an unpalatable taste. |
Issue 3: Negative or Inconsistent Effects on Meat Quality
Symptoms:
-
Reduced marbling scores in carcasses.
-
Decreased redness (a* value) and yellowness (b* value) of the meat.
-
Reports of reduced juiciness and tenderness from sensory panels.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigative Steps |
| Dose and Duration of Treatment | - Higher doses and longer feeding durations of this compound have been associated with a greater impact on meat quality.- Consider adjusting the dose and/or duration of administration within the approved range to balance performance benefits with desired meat quality. |
| Postmortem Aging | - Ensure a sufficient postmortem aging period, as this can help improve tenderness. |
| Animal Genetics | - The genetic makeup of the cattle can influence baseline meat quality characteristics and their response to feed additives. |
Data Presentation: Summary of this compound Effects on Cattle Performance
The following tables summarize quantitative data from studies evaluating the effects of different doses of this compound on the performance and carcass characteristics of feedlot cattle.
Table 1: Effects of this compound on Growth Performance
| Parameter | Control | This compound (1.5 mg/kg DM) | This compound (3.5 mg/kg DM) | This compound (5.5 mg/kg DM) | Reference(s) |
| Average Daily Gain (kg) | 1.68 | 1.91 | 1.91 | 1.91 | |
| Gain Efficiency | 0.167 | 0.185 | 0.185 | 0.185 | |
| Daily Dry Matter Intake (kg) | - | +2.3% vs Control | +2.3% vs Control | +2.3% vs Control | |
| Final Body Weight Increase (kg) | - | 11.6 | 15.7 | - |
Table 2: Effects of this compound on Carcass Characteristics
| Parameter | Control | This compound (1.5 mg/kg DM) | This compound (3.5 mg/kg DM) | This compound (5.5 mg/kg DM) | Reference(s) |
| Hot Carcass Weight Increase (kg) | - | 11.3 | 17.1 | - | |
| Dressing Percentage Increase (%) | - | 0.7 | 1.2 | - | |
| Ribeye Area Increase (cm²) | - | 3.3 | 5.7 | - | |
| Marbling Score | Higher | - | - | Lower vs Control |
Experimental Protocols
Protocol 1: General Cattle Feeding Trial with this compound
-
Animal Selection and Acclimation:
-
Select healthy cattle of similar age, weight, and genetic background.
-
House animals in individual or small-group pens to allow for accurate feed intake monitoring.
-
Allow for an acclimation period of at least 14 days to the housing and basal diet before the start of the treatment period.
-
-
Diet Preparation and Administration:
-
Formulate a nutritionally complete basal diet appropriate for the age and production stage of the cattle.
-
The this compound Type A medicated article should be thoroughly mixed into the complete feed to achieve the target concentrations (e.g., 1.5, 3.5, or 5.5 mg/kg on a dry matter basis). An intermediate blending step is recommended to ensure uniform mixing.
-
Provide the medicated feed ad libitum for the duration of the experimental period (typically 14 to 91 days).
-
-
Data Collection and Monitoring:
-
Record individual animal body weights at the beginning and end of the treatment period, and at regular intervals in between.
-
Measure daily feed intake for each animal or pen.
-
Conduct daily health observations and record any adverse events.
-
At the end of the trial, collect carcass data, including hot carcass weight, ribeye area, marbling score, and fat thickness.
-
Protocol 2: Muscle Biopsy for Gene Expression Analysis
-
Biopsy Procedure:
-
Perform muscle biopsies under local or general anesthesia following approved animal care and use protocols.
-
A common site for biopsy is the longissimus dorsi or biceps femoris muscle.
-
Surgically collect a small sample of muscle tissue (e.g., 0.5 x 0.5 x 1.0 cm).
-
-
Sample Handling and Processing:
-
Immediately place the muscle sample in a cryovial and flash-freeze in liquid nitrogen.
-
Store samples at -80°C until RNA extraction.
-
Extract total RNA from the muscle tissue using a suitable kit (e.g., TRI-reagent).
-
Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR (RT-qPCR) to analyze the expression of target genes.
-
Mandatory Visualizations
Caption: this compound's signaling pathway in skeletal muscle.
Caption: Workflow for troubleshooting unexpected responses.
References
- 1. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of feeding this compound on gas emissions, growth performance, and carcass characteristics of beef cattle housed in small-pen environmentally monitored enclosures during the last 3 mo of the finishing period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utia.tennessee.edu [utia.tennessee.edu]
Technical Support Center: Lubabegron Analytical Method Refinement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of analytical methods for Lubabegron.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification?
A1: The most prevalent method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers a balance of sensitivity and specificity required for detecting this compound at low concentrations in complex samples like bovine liver tissue and medicated feed.[1][2]
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?
A2: For the analysis of this compound in bovine liver tissue using a validated LC-MS/MS method, the estimated limit of detection (LOD) is 0.4 ng/g, and the limit of quantitation (LOQ) is 1.0 ng/g.[2] These values can vary depending on the matrix, instrumentation, and specific method parameters.
Q3: How can I improve the sensitivity of my this compound assay?
A3: To enhance sensitivity, consider the following approaches:
-
Advanced Chromatographic Techniques: Transitioning from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UPLC) can significantly improve sensitivity. UPLC systems utilize columns with smaller particle sizes, leading to narrower peaks and better resolution, which can increase the signal-to-noise ratio and lower detection limits.
-
Optimized Sample Preparation: Employing advanced sample preparation techniques like Solid-Phase Extraction (SPE) can effectively remove matrix interferences that cause ion suppression, thereby improving signal intensity.
-
Mass Spectrometer Source Optimization: Fine-tuning the electrospray ionization (ESI) source parameters, such as nebulizer gas pressure, drying gas temperature, and capillary voltage, can enhance the ionization efficiency of this compound.
Q4: What is ion suppression and how does it affect this compound analysis?
A4: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of the analysis.
Q5: Are there alternative analytical techniques to LC-MS/MS for this compound?
A5: While LC-MS/MS is the gold standard, other techniques could be explored for specific applications. For instance, immunoassays could be developed for rapid screening purposes, though they may lack the specificity and quantitative accuracy of chromatographic methods. For higher sensitivity, coupling UPLC with a high-resolution mass spectrometer (HRMS) could be a viable, albeit more expensive, alternative.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Recommended Solution |
| Secondary Interactions | For basic compounds like this compound, interactions with residual silanol groups on the column can cause peak tailing. Use a column with end-capping or a mobile phase with a competitive amine (e.g., triethylamine) or a lower pH to minimize these interactions. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of the analytical column. |
| Mismatched Sample Solvent | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
Issue 2: Low Signal Intensity or High Background Noise
| Possible Cause | Recommended Solution |
| Ion Suppression | Co-eluting matrix components are likely suppressing the this compound signal. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Modifying the chromatographic gradient to better separate this compound from interfering compounds can also help. |
| Suboptimal ESI Source Conditions | The electrospray ionization (ESI) source parameters may not be optimal for this compound. Perform a source optimization experiment by infusing a this compound standard and systematically adjusting parameters like nebulizer pressure, drying gas temperature and flow rate, and capillary voltage to maximize the signal. |
| Contaminated Solvents or Reagents | Impurities in the mobile phase or reagents can increase background noise. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Deteriorated Detector Performance | The mass spectrometer's detector may be losing sensitivity. This may require maintenance or recalibration by a qualified service engineer. |
Data Presentation: Comparison of Analytical Techniques for Beta-Agonists
The following table summarizes the performance of different analytical techniques for the analysis of beta-agonists, the class of compounds to which this compound belongs. This data is intended to be illustrative of the improvements in sensitivity that can be achieved with more advanced methodologies.
| Analytical Technique | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| HPLC-MS/MS | Pork & Liver | 0.05 - 0.15 | 0.10 - 0.30 | 75.8 - 97.9 |
| UPLC-MS/MS with MIPs | Pork | < 0.02 | Not Reported | 70.0 - 116.0 |
| LC-MS/MS | Liver, Pork, Milk, Egg | 0.1 - 0.5 | 0.1 - 0.5 | 75 - 120 |
MIPs: Molecularly Imprinted Polymers, a highly selective form of SPE.
Experimental Protocols
Baseline LC-MS/MS Method for this compound in Bovine Liver
This protocol is adapted from the FDA validated method.[2]
1. Sample Preparation: a. Weigh 10 g of homogenized bovine liver tissue into a centrifuge tube. b. Add an internal standard solution. c. Add 20 mL of an acidified methanol:acetonitrile extraction solution. d. Homogenize the sample. e. Centrifuge and collect the supernatant. f. Repeat the extraction with another 20 mL of the extraction solution. g. Combine the supernatants and bring to a final volume of 60 mL with the extraction solution. h. Dilute an aliquot of the extract with acidified methanol:acetonitrile:water. i. Filter the final extract through a 0.45 µm PTFE filter before injection.
2. LC-MS/MS Parameters:
- LC Column: Phenomenex Luna Phenyl-Hexyl, 5 µm, 2.0 x 50 mm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate this compound from matrix interferences.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- Mass Spectrometer: Triple quadrupole
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for this compound and one for the internal standard.
Visualizations
This compound Signaling Pathway
This compound acts as an agonist at the β3-adrenergic receptor while being an antagonist at the β1 and β2-adrenergic receptors.[3] The agonistic effect on the β3 receptor activates a G-stimulatory protein, leading to a cascade involving adenylyl cyclase, cyclic adenosine monophosphate (cAMP), and protein kinase A (PKA), which ultimately modifies the animal's metabolism.
Caption: this compound's differential activity on β-adrenergic receptors.
Experimental Workflow for Improved this compound Analysis
This workflow outlines the key steps for a more sensitive analysis of this compound, incorporating advanced sample preparation and chromatography.
Caption: A refined workflow for sensitive this compound quantification.
References
Technical Support Center: Addressing Variability in Individual Animal Response to Lubabegron
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in individual animal responses during experiments with Lubabegron.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is classified as a selective β-modulator, exhibiting a unique dual activity on beta-adrenergic receptors (β-ARs).[1][2][3] It functions as an agonist at the β3-adrenergic receptor subtype while simultaneously acting as an antagonist at the β1 and β2-adrenergic receptor subtypes.[2][4] This selective action is key to its effects. The agonistic activity on β3-receptors is thought to increase skeletal muscle protein synthesis and reduce ammonia gas emissions, while the antagonistic effects on β1 and β2-receptors may mitigate certain cardiovascular side effects often associated with non-selective beta-agonists.
Q2: What are the approved applications of this compound?
This compound, marketed as Experior®, is approved by the U.S. Food and Drug Administration (FDA) for use in feedlot cattle. Its primary indication is the reduction of ammonia gas emissions per kilogram of live weight and hot carcass weight. It is typically administered continuously in feed during the final 14 to 91 days of the finishing period.
Q3: What are the expected quantitative effects of this compound in cattle?
Studies have demonstrated that this compound can lead to improvements in growth performance and reductions in ammonia emissions. The following tables summarize findings from key studies.
Table 1: Effects of this compound on Growth Performance in Beef Cattle
| Parameter | Control (0 mg/kg DM) | 1.5 mg/kg DM | 3.5 mg/kg DM | 5.5 mg/kg DM | Study Duration | Reference |
| Average Daily Gain (kg) | 1.68 | - | - | - | 56 days | |
| - | 1.91 (pooled) | 1.91 (pooled) | 1.91 (pooled) | 56 days | ||
| Gain Efficiency | 0.167 | - | - | - | 56 days | |
| - | 0.185 (pooled) | 0.185 (pooled) | 0.185 (pooled) | 56 days | ||
| Hot Carcass Weight (kg increase over control) | - | 11.3 | - | 17.1 | 56 days |
Note: Pooled data represents the combined results for all this compound-treated groups in the cited study.
Table 2: Effects of this compound on Ammonia Gas Emissions in Beef Cattle
| Parameter | Control (0 mg/kg DM) | 1.38 mg/kg DM | 5.5 mg/kg DM | 22.0 mg/kg DM | Study Duration | Reference |
| Cumulative NH3 Emission Reduction (%) | - | Tended to be lower | Reduced | Reduced | 91 days | |
| NH3 Emissions / kg Hot Carcass Weight | - | Reduced | Reduced | Reduced | 91 days | |
| Calculated Cumulative NH3 Emission Reduction (%) | - | 1.3 - 11.0 | 1.3 - 11.0 | 1.3 - 11.0 | 56 days | |
| Calculated NH3 Emissions / kg Hot Carcass Weight Reduction (%) | - | 3.8 - 14.6 | 3.8 - 14.6 | 3.8 - 14.6 | 56 days |
Q4: Are there known species-specific differences in response to beta-adrenergic agonists?
Yes, the response to beta-adrenergic agonists can vary significantly between species. This variability is often attributed to differences in the distribution and density of β-AR subtypes in various tissues, as well as species-specific variations in drug metabolism and clearance rates. For example, ruminants are believed to have a higher proportion of β2-receptors in their skeletal muscle compared to the β1-receptors that are more prevalent in swine muscle.
Troubleshooting Guide
High variability in individual animal response can compromise the statistical power and interpretability of a study. This guide provides a systematic approach to identifying and mitigating potential sources of variability when using this compound.
Problem: Higher than expected variability in growth performance (e.g., average daily gain, feed efficiency) or ammonia emissions.
Caption: A logical workflow for troubleshooting high variability in animal response.
Step 1: Review Dosing and Administration Protocol
-
Issue: Inaccurate or inconsistent dosing is a primary source of variability.
-
Troubleshooting Actions:
-
Verify Feed Concentration: Have the medicated feed analyzed by an independent laboratory to confirm that the concentration of this compound matches the intended dose.
-
Ensure Homogenous Mixing: Review the feed mixing protocol. Inadequate mixing can lead to "hot spots" or areas with low concentrations of the drug, resulting in individual animals receiving different effective doses.
-
Monitor Feed Delivery: Ensure that feed is delivered consistently and that all animals have equal access. Dominant animals may consume more feed, leading to higher drug intake.
-
Step 2: Examine Diet Composition and Intake
-
Issue: The composition of the basal diet can influence drug absorption and overall animal performance.
-
Troubleshooting Actions:
-
Analyze Basal Ration: Analyze the nutrient content of the basal diet to ensure it meets the nutritional requirements of the animals. Deficiencies or excesses of certain nutrients could affect metabolic pathways influenced by this compound.
-
Measure Individual Feed Intake: If possible, measure individual feed intake. High variability in intake will directly translate to variability in drug consumption.
-
Observe for Feed Sorting: Animals may sort their feed, preferentially consuming certain components and leaving behind the medicated portion.
-
Step 3: Assess Animal-Related Factors
-
Issue: Intrinsic differences between animals can significantly impact their response to a drug.
-
Troubleshooting Actions:
-
Review Health Records: Subclinical illness can alter an animal's metabolism and response to a drug. Review health records for any signs of disease.
-
Consider Genetic Background: Animals with different genetic backgrounds may have variations in the number or sensitivity of beta-adrenergic receptors.
-
Standardize Animal Population: For future studies, use animals from a single source with a narrow range of age and weight, and of the same sex, to minimize biological variability.
-
Step 4: Evaluate Environmental Conditions
-
Issue: Environmental stressors can alter an animal's physiological state and response to pharmacological agents.
-
Troubleshooting Actions:
-
Ensure Consistent Housing: Maintain consistent temperature, humidity, and lighting across all animal housing.
-
Minimize Stress: Reduce stressors such as loud noises, excessive handling, and social instability within groups. Heat stress, in particular, can impact an animal's metabolic and immune function.
-
Signaling Pathway and Experimental Protocols
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Key Experimental Protocol: Dose-Response Study in Feedlot Cattle
This protocol outlines a randomized complete block design to evaluate the dose-dependent effects of this compound and identify sources of variability.
1. Objective: To determine the dose-response relationship of this compound on growth performance and ammonia emissions in feedlot cattle and to assess inter-individual variability.
2. Experimental Design:
-
Animals: 240 crossbred beef steers, with an initial body weight of approximately 450 kg.
-
Design: Randomized complete block design. Animals are blocked by initial body weight.
-
Treatments:
-
T1: Control (0 mg this compound / kg DM feed)
-
T2: Low Dose (e.g., 1.5 mg this compound / kg DM feed)
-
T3: Medium Dose (e.g., 3.5 mg this compound / kg DM feed)
-
T4: High Dose (e.g., 5.5 mg this compound / kg DM feed)
-
-
Duration: 56 days.
3. Materials:
-
This compound premix
-
Basal feed ration
-
Individually identified ear tags
-
Calibrated scales
-
Feed mixing equipment
-
Environmental monitoring equipment for ammonia (optional)
-
Blood collection supplies
4. Procedure:
-
Week -2 to 0 (Acclimation):
-
Animals are individually weighed and assigned to blocks based on weight.
-
Within each block, animals are randomly assigned to one of the four treatment groups.
-
Animals are acclimated to the housing and basal diet.
-
-
Week 0 to 8 (Treatment Period):
-
Medicated feeds are prepared for each treatment group, ensuring accurate concentration and homogenous mixing.
-
Feed is provided ad libitum, with daily feed intake recorded for each pen (and individual animals if possible).
-
Animals are weighed every 14 days.
-
Health status is monitored daily.
-
(Optional) Ammonia concentrations in the air are monitored continuously.
-
(Optional) Blood samples are collected at baseline and at the end of the study to analyze for relevant biomarkers (e.g., plasma urea nitrogen).
-
-
Week 8 (End of Study):
-
Final body weights are recorded.
-
Data on carcass characteristics are collected post-slaughter.
-
5. Data Analysis:
-
Data are analyzed using a mixed model with treatment as a fixed effect and block as a random effect.
-
The coefficient of variation (CV) is calculated for key parameters within each treatment group to quantify variability.
-
Individual animal data should be plotted to identify any outliers or non-responders.
6. Troubleshooting Variability within the Protocol:
-
If high variability is observed, review individual feed intake data to determine if it correlates with the observed response.
-
Examine health records for any animal that shows an anomalous response.
-
Consider a follow-up study with a more homogenous group of animals or with more frequent monitoring of physiological parameters.
References
- 1. Use of Beta-Adrenergic Receptor Agonists in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of feeding this compound on gas emissions, growth performance, and carcass characteristics of beef cattle housed in small-pen environmentally monitored enclosures during the last 3 mo of the finishing period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Lubabegron Handling and Feed Mixing
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for handling and mixing Lubabegron in feed for experimental purposes.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound is a selective beta-adrenergic modulator.[1] It functions as an antagonist at β1 and β2 adrenergic receptors and an agonist at the β3 adrenergic receptor.[2][3][4] This selective action is thought to increase nitrogen retention in muscle, thereby reducing the excretion of urea and subsequent ammonia gas emissions from animal waste.[5] In laboratory settings, its effects on cellular signaling can be observed through the adenylate cyclase-cAMP-protein kinase A (PKA) pathway.
What are the approved applications of this compound?
This compound is approved by the U.S. Food and Drug Administration (FDA) and Health Canada for the reduction of ammonia gas emissions per kilogram of live weight and hot carcass weight in beef steers and heifers fed in confinement for slaughter.
What personal protective equipment (PPE) is required when handling this compound?
When handling and mixing this compound, it is essential to use protective clothing, impervious gloves, protective eyewear, and a NIOSH-approved dust mask to avoid inhalation, oral exposure, and direct contact with skin or eyes. Individuals with cardiovascular disease should exercise special caution to avoid exposure.
Can this compound be used in combination with other feed additives?
This compound should not be used concurrently with other beta-adrenergic agonists such as ractopamine hydrochloride and zilpaterol hydrochloride. It has been shown to be compatible with monensin and tylosin.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | - Improper mixing leading to non-uniform distribution of this compound in the feed.- Incorrect dosage calculation.- Degradation of this compound due to improper storage. | - Ensure a thorough mixing process, including an intermediate pre-blending step.- Verify all dosage calculations based on the specific premix concentration and target inclusion rate.- Store this compound according to the manufacturer's recommendations. |
| Reduced feed intake in study animals | A decrease in dry matter intake may be observed in some animals receiving this compound. | - Monitor feed intake closely.- Ensure consistent access to fresh water.- If the reduction in intake is severe or persistent, re-evaluate the dosage and consult with a veterinarian. |
| Caking or clumping of the premix | Improper storage conditions, such as high humidity. | - Store the this compound premix in a cool, dry place.- Ensure the packaging is sealed tightly after each use. |
| No observable effect on ammonia emissions | - The feeding period may be too short; effectiveness has not been demonstrated when fed for less than 14 days.- The analytical method for ammonia measurement may not be sensitive enough. | - Ensure the experimental design includes a feeding period of at least 14 days.- Utilize validated and sensitive methods for ammonia gas measurement. |
Quantitative Data Summary
Table 1: Recommended Inclusion Rates for this compound (Experior™ 10 Premix)
| Parameter | Value | Unit |
| Premix Concentration | 10 | g/kg |
| Inclusion Rate in Complete Feed | 150 to 550 | g/tonne |
| Final Concentration in Complete Feed | 1.5 to 5.5 | mg/kg |
| Daily Intake per Head | 13 to 90 | mg |
| Data sourced from multiple references. |
Table 2: Effects of this compound on Performance and Emissions in Beef Cattle
| Parameter | Control | This compound (1.5 - 5.5 mg/kg DM) | % Change |
| Average Daily Gain (kg) | 1.68 | 1.91 | +13.7% |
| Gain Efficiency | 0.167 | 0.185 | +10.8% |
| Ammonia Emission Reduction (per kg HCW) | - | 3.8% to 14.6% | - |
| Data from a study evaluating this compound over a 56-day period. |
Experimental Protocols
Protocol 1: Preparation of Medicated Feed
-
Objective: To prepare a homogenous complete feed medicated with a precise concentration of this compound.
-
Materials:
-
This compound premix (e.g., Experior™ 10)
-
Basal feed ration
-
A convenient quantity of a suitable carrier (e.g., ground corn) for the intermediate pre-blend
-
Calibrated scale
-
Feed mixer
-
-
Procedure:
-
Calculate the required amount of this compound premix based on the desired final concentration in the complete feed and the batch size.
-
Create an intermediate pre-blend by thoroughly mixing the calculated amount of this compound premix with a smaller portion of the feed ingredients.
-
Add the intermediate pre-blend to the remaining feed ingredients in the mixer.
-
Mix thoroughly to ensure uniform distribution. For liquid feeds, agitate for at least 10 minutes prior to use.
-
Collect composite samples from different locations within the mixed batch for concentration analysis.
-
Protocol 2: Analysis of this compound Concentration in Feed
-
Objective: To determine the concentration of this compound in a medicated feed sample.
-
Methodology: High-Performance Liquid Chromatography (HPLC).
-
Procedure (General Outline):
-
Obtain a representative sample of the medicated feed.
-
Perform an extraction of this compound from the feed matrix using an appropriate solvent.
-
Filter the extract to remove particulate matter.
-
Inject a known volume of the filtered extract into an HPLC system equipped with a suitable column and detector.
-
Quantify the this compound concentration by comparing the peak area of the sample to that of a known standard.
-
The permissible analytical variation is typically within ±20-25% of the target concentration, depending on the dose level.
-
Visualizations
Caption: this compound's dual-action signaling pathway.
Caption: Workflow for this compound feed preparation and experimentation.
References
Investigating Off-Target Effects of Lubabegron in Long-Term Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the investigation of potential off-target effects of Lubabegron in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its known receptor selectivity?
A1: this compound is classified as a selective β-modulator (SβM).[1] It exhibits agonistic activity at the β3-adrenergic receptor and antagonistic activity at the β1- and β2-adrenergic receptors.[1][2] This unique pharmacodynamic profile differentiates it from other β-adrenergic ligands.[1] this compound demonstrates high binding affinity for β-adrenergic receptors (≤0.5 nM) and has been shown to have low affinity for a range of non-β-adrenergic receptors, including muscarinic, serotonergic (5-HT2), dopaminergic (D1 and D2), α-adrenergic (α1 and α2), benzodiazepine, histaminergic (H1), and GABAergic (GABAA) receptors (no affinity observed at >300 nM).[1]
Q2: Are there any known off-target effects of this compound from long-term studies?
A2: Publicly available, dedicated long-term studies specifically designed to investigate off-target effects of this compound are limited. However, toxicology studies were conducted for its regulatory approval. A Freedom of Information (FOI) Summary from the FDA for the original New Animal Drug Application (NADA 141-508) indicates that pharmacology and toxicology studies were performed. These included assessments of acute, subchronic, and chronic toxicity, as well as reproductive and developmental toxicity and genotoxicity. The summary notes that a single-dose human study established a no-observed-effect-level (NOEL)/no-observed-adverse-effect level (NOAEL) of 0.16 mg/kg body weight/day, which was used to determine the Acceptable Daily Intake (ADI). In studies with monkeys and humans, non-adverse acute cardiac effects were observed at doses at or below 15 mg/kg body weight.
Q3: What are the potential cardiovascular off-target effects to consider with β3-adrenergic receptor agonists?
A3: As a class, β3-adrenergic receptor agonists have been associated with cardiovascular effects, particularly at higher doses. For instance, the β3-agonist mirabegron has been shown to cause modest increases in heart rate and blood pressure. In healthy volunteers, high doses (100–200 mg) of mirabegron led to increased heart rate and blood pressure, while therapeutic doses (50 mg) resulted in minor changes. Therefore, when investigating this compound in non-target species or at supra-pharmacological doses, it is prudent to monitor cardiovascular parameters such as heart rate, blood pressure, and cardiac function.
Q4: Should I be concerned about respiratory or central nervous system (CNS) off-target effects?
A4: While less common, other off-target effects have been noted for the β3-agonist class. A case report has linked mirabegron to a restrictive ventilatory defect, suggesting a potential for effects on respiratory muscle function. In the CNS, some β3-agonists have been investigated for potential antidepressant and anxiolytic properties, as they may influence serotonin synthesis. Researchers should be aware of these potential class effects and consider incorporating relevant endpoints in their study designs if CNS or respiratory function is a key area of investigation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected change in cardiovascular parameters (e.g., heart rate, blood pressure) in an in vivo model. | Potential off-target effect on β1- or β2-adrenergic receptors, especially at high concentrations. | 1. Confirm the dose and concentration of this compound used. 2. Conduct a dose-response study to characterize the effect. 3. Use selective β1- and β2-adrenergic receptor antagonists (e.g., metoprolol, propranolol) to determine if the effect is mediated through these receptors. 4. Perform in vitro receptor binding or functional assays to quantify the affinity and activity of this compound at β1- and β2-receptors in the specific species being studied. |
| Unexplained changes in cell proliferation or metabolism in an in vitro assay. | Potential for signaling pathway crosstalk or interaction with an uncharacterized off-target receptor. | 1. Verify the identity and purity of the this compound sample. 2. Screen for this compound's activity against a panel of common off-target receptors and kinases. 3. Investigate downstream signaling pathways using techniques such as Western blotting or reporter gene assays to identify unexpected pathway activation. 4. Consult literature for known off-target effects of other β3-adrenergic agonists that might provide clues. |
| Behavioral changes or altered locomotor activity in an in vivo study. | Possible central nervous system (CNS) off-target effects. | 1. Carefully document and quantify the observed behavioral changes. 2. Conduct specific behavioral tests to assess anxiety, depression, or cognitive function. 3. Measure the concentration of this compound and its metabolites in the brain to confirm CNS penetration. 4. Consider co-administration of CNS receptor antagonists to probe the mechanism of action. |
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's receptor binding affinity and toxicology. It is important to note that detailed long-term toxicology data is not extensively available in the public domain.
Table 1: Receptor Binding Affinity of this compound
| Receptor Family | Receptor Subtypes | Binding Affinity | Source |
| β-Adrenergic | β1, β2, β3 | ≤0.5 nM | |
| Non-β-Adrenergic | Muscarinic, 5-HT2, Dopamine D1/D2, α1/α2-Adrenergic, Benzodiazepine, Histamine H1, GABAA | >300 nM |
Table 2: Toxicological Data for this compound
| Study Type | Species | Dose/Concentration | Observed Effect | Source |
| Single Dose Study | Human | 0.16 mg/kg BW/day | No-Observed-Effect-Level (NOEL) / No-Observed-Adverse-Effect Level (NOAEL) | |
| Toxicology Studies | Rat, Monkey, Rabbit, Human | ≤15 mg/kg BW | Non-adverse acute cardiac effects |
Experimental Protocols
Detailed experimental protocols from long-term off-target studies of this compound are not publicly available. However, researchers can adapt standard methodologies for assessing the off-target effects of adrenergic modulators.
Protocol 1: In Vitro Off-Target Receptor Screening
-
Objective: To determine the binding affinity of this compound to a panel of off-target receptors.
-
Methodology:
-
Utilize a commercially available off-target receptor screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Submit this compound for screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes at a standard concentration (e.g., 10 µM).
-
For any receptors showing significant binding (>50% inhibition), perform follow-up concentration-response assays to determine the IC50 or Ki value.
-
-
Data Analysis: Calculate the binding affinity (Ki) for each off-target receptor and compare it to the affinity for the primary target (β3-adrenergic receptor) to determine selectivity.
Protocol 2: In Vivo Cardiovascular Safety Assessment in a Rodent Model
-
Objective: To evaluate the potential cardiovascular off-target effects of this compound in vivo.
-
Methodology:
-
Implant telemetry transmitters in rodents (e.g., rats or mice) to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
After a recovery period, administer escalating doses of this compound (and a vehicle control) via an appropriate route (e.g., oral gavage).
-
Record cardiovascular parameters continuously for a predefined period (e.g., 24 hours) after each dose.
-
At the end of the study, perform histopathological examination of the heart tissue.
-
-
Data Analysis: Analyze changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval) in response to this compound administration compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: this compound's primary signaling pathway.
Caption: Experimental workflow for off-target investigation.
Caption: Troubleshooting logic for unexpected results.
References
Strategies to mitigate negative impacts on carcass quality with Lubabegron
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential negative impacts on carcass quality during experiments with Lubabegron.
Troubleshooting Guides
This section addresses specific issues that may arise during or after this compound supplementation in research settings.
Issue 1: Reduced Marbling and Quality Grade
-
Problem: A significant decrease in marbling scores and overall USDA quality grade is observed in the this compound-treated group compared to the control group.
-
Potential Causes:
-
This compound, as a β-adrenergic agonist/antagonist, partitions nutrients toward muscle growth and away from fat deposition.[1][2]
-
High doses or prolonged feeding durations of this compound can exacerbate this effect.[3][4][5]
-
Inadequate dietary energy during the finishing phase may limit the substrate available for marbling.
-
-
Troubleshooting Steps & Mitigation Strategies:
-
Optimize Feeding Duration: Evaluate the impact of shorter feeding durations (e.g., the final 14-42 days of the finishing period) as some studies suggest duration can influence the extent of marbling reduction.
-
Adjust Dietary Energy: Consider increasing the net energy content of the diet during the this compound supplementation period. Higher energy diets may provide sufficient substrate for both muscle growth and intramuscular fat deposition.
-
Implement a Step-Down Energy Program: A nutritional strategy to consider is providing a very high-energy diet prior to the introduction of this compound to maximize marbling deposition, followed by a standard high-energy diet during supplementation.
-
Genetic Selection: For long-term studies, consider utilizing cattle with a genetic predisposition for higher marbling.
-
Post-Supplementation Management: Investigate the effects of a high-energy diet during the withdrawal period to potentially allow for some compensatory fat deposition.
-
Issue 2: Decreased Meat Tenderness
-
Problem: Warner-Bratzler shear force (WBSF) values are significantly higher in meat from this compound-treated animals, indicating decreased tenderness. Sensory panel evaluations also report tougher meat.
-
Potential Causes:
-
Beta-agonists can increase muscle fiber size and potentially alter muscle fiber type distribution, leading to increased toughness.
-
Increased protein synthesis and decreased protein degradation can lead to less tender meat.
-
Inadequate postmortem aging may not be sufficient to resolve the increased toughness.
-
-
Troubleshooting Steps & Mitigation Strategies:
-
Extended Postmortem Aging: Implement a longer aging period for carcasses from this compound-treated animals. While control carcasses may reach optimal tenderness in 14 days, those treated with β-agonists may require 21 days or longer. One study showed that after 21 days of postmortem aging, no significant differences in tenderness were observed between control and this compound-supplemented groups.
-
Electrical Stimulation: If not already part of the protocol, consider incorporating electrical stimulation of carcasses immediately post-harvest. This can accelerate postmortem proteolysis and improve tenderness.
-
Calcium-Activated Protease System Enhancement: Investigate dietary strategies that may support the activity of calpains, the primary enzymes responsible for postmortem tenderization.
-
Withdrawal Period Evaluation: While a 4-day withdrawal period is standard for this compound, experimenting with slightly longer withdrawal periods in a research setting could be explored to see if it impacts tenderness without significantly compromising performance gains.
-
Issue 3: Altered Meat Color
-
Problem: Steaks from this compound-treated cattle appear less red (lower a* values) and less yellow (lower b* values) compared to controls.
-
Potential Causes:
-
The exact mechanism for color change is not fully elucidated but may be related to changes in muscle metabolism and myoglobin content or its chemical state.
-
-
Troubleshooting Steps & Mitigation Strategies:
-
Standardize Blooming Time: Ensure a consistent and adequate blooming period (exposure to oxygen) before color measurement to allow for the full development of the bright-red oxymyoglobin.
-
Packaging and Atmosphere: For studies involving retail display, evaluate the impact of different packaging types (e.g., high-oxygen modified atmosphere packaging) to enhance and stabilize the desirable red color.
-
Antioxidant Supplementation: Consider investigating the use of dietary antioxidants (e.g., Vitamin E) in the finishing diet. Antioxidants can help protect myoglobin from oxidation, which can lead to discoloration.
-
Control for pH: Ensure that ultimate muscle pH is within the normal range, as high pH can lead to dark-cutting beef, which is a separate color issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is a selective β-adrenergic modulator. It acts as an agonist for β3-adrenergic receptors, which is thought to increase skeletal muscle protein synthesis. Concurrently, it acts as an antagonist for β1- and β2-adrenergic receptors, which may decrease lipolysis in adipose tissue. This dual action differentiates it from other β-agonists that primarily act on β1 and/or β2 receptors.
Q2: What are the primary reported negative impacts of this compound on carcass quality?
A: The most commonly reported negative impacts include:
-
Reduced marbling score and quality grade.
-
Decreased tenderness , as measured by higher shear force values and lower sensory panel scores.
-
Altered meat color , specifically a decrease in redness (a) and yellowness (b).
-
Slightly lower juiciness as reported by sensory panelists.
Q3: Does the feeding duration of this compound affect the magnitude of carcass quality changes?
A: Yes, studies have shown that the duration of this compound feeding can influence carcass outcomes. For instance, longer feeding periods may lead to more pronounced effects on marbling and tenderness. Researchers should consider the feeding duration as a key variable in their experimental design.
Q4: Is there a recommended withdrawal period for this compound to mitigate negative effects?
A: The approved label for this compound includes a 4-day pre-slaughter withdrawal period. While this is primarily for ensuring tissue residues are below established limits, the impact of varying withdrawal periods on carcass quality is an area for further research. Some studies on other beta-agonists suggest that a withdrawal period can lead to a partial recovery of some carcass traits.
Q5: Can dietary modifications counteract the negative effects of this compound?
A: While specific research on dietary mitigation strategies for this compound is limited, general principles for enhancing carcass quality in cattle fed beta-agonists may apply. Increasing the dietary energy density during the finishing phase is a potential strategy to provide more substrate for marbling. The role of dietary protein levels in this context is another area for investigation.
Data Presentation
Table 1: Summary of this compound Effects on Carcass Quality Parameters
| Parameter | Observed Effect | Magnitude of Change (Example) | Citation(s) |
| Marbling Score | Decrease | 13 to 27 units lower | |
| USDA Quality Grade | Shift towards lower grades | Increase in Select and sub-select carcasses | |
| Warner-Bratzler Shear Force | Increase (less tender) | 0.27 to 0.44 kg greater | |
| Sensory Tenderness | Decrease | Slightly less tender | |
| Sensory Juiciness | Decrease | Slightly less juicy | |
| Meat Color (a) | Decrease (less red) | Statistically significant reduction | |
| Meat Color (b) | Decrease (less yellow) | Statistically significant reduction | |
| Hot Carcass Weight | Increase | 11.3 to 17.1 kg heavier | |
| Ribeye Area | Increase | 3.3 to 5.7 cm² larger |
Experimental Protocols
Protocol 1: Warner-Bratzler Shear Force (WBSF) for Tenderness Measurement
-
Sample Preparation:
-
Collect steaks of a standardized thickness (e.g., 2.54 cm) from the longissimus lumborum muscle.
-
Age steaks for a specified period (e.g., 14 or 21 days) at 2-4°C in vacuum packaging.
-
Thaw frozen steaks for 24-48 hours at 2-4°C.
-
-
Cooking:
-
Cook steaks to a consistent internal temperature (e.g., 71°C) using a standardized method like an open-hearth electric broiler or a belt grill.
-
Monitor internal temperature with a thermocouple placed in the geometric center of the steak.
-
-
Coring:
-
After cooking, cool steaks to room temperature (approximately 25°C).
-
Remove at least six 1.27 cm diameter cores from each steak, parallel to the muscle fiber orientation.
-
-
Shearing:
-
Shear each core once through its center, perpendicular to the muscle fiber orientation, using a Warner-Bratzler shear machine.
-
Record the peak shear force in kilograms for each core.
-
The average of the core measurements represents the WBSF value for that steak.
-
Protocol 2: Instrumental Color Measurement
-
Sample Preparation:
-
Cut a fresh steak surface at least 2.54 cm thick.
-
Allow the surface to "bloom" by exposing it to the air for a standardized period (e.g., 30-60 minutes) at 2-4°C.
-
-
Instrumentation:
-
Use a calibrated colorimeter or spectrophotometer with a standardized light source (e.g., Illuminant D65) and observer angle (e.g., 10°).
-
-
Measurement:
-
Take multiple readings from different locations on the lean surface of the steak, avoiding areas of fat or connective tissue.
-
Record the CIE L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
-
Chroma (color intensity) and hue angle (true color) can be calculated from the a* and b* values.
-
Protocol 3: Trained Sensory Panel Evaluation
-
Panelist Selection and Training:
-
Select panelists based on their ability to discriminate between different sensory attributes.
-
Train panelists to identify and score the intensity of specific attributes of beef, including tenderness, juiciness, and flavor, using a standardized scale (e.g., a 15-point line scale).
-
-
Sample Preparation and Presentation:
-
Prepare and cook samples using a standardized protocol as in the WBSF method.
-
Cut cooked steaks into uniform cubes (e.g., 1.3 cm x 1.3 cm x steak thickness), ensuring each panelist receives samples from the same anatomical location of the steak.
-
Serve samples warm under controlled lighting conditions to minimize visual bias.
-
-
Evaluation:
-
Panelists evaluate the samples for each attribute and record their scores on a provided ballot.
-
Provide water and unsalted crackers for panelists to cleanse their palates between samples.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in muscle and fat cells.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Logical workflow for troubleshooting carcass quality issues.
References
Validation & Comparative
Comparative Efficacy of Lubabegron and Ractopamine Hydrochloride in Feedlot Cattle
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the efficacy of two key feed additives in the cattle industry: lubabegron, marketed as Experior®, and ractopamine hydrochloride, available as Optaflexx® and other generic formulations. Both are utilized in the final feeding stages to enhance production efficiency, yet they operate through distinct pharmacological mechanisms, leading to different outcomes in animal performance and environmental impact. This document synthesizes available experimental data to offer a clear comparison of their performance, supported by detailed methodologies and visual representations of their biological pathways and experimental applications.
Overview of Compounds
This compound is a selective β-adrenergic modulator, notable for its dual-action mechanism. It functions as an agonist at the β3-adrenergic receptor subtype while acting as an antagonist at the β1- and β2-adrenergic receptor subtypes in cattle.[1][2] This unique profile has led to its approval by the U.S. Food and Drug Administration (FDA) for reducing ammonia gas emissions per kilogram of live weight and hot carcass weight.[1][2][3] It is typically administered during the final 14 to 91 days of the finishing period.
Ractopamine hydrochloride is a β-adrenergic agonist that primarily stimulates β1 and β2 adrenergic receptors. Its primary function is to redirect nutrients from fat deposition towards lean muscle growth, thereby improving feed efficiency and carcass leanness. Ractopamine is approved for use in cattle during the last 28 to 42 days on feed.
Comparative Performance Data
The following tables summarize quantitative data from various studies comparing the effects of this compound and ractopamine hydrochloride on key performance indicators in feedlot cattle.
Table 1: Effects on Growth Performance
| Performance Metric | This compound (Experior®) | Ractopamine Hydrochloride (Optaflexx®) | Control (No Additive) | Citation(s) |
| Average Daily Gain (ADG) | Increased by 13.7% (1.91 vs 1.68 kg/day ) | Increased by 13.7% | 1.68 kg/day | |
| Increased compared to Ractopamine | Tended to be 0.24 kg/day greater than control | - | ||
| Feed Efficiency (G:F) | Increased by 10.8% (0.185 vs 0.167) | Improved by 15.5% to 19.95% | 0.167 | |
| Increased compared to Ractopamine | - | - | ||
| Dry Matter Intake (DMI) | Increased by 2.3% | No significant difference from control | - | |
| Decreased compared to Ractopamine | Tended to be 4.27% less than control | - |
Table 2: Effects on Carcass Characteristics
| Carcass Metric | This compound (Experior®) | Ractopamine Hydrochloride (Optaflexx®) | Control (No Additive) | Citation(s) |
| Hot Carcass Weight (HCW) | Increased by 11.3 to 17.1 kg | Increased by 12.52 to 12.9 kg | - | |
| 11 ± 1.76 kg heavier than Ractopamine | - | - | ||
| Dressing Percentage | - | Increased by 1.93 percentage units | - | |
| Longissimus Muscle (LM) Area | - | Increased | - | |
| Yield Grade | Shift toward more YG 1 and 2 | Improved (greater % of YG 1, lower % of YG 3) | - | |
| Quality Grade | Shift toward more Select and sub-Select | Decreased percentage of USDA Choice | - |
Table 3: Effects on Ammonia Emissions
| Emission Metric | This compound (Experior®) | Ractopamine Hydrochloride (Optaflexx®) | Control (No Additive) | Citation(s) |
| Cumulative NH₃ Emissions | Reduced by 1.3% to 11.0% | Reduced by 17.21% (day 0-28) | - | |
| NH₃ Emissions / kg HCW | Decreased by 3.8% to 14.6% | Reduced by 14.05% | - |
Signaling Pathways
The distinct mechanisms of action of this compound and ractopamine hydrochloride at the cellular level are responsible for their differing physiological effects.
Caption: this compound's signaling pathway, highlighting its antagonistic effect on β1/β2-AR and agonistic effect on β3-AR.
Caption: Ractopamine's signaling pathway, illustrating its agonistic effects on β1/β2-AR leading to altered metabolism.
Experimental Protocols
The studies cited in this guide generally follow a randomized complete block design. Below is a detailed methodology for a typical comparative efficacy study.
Objective: To evaluate the effects of this compound and ractopamine hydrochloride on the performance, carcass characteristics, and ammonia emissions of finishing feedlot steers.
Experimental Design:
-
Animals: Cross-bred beef steers are typically used, blocked by initial body weight.
-
Treatments:
-
Control: Finishing ration with no added β-agonist/modulator.
-
This compound (EXP): Finishing ration supplemented with this compound (e.g., targeted to deliver 36 mg/animal/day) for the final 56 ± 7 days on feed, with a specified withdrawal period before slaughter (e.g., 4 days).
-
Ractopamine Hydrochloride (OPT): Finishing ration supplemented with ractopamine hydrochloride (e.g., targeted to deliver 300 mg/animal/day) for the final 28 ± 7 days on feed.
-
-
Housing: Animals are housed in pens, with pen serving as the experimental unit.
-
Diet: A common finishing diet (e.g., steam-flaked corn-based) is provided to all animals, with the respective treatments added to the ration. Feed and water are available ad libitum.
-
Data Collection:
-
Performance: Body weight is measured at the start and end of the trial. Feed intake is recorded daily for each pen. ADG, DMI, and G:F are calculated.
-
Carcass Characteristics: After slaughter, hot carcass weight, dressing percentage, longissimus muscle area, 12th-rib fat thickness, and USDA quality and yield grades are determined.
-
Gas Emissions: For environmental studies, cattle are housed in environmentally controlled enclosures to measure concentrations of ammonia (NH₃), methane (CH₄), and other gases. Emissions are often standardized by live weight or hot carcass weight.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., linear mixed models), with pen as the experimental unit and block as a random effect.
Caption: A generalized workflow for a comparative study of feed additives in feedlot cattle.
Conclusion
Both this compound and ractopamine hydrochloride are effective tools for enhancing beef production efficiency. Ractopamine has a well-established record of improving average daily gain, feed efficiency, and carcass leanness through its action as a β1/β2-adrenergic agonist. This compound, with its unique β3-agonist and β1/β2-antagonist profile, not only improves growth performance and carcass weight but is also the first feed additive approved to reduce ammonia gas emissions, a significant environmental benefit.
A direct comparison study indicated that cattle fed this compound had increased final body weight, average daily gain, and feed efficiency compared to those fed ractopamine. However, this came with a shift in carcass characteristics towards lower quality grades. The choice between these two compounds will depend on the specific production goals, including environmental considerations and carcass quality targets. Researchers and drug development professionals should consider the distinct mechanisms and performance outcomes detailed in this guide when designing future studies or developing new technologies for the beef industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extension.psu.edu [extension.psu.edu]
A Comparative Analysis of Lubabegron and Zilpaterol on Growth Performance and Emissions in Feedlot Cattle
For Researchers, Scientists, and Drug Development Professionals
The use of beta-adrenergic agonists in beef cattle production has been a common practice to enhance growth performance and carcass leanness. This guide provides a detailed comparison of two such compounds, lubabegron and zilpaterol, focusing on their respective impacts on growth performance and emissions, supported by experimental data.
Executive Summary
This compound and zilpaterol are both classified as beta-adrenergic agonists but exhibit distinct mechanisms of action and resulting physiological effects. Zilpaterol, a potent β2-adrenergic agonist, is well-established for its significant improvements in average daily gain, feed efficiency, and carcass weight.[1][2][3][4][5] this compound, a newer compound, acts as a selective β-modulator with a unique profile of being an antagonist at β1 and β2 receptors and an agonist at the β3 receptor. This distinct mechanism not only contributes to enhanced growth performance but also positions this compound as the first FDA-approved drug to reduce ammonia gas emissions from cattle.
Mechanism of Action
The differing receptor affinities of this compound and zilpaterol underpin their distinct physiological outcomes.
This compound is a selective β-modulator. It demonstrates antagonistic behavior at β1 and β2 adrenergic receptors while acting as an agonist at the β3 adrenergic receptor. This selective action is thought to increase muscle protein synthesis by enhancing the uptake of nitrogen-containing amino acids, thereby reducing the excretion of urea in manure and subsequently lowering ammonia emissions. The antagonistic activity at β1 and β2 receptors may mitigate some of the side effects associated with traditional beta-agonists.
Zilpaterol is a potent β2-adrenergic agonist. Its primary mode of action involves binding to and activating β2-adrenergic receptors in muscle and fat tissue. This activation leads to increased protein synthesis and decreased protein degradation in skeletal muscle, resulting in muscle hypertrophy. In adipose tissue, it stimulates lipolysis (the breakdown of fat) and inhibits lipogenesis (the formation of fat), leading to a leaner carcass.
Caption: Signaling pathways of this compound and Zilpaterol.
Growth Performance: A Comparative Overview
Both this compound and zilpaterol have demonstrated positive effects on the growth performance of feedlot cattle.
| Parameter | This compound | Zilpaterol |
| Average Daily Gain (ADG) | Increased by 0.19 to 0.26 kg/day . In another study, ADG was 13.7% greater (1.91 vs. 1.68 kg) for steers fed this compound. | Increased ADG, with one study showing 1.3 kg/day compared to 1.1 kg/day for a control group. Another study reported improved ADG during the 20-day feeding period. |
| Feed Efficiency (G:F) | Increased by 0.015 to 0.020 units. A separate study showed a 10.8% greater gain efficiency (0.185 vs. 0.167). | Tended to improve overall G:F. Another study reported increased gain-to-feed conversion for all feeding durations. |
| Hot Carcass Weight (HCW) | Increased by 11.3 to 17.1 kg. Another study showed an increase of 15 to 16 kg. | Increased HCW by 9.3 to 11.6 kg at 20 days of feeding. Another study reported an 11.4 kg higher cold carcass weight. |
| Dressing Percentage | - | Increased for all durations of feeding. |
| Ribeye Area (Longissimus Muscle Area) | - | Increased for all durations of feeding. |
| Fat Thickness | - | Decreased with zilpaterol treatment. |
Emissions Profile: A Key Differentiator
A significant distinction between this compound and zilpaterol lies in their impact on gaseous emissions from cattle operations.
This compound is the first feed additive approved by the FDA with a specific claim for reducing ammonia emissions.
-
Ammonia (NH3): Studies have shown that this compound significantly reduces ammonia gas emissions. Cumulative ammonia emissions were reduced by 85 to 708 g per animal. When standardized by hot carcass weight, ammonia emissions were also significantly reduced. This reduction is attributed to increased nitrogen uptake and reduced urea excretion.
-
Other Gases: In a study evaluating five gases (NH3, CH4, N2O, H2S, and CO2), this compound only had a significant effect on reducing ammonia emissions.
Zilpaterol has been investigated for its potential to reduce certain emissions, although this is not its primary indication.
-
Methane (CH4): One study indicated that methane production (L/kg of DMI) was greater for steers fed a control diet versus a zilpaterol diet.
-
Odorous Compounds: Research suggests that zilpaterol may reduce the concentration of total sulfides, total branched-chain fatty acids, and hydrogen sulfide in fresh cattle feces. However, it did not affect ammonia concentration in one study.
| Emission Type | This compound | Zilpaterol |
| Ammonia (NH3) | Significant reduction in cumulative and standardized emissions. | No significant effect on ammonia concentration in one study. |
| Methane (CH4) | No significant effect. | Potential for reduction. |
| Hydrogen Sulfide (H2S) | No significant effect. | Potential for reduction of total sulfides. |
| Nitrous Oxide (N2O) | No significant effect. | - |
| Carbon Dioxide (CO2) | No significant effect. | - |
Experimental Protocols
The following provides a general overview of the experimental designs typically employed in the evaluation of this compound and zilpaterol.
Caption: A generalized experimental workflow for evaluating feed additives.
This compound Studies
-
Animals: Beef steers and heifers are typically used.
-
Dosage: Doses can range from 1.25 to 4.54 grams per ton of complete feed (90% dry matter basis), providing 13 to 90 mg of this compound per head per day. One study utilized doses of 0.0, 1.38, 5.5, or 22.0 mg·kg−1 of dry matter.
-
Duration: this compound is typically fed for the last 14 to 91 days of the finishing period.
-
Emissions Measurement: Gas emissions are often measured from environmentally monitored enclosures, with concentrations of various gases evaluated relative to ambient air.
Zilpaterol Studies
-
Animals: Primarily beef steers are used in studies.
-
Dosage: A common dosage is 8.3 mg of zilpaterol hydrochloride per kg of feed on a dry matter basis. The label indication is for 60-90 mg per animal per day.
-
Duration: Zilpaterol is typically fed for the last 20 to 40 days of the finishing period.
-
Withdrawal Period: A mandatory withdrawal period of 3 days is required before slaughter.
-
Emissions Measurement: Studies on emissions may involve indirect calorimetry to measure methane production and oxygen consumption. Fecal samples may be analyzed for odorous compounds.
Conclusion
This compound and zilpaterol both offer significant benefits in terms of improving growth performance in feedlot cattle. Zilpaterol has a longer history of use and is well-documented for its potent effects on increasing muscle mass and creating a leaner carcass. This compound, while also enhancing growth, presents a novel advantage with its proven ability to reduce ammonia emissions, addressing a key environmental concern in modern animal agriculture. The choice between these two compounds will depend on the specific production goals, whether the primary focus is on maximizing carcass yield and leanness or incorporating an environmental stewardship component through emissions reduction. Further head-to-head comparative studies evaluating a broad range of performance and a comprehensive panel of emissions under identical conditions would be invaluable for the industry.
References
- 1. meatscience.org [meatscience.org]
- 2. Comparison between the effects of zilpaterol hydrochloride and R-salbutamol fed during the finishing period on the growth and carcass characteristics of feedlot cattle [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]
- 5. Effect of zilpaterol hydrochloride duration of feeding on performance and carcass characteristics of feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lubabegron's Ammonia-Reducing Claims in Commercial Feedlots: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reduction of ammonia emissions from livestock operations is a critical focus for environmental stewardship in agriculture. Lubabegron, marketed as Experior®, is a feed additive approved by the U.S. Food and Drug Administration (FDA) for the reduction of ammonia gas emissions in beef cattle. This guide provides an objective comparison of this compound's performance with other ammonia-reducing alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
This compound: Mechanism and Performance
This compound is a selective β-adrenergic modulator.[1] It functions as an agonist for the β3-adrenergic receptor subtype while acting as an antagonist for the β1 and β2-adrenergic receptor subtypes in cattle.[1] This unique mode of action is believed to increase muscle protein synthesis by enhancing the uptake of nitrogen-containing amino acids.[2] By partitioning more nitrogen into muscle tissue, less is excreted as urea in the urine, which is a primary precursor to ammonia volatilization in feedlots.[2][3]
Quantitative Performance Data
Studies have demonstrated that this compound effectively reduces ammonia emissions in commercial feedlot settings. The following table summarizes the key performance indicators from a study evaluating various doses of this compound fed to steers during the final 56 days of the finishing period.
| Performance Metric | Control (0 mg/kg) | This compound (1.5 mg/kg) | This compound (3.5 mg/kg) | This compound (5.5 mg/kg) | Percentage Change vs. Control |
| Calculated Cumulative NH₃ Gas Emissions Reduction per Head | - | 1.3% (85 g) | 11.0% (708 g) | - | 1.3% to 11.0% |
| Calculated NH₃ Emissions Reduction per kg Live Weight | - | 3.0% | - | 12.8% | 3.0% to 12.8% |
| Calculated NH₃ Emissions Reduction per kg Hot Carcass Weight | - | 3.8% | - | 14.6% | 3.8% to 14.6% |
| Average Daily Gain (kg) | 1.68 | - | - | 1.91 | +13.7% |
| Gain Efficiency (Gain:Feed) | 0.167 | - | - | 0.185 | +10.8% |
| Dry Matter Intake | - | - | - | - | +2.3% (for LUB-fed steers) |
Data sourced from a randomized complete block study. All cattle in the study also received monensin and tylosin.
Comparison with Ammonia-Reducing Alternatives
While this compound presents a targeted pharmacological approach, other strategies are employed in feedlots to mitigate ammonia emissions.
Dietary Crude Protein Reduction
One of the most established methods for reducing ammonia emissions is to lower the crude protein content of the diet to more closely match the animal's requirements. Excess dietary protein leads to increased nitrogen excretion.
-
Efficacy: Research has shown that reducing dietary crude protein from 13.5% to 11.6% can lower ammonia fluxes from the pen surface by 21% to 40%.
-
Considerations: Care must be taken to not reduce protein levels below the animal's nutritional needs, as this could negatively impact growth performance.
Other Feed Additives
Other β-adrenergic agonists, such as ractopamine hydrochloride, have been evaluated for their impact on emissions.
-
Ractopamine Hydrochloride: In one study, steers fed ractopamine hydrochloride showed a 14.05% lower cumulative ammonia emission standardized by hot carcass weight compared to a control group. A separate commercial feedlot trial comparing this compound and ractopamine hydrochloride found that while both are β-agonists, their primary claims differ, with this compound being specifically approved for ammonia reduction.
Urease Inhibitors
Urease inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), can be applied to manure to slow the enzymatic conversion of urea to ammonia.
-
Efficacy: The effectiveness of urease inhibitors on cattle manure has shown variable results in studies.
-
Application: These are typically applied directly to the pen surface or manure.
Direct Comparative Data: There is a lack of direct comparative studies evaluating the efficacy of this compound versus urease inhibitors for ammonia reduction in a commercial feedlot setting.
Experimental Protocols
Validating the ammonia-reducing claims of any product requires rigorous experimental design and accurate measurement techniques.
Key Experiment: Quantifying Ammonia Emissions in a Commercial Feedlot Setting
Objective: To determine the effect of this compound on ammonia gas emissions from feedlot cattle under commercial production conditions.
Methodology:
-
Animal Selection and Acclimation: A representative sample of beef steers is selected and acclimated to the feedlot environment and a common basal diet.
-
Experimental Design: A randomized complete block design is often employed, with pens of cattle randomly assigned to different dietary treatment groups (e.g., control, varying doses of this compound).
-
Dietary Treatments: The control group receives a standard feedlot ration. Treatment groups receive the same ration with the addition of this compound at specified concentrations (e.g., 1.5, 3.5, 5.5 mg/kg of dry matter). The feed additive is typically incorporated into the ration for the final 14 to 91 days of the finishing period.
-
Ammonia Emission Measurement: Due to the challenges of direct measurement in large open pens, ammonia emissions are often calculated using a validated prediction equation. The Elanco Ammonia Gas Emission Prediction Model, for example, was developed from data using a cattle pen enclosure system and considers factors such as this compound dose, cumulative nitrogen intake, and ambient temperature.
-
Performance Data Collection: Throughout the trial, key performance indicators are monitored, including dry matter intake, average daily gain, and feed efficiency. Carcass data, such as hot carcass weight, are collected post-harvest.
-
Statistical Analysis: Data are analyzed using appropriate statistical models to determine the significance of treatment effects on ammonia emissions and animal performance.
Visualizing the Science
This compound's Signaling Pathway for Increased Nitrogen Retention
The following diagram illustrates the proposed signaling pathway through which this compound is believed to enhance nitrogen retention in muscle cells, leading to reduced ammonia excretion.
Caption: this compound's β3-adrenergic receptor signaling cascade.
Experimental Workflow for Validating Ammonia Reduction Claims
The diagram below outlines the typical workflow for a commercial feedlot trial designed to validate the ammonia-reducing claims of a feed additive like this compound.
Caption: Commercial feedlot trial workflow for ammonia reduction validation.
References
A Head-to-Head Comparison of Lubabegron and Other Beta-Agonists in Cattle
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lubabegron with other beta-adrenergic agonists, focusing on performance, carcass characteristics, and underlying mechanisms of action. The information is supported by experimental data from recent head-to-head studies.
This compound, a novel feed additive, presents a unique profile compared to traditional beta-agonists like ractopamine hydrochloride and zilpaterol hydrochloride. While all three compounds interact with beta-adrenergic receptors, their specificities and resulting physiological effects show notable differences. This guide synthesizes the available data to facilitate a comprehensive understanding of their comparative performance.
Performance and Carcass Characteristics: A Tabular Comparison
Recent studies have directly compared the effects of this compound with ractopamine and zilpaterol on finishing beef cattle. The following tables summarize the key quantitative data from these head-to-head trials.
Table 1: this compound vs. Ractopamine Hydrochloride
A study comparing this compound (EXP) to ractopamine hydrochloride (OPT) in commercial feedlot steers yielded the following results.[1]
| Parameter | This compound (EXP) | Ractopamine HCl (OPT) | P-value |
| Live Performance | |||
| Final Body Weight | Increased | Lower than EXP | ≤ 0.01 |
| Average Daily Gain (ADG) | Increased | Lower than EXP | ≤ 0.01 |
| Dry Matter Intake (DMI) | Decreased | Higher than EXP | ≤ 0.01 |
| Feed Efficiency (G:F) | Increased | Lower than EXP | ≤ 0.01 |
| Carcass Traits | |||
| Hot Carcass Weight (HCW) | 11 ± 1.76 kg heavier | Lighter than EXP | < 0.01 |
| Yield Grade | Shift toward more YG 1 & 2 | Shift toward more YG 3, 4, & 5 | ≤ 0.01 |
| Quality Grade | Shift toward more Select & sub-Select | Shift toward more Prime & Choice | ≤ 0.01 |
| Economic & Environmental | |||
| Estimated Net Returns/Animal | $56.61 ± 9.37 more | Lower than EXP | ≤ 0.01 |
| Estimated CO2 Equivalent Emissions/unit of carcass weight | Reduced by 6.2% | Higher than EXP | ≤ 0.01 |
Table 2: Zilpaterol Hydrochloride vs. Ractopamine Hydrochloride
A comparative study of zilpaterol hydrochloride (ZH) and ractopamine hydrochloride (RAC) in finishing steers provided the following insights.[2] Another study in Holstein steers also compared these two compounds.[3][4]
| Parameter | Zilpaterol HCl (ZH) | Ractopamine HCl (RAC) | Control (No β-agonist) | P-value |
| Live Performance | ||||
| Final Body Weight | Decreased vs RAC | Increased vs Control | - | < 0.05[2] |
| Average Daily Gain (ADG) | Decreased vs RAC | Increased vs Control | - | < 0.05 |
| Dry Matter Intake (ADFI) | Decreased vs RAC | - | - | < 0.05 |
| Feed Efficiency (G:F) | Increased | Increased | - | < 0.05 |
| Carcass Traits | ||||
| Hot Carcass Weight (HCW) | Increased vs RAC & Control | Increased vs Control | - | < 0.05 |
| Dressing Percentage | Increased vs RAC | - | - | < 0.05 |
| Ribeye Area | Increased vs Control | - | - | < 0.05 |
| Adjusted Fat Thickness | Decreased vs Control | No effect | - | < 0.05 |
| Warner-Bratzler Shear Force (WBSF) | Greater than RAC & Control | Greater than Control at 3 & 7 days | - | < 0.05 |
Experimental Protocols
This compound vs. Ractopamine Hydrochloride Study
-
Animals: 2,117 cross-bred beef steers.
-
Treatments:
-
This compound (EXP): Fed for a specified period before slaughter.
-
Ractopamine hydrochloride (OPT): Fed for a specified period before slaughter.
-
-
Data Collection: Live performance metrics (body weight, average daily gain, feed intake, and feed efficiency) were recorded. Carcass characteristics, including hot carcass weight, yield grade, and quality grade, were evaluated post-slaughter. Health outcomes and mobility scores were also assessed.
-
Statistical Analysis: A statistical significance threshold of α = 0.05 was used to determine differences between treatment groups.
Zilpaterol vs. Ractopamine Hydrochloride Study
-
Animals: 300 crossbred beef steers (516 +/- 8 kg).
-
Treatments:
-
Control: No beta-agonists added.
-
Ractopamine hydrochloride (RAC): 200 mg per head per day for 33 days.
-
Zilpaterol hydrochloride (ZH): 75 mg per animal per day for 30 days, with a required 3-day withdrawal period.
-
-
Experimental Design: Steers were grouped by body weight, body condition score, and breed type and randomly assigned to one of the three treatment groups (10 steers per pen; 10 pens per treatment).
-
Data Collection: Live animal performance was monitored throughout the treatment period. Post-slaughter, carcass characteristics were evaluated, and cut-out yields were determined. Warner-Bratzler shear force (WBSF) was measured on steaks at 3, 7, 14, and 21 days of postmortem aging to assess tenderness.
-
Statistical Analysis: Data were analyzed to compare the effects of RAC and ZH against the control group and against each other, with a P-value of < 0.05 considered significant.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and other beta-agonists stem from their distinct interactions with beta-adrenergic receptor subtypes.
This compound is classified as a selective beta-adrenergic modulator. It uniquely functions as an antagonist at β1 and β2 adrenergic receptors while acting as an agonist at the β3 adrenergic receptor. This selective action is thought to contribute to its observed effects on growth and metabolism while potentially mitigating some of the side effects associated with broader beta-agonist activity. In contrast, ractopamine and zilpaterol are beta-adrenergic agonists that activate both β1 and β2 adrenergic receptors.
The stimulation of beta-adrenergic receptors activates the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling cascade. In adipose tissue, this pathway leads to lipolysis. However, the specific receptor subtype expression and the nature of the agonist or antagonist determine the ultimate physiological response in different tissues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative effects of ractopamine hydrochloride and zilpaterol hydrochloride on growth performance, carcass traits, and longissimus tenderness of finishing steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative effects of zilpaterol hydrochloride and ractopamine hydrochloride on live performance and carcass characteristics of calf-fed Holstein steers - PubMed [pubmed.ncbi.nlm.nih.gov]
Economic impact analysis of Lubabegron supplementation in beef production
A comprehensive review of the economic and performance impacts of Lubabegron supplementation in beef cattle, with direct comparisons to other market alternatives and detailed experimental insights.
This guide provides a detailed analysis of the economic implications of incorporating this compound (Experior®), a novel selective β-modulator, into beef production systems. Through an objective comparison with the widely used β-agonist Ractopamine Hydrochloride (Optaflexx®), this document offers researchers, scientists, and drug development professionals a thorough understanding of this compound's performance, supported by experimental data and detailed methodologies.
Performance and Economic Impact: this compound vs. Ractopamine
A pivotal commercial feedlot trial provides a direct comparison of the effects of this compound and Ractopamine on feedlot performance, carcass characteristics, and economic returns in finishing beef steers.[1][2][3][4] The study demonstrates that steers supplemented with this compound exhibited significant improvements in several key production metrics.
Cattle fed this compound showed an increased final body weight, higher average daily gain (ADG), and improved feed efficiency (G:F) compared to those fed Ractopamine.[1] Furthermore, this compound supplementation resulted in heavier hot carcass weights.
From an economic standpoint, the study calculated a notable increase in net returns for the this compound-treated group. The estimated net return per animal shipped was $56.61 higher for steers fed this compound compared to those on Ractopamine. This economic advantage is a key consideration for producers evaluating the adoption of this technology.
However, it is important to note the observed differences in carcass quality. The this compound group had a tendency towards more Yield Grade 1 and 2 carcasses, as well as a higher proportion of Select and sub-Select quality grades. In contrast, the Ractopamine group showed a shift towards more Yield Grade 3, 4, and 5 carcasses, with a higher prevalence of Prime and Choice quality grades. These differences in carcass characteristics may have implications for marketing into specific premium programs.
Quantitative Data Summary
The following tables summarize the key performance and economic data from the comparative study between this compound and Ractopamine.
Table 1: Feedlot Performance Comparison
| Metric | This compound (Experior®) | Ractopamine HCl (Optaflexx®) |
| Final Body Weight | Increased | Baseline |
| Average Daily Gain (ADG) | Increased | Baseline |
| Dry Matter Intake (DMI) | Decreased | Baseline |
| Feed Efficiency (G:F) | Increased | Baseline |
Data synthesized from a commercial feedlot trial with 2,117 cross-bred beef steers.
Table 2: Carcass Characteristics Comparison
| Metric | This compound (Experior®) | Ractopamine HCl (Optaflexx®) |
| Hot Carcass Weight (HCW) | 11 ± 1.76 kg heavier | Baseline |
| Yield Grade Distribution | Shift towards YG 1 & 2 | Shift towards YG 3, 4, & 5 |
| Quality Grade Distribution | Shift towards Select & sub-Select | Shift towards Prime & Choice |
Data reflects differences in carcass yield and quality grades between the two treatment groups.
Table 3: Economic and Environmental Outcomes
| Metric | This compound (Experior®) | Ractopamine HCl (Optaflexx®) |
| Estimated Net Return/Animal | $56.61 ± $9.37 more | Baseline |
| Est. CO2 Equivalent Emissions | Reduced by 6.2% per unit of carcass weight | Baseline |
Economic data is based on partial budget analysis from the comparative study.
Performance Data: this compound vs. Control
Studies comparing this compound to a negative control (no supplementation) also demonstrate significant improvements in growth performance. In a large pen commercial feedlot study, cattle fed this compound showed an increase in both final body weight and hot carcass weight compared to the control group.
Specifically, at various doses, this compound increased average daily gain by 0.19 to 0.26 kg/day and hot carcass weight by 11.3 to 17.1 kg. Feed efficiency (G:F) also improved by 0.015 to 0.020 units.
Table 4: this compound Performance vs. Control
| Metric | This compound Supplementation | Negative Control |
| Average Daily Gain (ADG) | Increased by 13.7% (1.91 kg) | 1.68 kg |
| Feed Efficiency (G:F) | Increased by 10.8% (0.185) | 0.167 |
| Final Body Weight | Increased by 11.6 to 15.7 kg | Baseline |
| Hot Carcass Weight (HCW) | Increased by 11.3 to 17.1 kg | Baseline |
Data from a study evaluating various doses of this compound against a control group receiving monensin and tylosin.
Experimental Protocols
Comparative Study: this compound vs. Ractopamine
-
Study Design: A commercial feedlot trial utilizing a randomized complete block design was conducted with 2,117 cross-bred beef steers. Twenty pens, with 70 to 142 head per pen, were used, with 10 pens allocated to each treatment group.
-
Treatments:
-
This compound (EXP): Targeted to deliver 36 mg/animal/day for 56 ± 7 days before harvest, with a 4-day pre-slaughter withdrawal period.
-
Ractopamine Hydrochloride (OPT): Targeted to deliver 300 mg/animal/day for 28 ± 7 days before harvest.
-
-
Data Collection: Cattle were weighed at the start of the trial and at harvest, with an average feeding period of 167 days. Production metrics, partial budgets for economic analysis, and estimated greenhouse gas emissions were calculated using established methods.
-
Statistical Analysis: Data was analyzed using linear mixed models with the pen as the experimental unit and block as a random intercept. A significance level of α = 0.05 was set beforehand.
Dose-Response Study: this compound vs. Control
-
Study Design: A randomized complete block design was used to evaluate the effects of different doses of this compound over a 56-day period.
-
Treatments: Four treatment groups were included: a control group (0 mg/kg DM) and three this compound groups at doses of 1.5, 3.5, and 5.5 mg/kg of dry matter. All cattle in the study also received monensin and tylosin.
-
Data Collection: Data on ammonia gas emissions, live weight, carcass weight, carcass characteristics, mobility, and health were collected.
-
Statistical Analysis: Treatment effects were evaluated to determine the impact of this compound dosage on the measured parameters.
Visualizing the Mechanisms and Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow of the comparative study.
Caption: this compound's selective β-modulator signaling pathway.
Caption: Experimental workflow for the comparative feedlot trial.
Mechanism of Action: A Selective β-Modulator
This compound is classified as a selective β-modulator, distinguishing it from traditional β-agonists like ractopamine and zilpaterol. Its unique mode of action involves antagonistic behavior at the β1- and β2-adrenergic receptors while simultaneously acting as an agonist at the β3-adrenergic receptor.
The antagonistic activity at the β1 and β2 receptors is significant as it may prevent the stimulation of these receptors in the heart and respiratory tissues, potentially avoiding some of the negative side effects associated with non-selective β-agonists. The agonistic effect on the β3-receptor is believed to contribute to increased skeletal muscle hypertrophy. This selective binding profile underpins its effects on both production efficiency and its approved indication for reducing ammonia gas emissions.
Conclusion
The supplementation of this compound in beef cattle production presents a compelling case for improved economic returns, driven by enhanced feedlot performance and increased carcass weights. When compared directly with Ractopamine, this compound demonstrates a significant financial advantage per animal. However, the choice of supplementation strategy should also consider the potential impact on carcass quality grades, as this may influence the final market value of the cattle. The unique signaling pathway of this compound as a selective β-modulator offers a differentiated approach to enhancing beef production efficiency. Further research may continue to elucidate the full scope of its metabolic and physiological effects.
References
Lubabegron in Feedlot Cattle: A Comparative Analysis of Effects Across Breeds
For Immediate Distribution
[City, State] – [Date] – A comprehensive review of available research on Lubabegron (marketed as Experior™), a selective β-adrenergic modulator, reveals significant impacts on growth performance and carcass characteristics in feedlot cattle. While direct comparative studies across multiple distinct beef breeds are limited, existing data provides valuable insights into its effects on common crossbred beef cattle and Holstein steers. This guide synthesizes the current data to offer a comparative perspective for researchers, scientists, and drug development professionals.
This compound is approved by the U.S. Food and Drug Administration (FDA) for the reduction of ammonia gas emissions per pound of live and hot carcass weight in steers and heifers fed in confinement for slaughter during the last 14 to 91 days on feed.[1] Its mechanism of action involves acting as an agonist at β3-adrenergic receptors and an antagonist at β1 and β2 receptors, which is believed to increase muscle protein synthesis.[2]
Comparative Performance and Carcass Data
The majority of public studies have been conducted on British and Continental European crossbred steers, with some data available for Holstein steers. The following tables summarize the key performance indicators from these studies.
Table 1: Effects of this compound on Growth Performance in Different Cattle Types
| Performance Metric | Control (No this compound) | This compound Treated | Percentage Change | Cattle Type |
| Average Daily Gain (ADG) ( kg/day ) | 1.68 | 1.91 | +13.7% | Crossbred Steers[3][4] |
| Feed Efficiency (G:F) | 0.167 | 0.185 | +10.8% | Crossbred Steers[3] |
| Dry Matter Intake (DMI) | Not consistently reported | Increased by 2.3% | +2.3% | Crossbred Steers |
Note: Data for Holstein steers' growth performance with this compound was not available in the reviewed studies.
Table 2: Effects of this compound on Carcass Characteristics in Different Cattle Types
| Carcass Metric | Control (No this compound) | This compound Treated | Absolute Change | Cattle Type |
| Hot Carcass Weight (HCW) | Not specified | Increased by 11.3 to 17.1 kg | +11.3 to 17.1 kg | Crossbred Steers |
| Dressing Percentage | Not specified | Increased by 0.9% | +0.9% | Crossbred Steers |
| Loin Muscle Area (LMA) | Not specified | Larger | - | British & Continental Crossbred Steers |
| Marbling Score | Higher in control | Lower at highest dose | - | British & Continental Crossbred Steers |
Note: Specific control vs. treated values for all carcass metrics were not consistently provided across all studies.
Discussion of Effects on Different Cattle Breeds
Current research predominantly focuses on Bos taurus cattle, specifically British and Continental European crossbreeds, which are common in U.S. feedlots. Studies explicitly limited the inclusion of Bos indicus genetics, making it difficult to extrapolate the findings to breeds such as Brahman and their crosses.
A study dedicated to Holstein steers indicates that this compound is effective in this dairy breed, suggesting its benefits are not limited to beef breeds. However, a direct comparison of the magnitude of effect between Holsteins and beef crossbreds from a single study is not yet available.
The lack of direct, head-to-head comparative studies across different beef breeds (e.g., Angus, Hereford, Charolais) is a notable gap in the current body of research. While it is plausible that the fundamental mechanism of action of this compound would be similar across breeds, potential differences in receptor density, metabolism, and baseline growth characteristics could lead to variations in the magnitude of the response.
Experimental Protocols
The summarized data is derived from studies employing rigorous experimental designs. A typical protocol is as follows:
A Randomized Complete Block Design Study on Crossbred Steers
-
Animal Selection: British and Continental European crossbred steers with Bos indicus influence limited to less than 1/8 were used. Animals were blocked by weight at the start of the trial.
-
Diet: Cattle were fed a standard finishing diet. All animals in the cited study also received monensin and tylosin.
-
Treatment: this compound was administered as a Type C medicated feed. Doses in the key study ranged from 1.5 to 5.5 mg/kg of dry matter. The treatment period was typically the last 56 days of the finishing period.
-
Data Collection:
-
Performance: Body weights were measured at the beginning and end of the treatment period to calculate ADG. Feed intake was monitored to determine DMI and calculate feed efficiency.
-
Carcass: Hot carcass weight, dressing percentage, loin muscle area, and marbling scores were collected post-slaughter.
-
Ammonia Emissions: Some studies involved housing cattle in environmentally controlled facilities to measure ammonia gas emissions from manure.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Efficacy Trial.
Conclusion
This compound demonstrates clear benefits in improving growth performance and increasing carcass weight in feedlot cattle, primarily documented in British and Continental European crossbreds. While data for Holstein steers is emerging, further research is critically needed to establish a comprehensive comparative profile across a wider range of beef cattle breeds, particularly those with Bos indicus influence. Such studies will be invaluable for optimizing its application and predicting outcomes in diverse production systems.
References
- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 2. extension.psu.edu [extension.psu.edu]
- 3. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Meta-analysis of Lubabegron: A Comparative Guide to Efficacy and Safety in Beef Cattle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy and safety of lubabegron, a novel β-adrenergic modulator approved for the reduction of ammonia gas emissions in feedlot cattle. By synthesizing data from multiple clinical studies, this document offers an objective comparison of this compound's performance, supported by detailed experimental data and methodologies.
Executive Summary
This compound, marketed as Experior®, is a selective β-adrenergic agonist/antagonist.[1] It demonstrates a unique mechanism of action by antagonizing β1 and β2 adrenergic receptors while agonizing the β3 adrenergic receptor.[2] This dual activity leads to its primary approved effect: a significant reduction in ammonia gas emissions from cattle manure.[3] Clinical studies consistently show that this compound effectively lowers ammonia emissions per unit of live weight and hot carcass weight.
Beyond its environmental benefits, research indicates that this compound can positively impact growth performance in beef cattle. Studies have reported improvements in average daily gain (ADG), feed efficiency (G:F), and hot carcass weight (HCW) in cattle supplemented with this compound compared to control groups.[1] Safety evaluations, primarily focusing on animal mobility and general health, have not identified significant adverse effects associated with this compound administration at recommended dosages.[4]
Efficacy of this compound
The primary efficacy claim for this compound is the reduction of ammonia gas emissions. Additionally, several studies have evaluated its effects on growth performance and carcass characteristics.
Ammonia Gas Emissions
This compound has been shown to significantly reduce calculated cumulative ammonia gas emissions (CCAGE). The reduction is dose-responsive, with greater reductions observed at higher doses. When standardized by body weight or hot carcass weight, the reductions in ammonia emissions are even more pronounced.
Table 1: Summary of this compound Efficacy on Ammonia Gas Emissions
| Study Reference | Dosages (mg/kg DM) | Duration (days) | Key Findings on Ammonia Emissions |
| Kube et al. (2021) | 0, 1.5, 3.5, 5.5 | 56 | Reduction in CCAGE ranged from 1.3% to 11.0%. When standardized by live weight and carcass weight, emissions decreased by 3.0% to 12.8% and 3.8% to 14.6%, respectively. |
| Teeter et al. (2021) | 0.0, 1.38, 5.5, 22.0 | 91 | Cumulative ammonia gas emissions were reduced at the 5.5 and 22.0 mg/kg doses. Reductions in emissions per kg of hot carcass weight were observed for all this compound treatments. |
Growth Performance and Carcass Characteristics
While not a primary claim, studies have consistently demonstrated positive effects of this compound on the growth performance of feedlot cattle.
Table 2: Summary of this compound Efficacy on Growth Performance and Carcass Weight
| Study Reference | Dosages (mg/kg DM) | Duration (days) | Average Daily Gain (ADG) | Gain Efficiency (G:F) | Hot Carcass Weight (HCW) |
| Kube et al. (2021) | 0, 1.5, 3.5, 5.5 | 56 | 13.7% greater for steers fed this compound (1.91 vs 1.68 kg). | 10.8% greater for steers fed this compound (0.185 vs 0.167). | Increased by 11.3 to 17.1 kg in cattle receiving this compound. |
| Teeter et al. (2021) | 0.0, 1.38, 5.5, 22.0 | 91 | Increased ADG by 0.19 to 0.26 kg/d . | Increased G:F by 0.015 to 0.020 units. | Increased HCW by 11.3 to 17.1 kg. |
| Holland et al. (Unpublished) | 0, 1.4, 3.2, 5.0 g/ton | 28, 56, 84 | Not specified | Not specified | Supplemented cattle produced heavier carcass weights. |
Safety Profile of this compound
The safety of this compound has been evaluated in several studies, with a focus on animal mobility and overall health.
Table 3: Summary of this compound Safety Data
| Study Reference | Dosages (mg/kg DM) | Duration (days) | Key Safety Findings |
| Kube et al. (2021) | 0, 1.5, 3.5, 5.5 | 56 | No treatment differences in animal mobility scores were observed. The percentage of cattle with normal mobility scores (1 or 2) exceeded 92% at all times. |
| Elanco Research Brief | Not specified | 91 | Similar frequency of abnormal health observations between control and treated groups. |
| Holland et al. (Unpublished) | 0, 1.4, 3.2, 5.0 g/ton | 28, 56, 84 | No detrimental shifts were observed for muscle fiber type as it relates to meat quality. |
Experimental Protocols
The efficacy and safety of this compound have been assessed through randomized complete block design studies.
Key Methodological Components:
-
Animal Selection: Studies typically use British and Continental crossbred steers, with an acclimation phase before the trial begins. Animals that are unthrifty, ill, or injured are generally excluded.
-
Housing and Diet: Cattle are housed in pens and fed a standard feedlot diet. The control group receives the basal diet, while treatment groups receive the same diet supplemented with varying doses of this compound.
-
Dosage and Administration: this compound is administered as a feed additive. Dosages in the reviewed studies ranged from 1.38 to 22.0 mg/kg of dry matter. The treatment duration typically spans the final 14 to 91 days of the finishing period.
-
Data Collection and Analysis:
-
Ammonia Emissions: Calculated using established equations based on factors like dietary nitrogen intake and animal performance.
-
Growth Performance: Average daily gain is calculated from body weights, and feed efficiency is determined as the ratio of gain to dry matter intake.
-
Carcass Characteristics: Hot carcass weight and other carcass traits are measured post-slaughter.
-
Safety: Animal mobility is assessed using a scoring system (e.g., 1 for normal, 2 for minor stiffness) at various time points. Health observations are recorded throughout the study.
-
Statistical Analysis: Data are typically analyzed using mixed models to account for fixed effects (like dose and sex) and random effects (like study block).
-
Visualizing the Science: Diagrams
Signaling Pathway of this compound
This compound's unique mode of action involves differential effects on β-adrenergic receptor subtypes.
Caption: this compound Signaling Pathway
Experimental Workflow for this compound Trials
The following diagram illustrates a typical workflow for conducting a clinical trial to evaluate the efficacy and safety of this compound in feedlot cattle.
Caption: this compound Trial Workflow
Conclusion
The available evidence from multiple studies indicates that this compound is an effective tool for reducing ammonia gas emissions from feedlot cattle, contributing to improved environmental stewardship in beef production. Furthermore, it has demonstrated beneficial effects on animal growth performance, including increased average daily gain, improved feed efficiency, and heavier carcass weights, without compromising animal safety as assessed by mobility and general health observations. The unique β-adrenergic agonist/antagonist activity of this compound provides a novel mechanism for enhancing the sustainability and efficiency of modern beef production systems. Further research could explore the long-term impacts and optimize the use of this compound in various production settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Elanco | Beef | Experior® [farmanimal.elanco.com]
- 4. Effects of various doses of this compound on calculated ammonia gas emissions, growth performance, and carcass characteristics of beef cattle during the last 56 days of the feeding period - PMC [pmc.ncbi.nlm.nih.gov]
Lubabegron: A Comparative Guide to its Long-Term Environmental Benefits in Livestock Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lubabegron's long-term environmental benefits with other alternatives used in livestock production. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Performance Data
This compound (marketed as Experior™) is the first U.S. Food and Drug Administration (FDA) approved feed additive specifically labeled to reduce ammonia gas emissions from beef cattle.[1][2] Its unique mechanism as a selective β-adrenergic modulator distinguishes it from other production-enhancing compounds.[3][4] The following tables summarize the quantitative data from studies comparing this compound with other alternatives.
| Table 1: Comparison of Environmental and Performance Metrics of this compound and Ractopamine Hydrochloride in Finishing Steers | ||
| Parameter | This compound (EXP) | Ractopamine Hydrochloride (OPT) |
| Estimated CO2 Equivalent Emissions Reduction (per unit of carcass weight) | 6.2% greater reduction compared to OPT[2] | Baseline for comparison |
| Final Body Weight | Increased compared to OPT | Baseline for comparison |
| Average Daily Gain (ADG) | Increased compared to OPT | Baseline for comparison |
| Feed Efficiency (G:F) | Increased compared to OPT | Baseline for comparison |
| Dry Matter Intake (DMI) | Decreased compared to OPT | Baseline for comparison |
| Hot Carcass Weight (HCW) | 11 ± 1.76 kg heavier than OPT | Baseline for comparison |
| Table 2: Environmental Impact of Other Alternatives in Cattle Production | ||
| Alternative | Reported Environmental Impact | References |
| Zilpaterol Hydrochloride | Inclusion in finishing diets was effective in lowering the concentration of total sulfides and hydrogen sulfide from fresh cattle feces. Ammonia concentration was not affected. | |
| Monensin | Reduces enteric methane emissions. The inclusion of monensin in the diet significantly reduced the total solids mass of waste produced by cattle. A meta-analysis showed that monensin decreased methane production by 17.5 g/d. | |
| Tylosin | The use of tylosin in feedlot cattle can lead to an increase in macrolide-resistant enterococci in feces and the surrounding environment. |
Experimental Protocols
The validation of this compound's environmental benefits and the comparison with other compounds rely on rigorous experimental designs. Below are summaries of the methodologies employed in key studies.
General Protocol for Environmental Risk Assessment of Veterinary Medicinal Products (VICH Guidelines)
The environmental risk assessment for veterinary medicinal products follows a tiered approach as outlined by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).
-
Phase I: Exposure Assessment
-
Determine the potential for environmental exposure based on the product's intended use, method of administration, target species, and excretion pathways.
-
Calculate the Predicted Environmental Concentration (PEC) in soil (PECsoil). If the PECsoil is below a certain trigger value (e.g., 100 µg/kg), the environmental risk is considered low, and further testing may not be required.
-
Products with high potential for environmental exposure, such as those used in intensively reared animals, proceed to Phase II.
-
-
Phase II: Ecotoxicological Assessment
-
Tier A: Conduct a series of base-level ecotoxicity tests to determine the substance's effects on various environmental compartments (e.g., soil, water).
-
Calculate the Predicted No-Effect Concentration (PNEC) from the ecotoxicity data.
-
Determine the Risk Quotient (RQ) by dividing the PEC by the PNEC (RQ = PEC/PNEC). An RQ ≥ 1 indicates a potential risk, triggering further investigation.
-
Tier B and C: If a risk is identified in Tier A, more complex and realistic studies are conducted to refine the risk assessment, which may include field studies.
-
Protocol for Measuring Ammonia Emissions from Feedlot Cattle
This protocol provides a general framework for quantifying ammonia emissions in a research feedlot setting.
-
Animal Housing and Management:
-
House cattle in individual or small-group pens that allow for the monitoring of individual feed and water intake and waste excretion.
-
For studies involving gas emissions, environmentally controlled enclosures are often used to manage and measure airflow.
-
-
Treatment Administration:
-
Incorporate the test compounds (e.g., this compound, Ractopamine) into the cattle's feed at specified concentrations and for a defined period before slaughter.
-
-
Gas Emission Measurement:
-
Utilize techniques such as the micrometeorological mass balance method for open-lot systems or continuous monitoring of exhaust air in enclosed structures.
-
Measure the concentration of ammonia (NH3) and other relevant gases (e.g., methane, nitrous oxide) in the air entering and leaving the animal housing.
-
Calculate the emission rate based on the concentration difference and the ventilation rate.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical models to determine the effect of the treatments on gas emissions, animal performance, and carcass characteristics.
-
Visualizations
The following diagrams illustrate the key biological pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound's selective β-adrenergic modulation signaling pathway.
Caption: Generalized experimental workflow for a feedlot cattle drug trial.
References
Cross-Validation of Analytical Methods for Lubabegron Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Lubabegron, a beta-adrenergic agonist/antagonist used in veterinary medicine to reduce ammonia emissions in cattle.[1][2] The selection of an appropriate analytical method is critical for ensuring the safety and efficacy of animal feed, as well as for monitoring potential residues in animal-derived products. This document outlines the experimental protocols and performance characteristics of two prominent techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice between HPLC and LC-MS/MS for this compound analysis depends on the specific requirements of the study, including the matrix complexity, required sensitivity, and the need for confirmatory analysis. While HPLC offers a robust and cost-effective solution for routine analysis of medicated feed, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for residue analysis in complex biological matrices like animal tissues.
| Parameter | HPLC (for Medicated Feed) | LC-MS/MS (for Bovine Liver Tissue) |
| Principle | Chromatographic separation followed by UV or other detection | Chromatographic separation followed by mass analysis of the parent ion and its fragments |
| Matrix | Medicated Animal Feed | Bovine Liver Tissue |
| Linearity Range | Typically in the mg/kg range (e.g., 1.5 to 5.5 mg·kg⁻¹)[3] | 1.7 ng/g to 40 ng/g |
| Limit of Detection (LOD) | Method dependent, generally higher than LC-MS/MS | 0.4 ng/g |
| Limit of Quantitation (LOQ) | Method dependent, generally higher than LC-MS/MS | 1.0 ng/g |
| Accuracy (Recovery) | Permissible analytical variation of ±20-25%[3] | 90.1 - 107% |
| Selectivity | Good | Excellent (confirmatory capability) |
| Instrumentation | HPLC system with a suitable detector (e.g., UV) | LC system coupled to a tandem mass spectrometer |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
LC-MS/MS Method for this compound in Bovine Liver Tissue
This method is adapted from the U.S. Food and Drug Administration (FDA) procedure for the determination and confirmation of this compound in bovine liver tissue.
a. Sample Preparation:
-
Homogenize 10 g of bovine liver tissue.
-
Perform a two-step extraction using an acidified methanol:acetonitrile solution.
-
Dilute the extract with an acidified methanol:acetonitrile:water solution.
-
Add an internal standard (LSN543100) to the control tissue extract after extraction.
b. Instrumental Analysis:
-
Liquid Chromatography:
-
HPLC System: Shimadzu or Agilent
-
Column: Phenomenex Luna Phenyl-Hexyl, 5 µm, 2.0 x 50 mm
-
Mobile Phase: Gradient elution with appropriate solvents.
-
-
Mass Spectrometry:
-
Instrument: Sciex API4000 with a TurbolonSpray® probe
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
-
c. Quantification:
-
Concentrations are determined using a matrix-matched standard curve.
HPLC Method for this compound in Medicated Feed
While a detailed public protocol for the specific "Laboratory Procedure G1635" for this compound in medicated feed is not available, a general procedure for HPLC analysis of medicated feed is as follows.[3]
a. Sample Preparation:
-
Collect a representative sample of the medicated feed.
-
Grind the sample to a uniform consistency.
-
Extract this compound from the feed matrix using a suitable solvent system (e.g., methanol or acetonitrile-based solutions).
-
Filter the extract to remove particulate matter.
-
Dilute the extract to a concentration within the calibration range of the instrument.
b. Instrumental Analysis:
-
High-Performance Liquid Chromatography:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically used for the analysis of beta-agonists.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
c. Quantification:
-
Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve prepared from certified reference standards.
Visualizations
Signaling Pathway of this compound
This compound acts as a selective beta-adrenergic receptor modulator. It exhibits antagonist activity at β1 and β2 adrenergic receptors, while acting as an agonist at the β3 adrenergic receptor. This selective action is thought to increase skeletal muscle mass and decrease fat deposition.
Caption: Signaling pathway of this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound in different matrices.
Caption: General workflow for this compound analysis.
References
Safety Operating Guide
Proper Disposal of Lubabegron: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Lubabegron can ensure laboratory safety and proper environmental stewardship by adhering to the following disposal procedures. This guide provides essential, step-by-step instructions for the safe management of this compound waste in a laboratory setting.
Key Safety and Disposal Information
Spill Management
In the event of a spill, personnel should:
-
Don personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Decontaminate affected surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials for proper disposal as outlined below.
-
Prevent the substance from entering drains or water courses.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for disposing of this compound and contaminated materials in a laboratory environment.
-
Segregation:
-
Isolate all this compound waste, including expired compounds, unused solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
This waste should be designated as non-hazardous pharmaceutical waste.
-
-
Containment:
-
Place all solid and liquid this compound waste into a designated, leak-proof, and clearly labeled container.
-
The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration".
-
-
Storage:
-
Store the sealed waste container in a secure, designated area within the laboratory, inaccessible to unauthorized personnel, pending collection by a licensed waste management provider.
-
-
Disposal Method:
-
The recommended disposal method for non-hazardous pharmaceutical waste is incineration through a licensed and approved waste management facility.
-
Do not dispose of this compound down the drain or in regular solid waste landfills. While landfilling of non-hazardous pharmaceuticals may be permissible in some jurisdictions, it is discouraged to prevent potential groundwater contamination.
-
-
Documentation:
-
Maintain a detailed record of the disposed this compound waste, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
-
Obtain and retain a certificate of destruction from the waste management vendor.
-
Environmental Considerations
An environmental assessment conducted by the U.S. Food and Drug Administration (FDA) for the agricultural use of this compound (under the brand name Experior™) indicates that the substance has a low potential for environmental risk when used as directed in cattle. The assessment notes that this compound is primarily excreted in manure, adsorbs strongly to soil, and degrades slowly. While this assessment pertains to its agricultural application, it underscores the importance of preventing direct release into the environment from laboratory settings.
Diagrams for Operational Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste classification and disposal.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Lubabegron
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutical compounds like Lubabegron. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build deep trust in chemical handling protocols.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, adherence to strict safety protocols is crucial to minimize exposure risk. The following table summarizes the necessary Personal Protective Equipment (PPE).
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Disposable Gown / Lab Coat | A disposable gown provides full-body protection. A lab coat is the minimum requirement. |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are mandatory. A face shield should be worn over goggles, especially when there is a splash hazard. |
| Respiratory Protection | NIOSH-Approved Dust Mask or Respirator | Essential to prevent inhalation of airborne particles. The specific type should be determined by a workplace hazard assessment. |
Operational Plan: Step-by-Step Handling Procedures
A designated area within the laboratory should be established for handling this compound to prevent cross-contamination. This area should be clearly marked and have restricted access.
Donning PPE Workflow
Properly putting on PPE is the first line of defense. Follow this sequence to ensure maximum protection.
Experimental Protocol: Preparing a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound. All procedures should be conducted in a chemical fume hood.
-
Preparation : Lay down a disposable, absorbent bench liner within the chemical fume hood. Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, volumetric flask, appropriate solvent, and a labeled waste container.
-
Weighing : Carefully weigh the desired amount of this compound powder onto the weigh paper. Perform this action gently to minimize the creation of airborne dust.
-
Solubilization : Transfer the weighed powder into the volumetric flask. Rinse the weigh paper with a small amount of the solvent and add the rinsate to the flask to ensure a complete transfer.
-
Dissolving : Add the solvent to the flask, cap it, and sonicate or vortex until the compound is fully dissolved.
-
Final Volume : Once dissolved, bring the solution to the final desired volume with the solvent.
-
Labeling : Clearly label the flask with the compound name, concentration, solvent, date of preparation, and the preparer's initials.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance. All waste must be handled as hazardous waste.
Waste Segregation and Collection
-
Solid Waste : Place all contaminated solid waste, including unused this compound powder, contaminated PPE (gloves, gowns, masks), weigh papers, and bench liners, into a dedicated, clearly labeled, leak-proof hazardous waste container.[1]
-
Liquid Waste : Collect all solutions containing this compound and contaminated solvents in a separate, clearly labeled, leak-proof hazardous waste container.
-
Sharps Waste : Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.
Decontamination Procedures
-
Glassware and Equipment : Before removing from the designated handling area, decontaminate all glassware and equipment.[2][3][4] This can be done by rinsing with a suitable solvent that is known to dissolve this compound. Collect the rinsate as hazardous liquid waste. After the initial solvent rinse, wash the equipment with soap and water.
-
Work Surfaces : Decontaminate the work surface within the fume hood after each use. Wipe the surface with a solvent-dampened cloth, followed by a thorough cleaning with soap and water. Dispose of the cleaning materials as solid hazardous waste.
Final Disposal
All hazardous waste containing this compound must be disposed of through a licensed hazardous waste management company.[1] Do not dispose of this compound waste down the drain or in the regular trash.
Doffing PPE Workflow
Removing PPE correctly is crucial to prevent self-contamination.
By adhering to these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
